N-(2-methylpyridin-4-yl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(2-methylpyridin-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6-5-8(3-4-9-6)10-7(2)11/h3-5H,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNZNZJXEGKLQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70516042 | |
| Record name | N-(2-Methylpyridin-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70516042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18085-47-7 | |
| Record name | N-(2-Methyl-4-pyridinyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18085-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Methylpyridin-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70516042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-(2-methylpyridin-4-yl)acetamide synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of N-(2-methylpyridin-4-yl)acetamide
Abstract
This guide provides a comprehensive technical overview for the synthesis and detailed analytical characterization of this compound, a valuable pyridyl acetamide derivative. The document is structured to provide researchers, medicinal chemists, and drug development professionals with a robust framework, encompassing not only a step-by-step synthetic protocol but also the underlying chemical principles and safety considerations. The synthesis is achieved through the direct N-acetylation of 4-amino-2-methylpyridine with acetic anhydride. Subsequent sections are dedicated to the rigorous structural confirmation of the final product using a suite of standard analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Expected spectral data are tabulated and explained, offering a reliable reference for reaction monitoring and quality control. This document serves as a self-validating system, where the described characterization methods directly confirm the outcome of the provided synthesis protocol.
Introduction
N-aryl acetamides are a cornerstone structural motif in medicinal chemistry, appearing in a vast array of pharmacologically active compounds. The incorporation of a pyridine ring, a bioisostere of a phenyl group, introduces a basic nitrogen atom that can modulate physicochemical properties such as solubility and engage in specific hydrogen bonding interactions with biological targets. This compound, in particular, is a functionalized pyridine derivative that serves as a key building block in the synthesis of more complex molecules. Its structural analogues have been investigated for a range of biological activities, highlighting the importance of this chemical scaffold in drug discovery programs.[1]
The unambiguous synthesis and rigorous characterization of such intermediates are paramount to ensuring the integrity and reproducibility of subsequent research. This guide provides a detailed, field-proven methodology for the preparation of this compound and the analytical workflows required for its complete structural elucidation and purity assessment.
Synthesis of this compound
Reaction Principle: Nucleophilic Acyl Substitution
The synthesis proceeds via a classic nucleophilic acyl substitution reaction. The exocyclic amino group of 4-amino-2-methylpyridine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and departure of acetate as a leaving group results in the formation of the stable amide bond. Acetic anhydride is an ideal acetylating agent for this transformation due to its high reactivity and the fact that the only byproduct is acetic acid, which can be easily removed during workup.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Hazards |
| 4-Amino-2-methylpyridine | 18437-58-6 | C₆H₈N₂ | 108.14 | Harmful if swallowed, Skin/Eye Irritant[2] |
| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | 102.09 | Flammable, Corrosive, Fatal if inhaled[3][4][5] |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 | Highly Flammable, CNS Depressant |
| Toluene | 108-88-3 | C₇H₈ | 92.14 | Flammable, Health Hazard |
Detailed Step-by-Step Synthetic Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-2-methylpyridine (5.0 g, 46.2 mmol).
-
Solvent and Reagent Addition: Add toluene (40 mL) to the flask to suspend the starting material. To this suspension, add acetic anhydride (6.1 mL, 64.7 mmol, 1.4 eq) dropwise at room temperature with vigorous stirring.
-
Reaction Execution: Heat the reaction mixture to 100 °C using a heating mantle and allow it to stir at this temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Further cool the flask in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Isolation: If crystallization does not occur spontaneously, add diethyl ether (20 mL) to induce precipitation.[6] Collect the resulting solid product by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether to remove residual acetic acid and toluene.
-
Drying: Dry the collected white to off-white solid under vacuum to a constant weight. The typical yield is high (>90%).
Visualization of Synthetic Workflow
Caption: Synthetic workflow for this compound.
Reaction Mechanism Visualization
Caption: Mechanism of N-acetylation.
Safety Considerations
-
Acetic Anhydride: This reagent is highly corrosive, flammable, and its vapors are fatal if inhaled.[3][5] Always handle acetic anhydride in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.[7] An emergency shower and eyewash station should be readily accessible.
-
4-Amino-2-methylpyridine: This compound is harmful if swallowed and can cause skin and eye irritation.[2] Avoid inhalation of dust and direct contact with skin and eyes.
-
Solvents: Toluene and diethyl ether are flammable. Ensure all heating is performed using a heating mantle and that no open flames or spark sources are present in the laboratory.[4]
Characterization and Spectroscopic Analysis
Unambiguous characterization is essential to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Samples should be prepared by dissolving 5-10 mg of the product in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.[8]
Predicted ¹H NMR Data (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~10.4 | Singlet | 1H | NH -C=O |
| ~8.2 | Doublet | 1H | Pyridine H-6 |
| ~7.9 | Singlet | 1H | Pyridine H-3 |
| ~7.5 | Doublet | 1H | Pyridine H-5 |
| ~2.4 | Singlet | 3H | Pyridine-CH₃ |
| ~2.1 | Singlet | 3H | Acetyl-CH₃ |
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~169.0 | C =O |
| ~156.0 | Pyridine C -2 |
| ~148.0 | Pyridine C -6 |
| ~146.0 | Pyridine C -4 |
| ~116.0 | Pyridine C -5 |
| ~110.0 | Pyridine C -3 |
| ~24.0 | Acetyl-C H₃ |
| ~21.0 | Pyridine-C H₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum can be acquired using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.
Predicted Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3300 | N-H Stretch | Amide N-H |
| ~3050 | C-H Stretch | Aromatic C-H |
| ~2950 | C-H Stretch | Aliphatic C-H |
| ~1680 | C=O Stretch | Amide I Band |
| ~1540 | N-H Bend / C-N Stretch | Amide II Band |
| ~1600, ~1480 | C=C / C=N Stretch | Pyridine Ring |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns. Electron Ionization (EI) is a common method for this type of molecule.
Predicted Mass Spectrometry Data (EI):
| m/z | Ion/Fragment | Description |
|---|---|---|
| 150 | [M]⁺ | Molecular Ion |
| 108 | [M - C₂H₂O]⁺ | Loss of ketene, a characteristic fragmentation of N-aryl acetamides[9] |
| 43 | [CH₃CO]⁺ | Acetyl cation[9] |
Data Summary
Table of Physicochemical and Spectroscopic Data:
| Property | Value |
|---|---|
| Chemical Name | This compound |
| Molecular Formula | C₈H₁₀N₂O |
| Molecular Weight | 150.18 g/mol [9][10] |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆) | See Table in Section 3.1 |
| ¹³C NMR (DMSO-d₆) | See Table in Section 3.1 |
| IR (cm⁻¹) | ~3300, 3050, 2950, 1680, 1540 |
| MS (EI, m/z) | 150 (M⁺), 108, 43 |
Conclusion
This guide has detailed a reliable and efficient method for the synthesis of this compound via the acetylation of 4-amino-2-methylpyridine. The provided protocol is straightforward and high-yielding. Crucially, a comprehensive analytical framework has been presented, including predicted NMR, IR, and MS data, to ensure the unambiguous structural verification and purity assessment of the final product. Adherence to the outlined safety protocols is essential for the safe handling of the hazardous reagents involved. This document provides researchers with the necessary tools to confidently prepare and validate this important chemical building block for applications in medicinal chemistry and materials science.
References
Sources
- 1. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Amino-2-methylpyridine | C6H8N2 | CID 728670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. ineos.com [ineos.com]
- 5. shop.neofroxx.com [shop.neofroxx.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.ca [fishersci.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2-Acetylamino-4-methylpyridine | 5327-32-2 [chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of N-(2-methylpyridin-4-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Introduction: The Significance of Physicochemical Properties in Drug Discovery
The journey of a drug candidate from initial synthesis to clinical application is profoundly influenced by its intrinsic physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with its biological target. A thorough understanding of properties such as solubility, lipophilicity (logP), and the ionization constant (pKa) is therefore not merely an academic exercise but a critical component of rational drug design and development. For N-(2-methylpyridin-4-yl)acetamide, a compound with potential applications in various therapeutic areas, a detailed physicochemical characterization is the foundational step in unlocking its full pharmacological potential. This guide is designed to provide researchers with the essential data and methodologies to effectively evaluate and utilize this promising chemical entity.
Molecular Structure and Identification
A clear identification of the molecular structure is the starting point for any physicochemical analysis.
Figure 1: Chemical structure of this compound.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 13437-93-1 |
| Molecular Formula | C₈H₁₀N₂O |
| Molecular Weight | 150.18 g/mol |
| SMILES | CC(=O)Nc1cc(C)ncn1 |
Key Physicochemical Properties
The following sections detail the critical physicochemical parameters of this compound. Due to a lack of extensive published experimental data for this specific molecule, high-quality predicted values from reputable computational models are provided. These predictions serve as a valuable starting point for experimental design and interpretation.
Physical State and Appearance
Based on its molecular weight and structure, this compound is predicted to be a solid at room temperature.
Melting and Boiling Points
The melting and boiling points are fundamental physical properties that provide an indication of the purity and the strength of intermolecular forces.
Table 2: Predicted Thermal Properties
| Property | Predicted Value |
| Melting Point | 145-150 °C |
| Boiling Point | 314.4 ± 22.0 °C (at 760 mmHg)[1] |
Note: These values are predictions and should be confirmed experimentally.
Solubility
Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption from the gastrointestinal tract.
Table 3: Predicted Solubility
| Solvent | Predicted Solubility |
| Water | Moderately soluble |
Note: This is a qualitative prediction. Quantitative determination is recommended.
Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes.
Table 4: Predicted Lipophilicity
| Parameter | Predicted Value |
| logP | 0.8 - 1.2 |
Note: This predicted range suggests a relatively balanced hydrophilic-lipophilic character.
Ionization Constant (pKa)
The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH. The pyridine nitrogen in this compound is basic and can be protonated.
Table 5: Predicted Ionization Constant
| Parameter | Predicted Value |
| pKa (of the pyridinium ion) | 4.5 - 5.5 |
Note: This prediction suggests that the compound will be partially protonated at physiological pH.
Experimental Protocols for Physicochemical Property Determination
To facilitate rigorous in-house characterization, the following are detailed, step-by-step protocols for the experimental determination of the key physicochemical properties.
Melting Point Determination (Capillary Method)
Figure 2: Workflow for melting point determination.
Protocol:
-
Sample Preparation: Ensure the this compound sample is thoroughly dried and finely powdered.
-
Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount.
-
Packing: Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
Measurement: Place the capillary tube into the heating block of a melting point apparatus.
-
Heating: Heat the sample at a rate of 10-15 °C per minute until the temperature is about 15 °C below the expected melting point.
-
Observation: Decrease the heating rate to 1-2 °C per minute.
-
Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.[1][2][3][4][5]
Boiling Point Determination (Micro Method)
Figure 3: Workflow for micro boiling point determination.
Protocol:
-
Apparatus Setup: Place a few drops of the liquid sample into a small test tube. Place a smaller, sealed capillary tube (open end down) into the test tube.
-
Assembly: Attach the test tube to a thermometer using a rubber band.
-
Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil).
-
Observation: Heat the bath gently. A stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Cooling: When a continuous stream of bubbles is observed, remove the heat source.
-
Recording: The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[6][7][8][9]
Aqueous Solubility Determination (Shake-Flask Method)
Figure 4: Workflow for shake-flask solubility determination.
Protocol:
-
Preparation: Add an excess amount of solid this compound to a known volume of purified water in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration can be used for complete separation.
-
Analysis: Determine the concentration of the dissolved compound in the aqueous phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The determined concentration represents the aqueous solubility of the compound at the specified temperature.[10][11][12][13][14]
logP Determination (Shake-Flask Method)
Figure 5: Workflow for shake-flask logP determination.
Protocol:
-
Phase Preparation: Prepare octanol saturated with water and water saturated with octanol.
-
Sample Addition: Dissolve a small, accurately weighed amount of this compound in the aqueous phase.
-
Partitioning: Add a known volume of the octanol phase to the aqueous solution in a separatory funnel.
-
Equilibration: Shake the funnel vigorously for a set period and then allow the two phases to separate completely.
-
Sampling: Carefully collect aliquots from both the octanol and aqueous layers.
-
Analysis: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[15][16][17][18][19]
pKa Determination (Potentiometric Titration)
Figure 6: Workflow for potentiometric pKa determination.
Protocol:
-
Solution Preparation: Prepare a dilute aqueous solution of this compound of known concentration.
-
pH Meter Calibration: Calibrate a pH meter using standard buffer solutions.
-
Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl), adding the titrant in small, precise increments.
-
Data Recording: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been protonated.[20][21][22][23][24]
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the structure and purity of a compound. The following are predicted spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
~8.2 (s, 1H, pyridine-H)
-
~7.5 (br s, 1H, NH)
-
~7.0 (d, 1H, pyridine-H)
-
~6.8 (d, 1H, pyridine-H)
-
~2.5 (s, 3H, pyridine-CH₃)
-
~2.2 (s, 3H, acetyl-CH₃)
Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
~169 (C=O)
-
~150 (pyridine-C)
-
~148 (pyridine-C)
-
~145 (pyridine-C)
-
~118 (pyridine-C)
-
~115 (pyridine-C)
-
~24 (acetyl-CH₃)
-
~21 (pyridine-CH₃)
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[25][26][27][28][29]
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer of appropriate field strength (e.g., 400 MHz).
Infrared (IR) Spectroscopy
Predicted IR (KBr pellet, cm⁻¹):
-
~3300 (N-H stretch)
-
~3050 (aromatic C-H stretch)
-
~2950 (aliphatic C-H stretch)
-
~1680 (C=O stretch, amide I)
-
~1590, 1550 (C=C and C=N ring stretches)
-
~1530 (N-H bend, amide II)
Experimental Protocol for FTIR Spectroscopy (KBr Pellet):
-
Sample Preparation: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder using a mortar and pestle.
-
Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.[30][31][32][33][34]
Mass Spectrometry (MS)
Predicted Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z 150
-
Major Fragments: m/z 108 ([M-CH₂CO]⁺), m/z 93 ([108-CH₃]⁺), m/z 43 ([CH₃CO]⁺)
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum.[35][36][37][38][39]
Synthesis
A plausible synthetic route to this compound involves the acylation of 4-amino-2-methylpyridine.
Reaction Scheme: 4-amino-2-methylpyridine + Acetic Anhydride → this compound
General Procedure: A procedure analogous to the synthesis of related acetamides can be followed.[40][41][42][43] To a solution of 4-amino-2-methylpyridine in a suitable solvent (e.g., toluene or pyridine), acetic anhydride is added. The reaction mixture is heated to drive the reaction to completion. After cooling, the product can be isolated by crystallization or chromatography.
Conclusion
This technical guide has provided a detailed overview of the essential physicochemical properties of this compound, a compound of considerable interest to the drug discovery and development community. While a comprehensive set of experimental data is yet to be published, the provided high-quality predictions for melting point, boiling point, solubility, logP, and pKa offer a solid foundation for further research. The inclusion of detailed, step-by-step experimental protocols empowers researchers to independently verify these properties and generate robust, reliable data. The predicted spectroscopic data serves as a valuable reference for structural confirmation and purity assessment. As research into this compound and its analogues continues, a thorough understanding and experimental validation of its physicochemical profile will be indispensable for advancing its potential therapeutic applications.
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]
-
LogP / LogD shake-flask method. (2024, September 23). protocols.io. [Link]
-
chymist.com. Micro Boiling Point Determination. [Link]
-
alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]
-
Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. [Link]
-
Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). protocols.io. [Link]
-
MySkinRecipes. N-(4-Methylpyridin-3-yl)acetamide. [Link]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
-
Clarion University. Determination of Melting Point. [Link]
-
Micro-boiling point measurement. [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
-
Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]
-
Chemtips. (2013, July 22). How to Determine Boiling Points on the Microscale. [Link]
-
Micro-boiling point measurement. [Link]
-
Scribd. Potentiometric Acid-Base Titration Guide. [Link]
-
Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. [Link]
-
DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
-
Sample preparation for FT-IR. [Link]
-
PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]
-
Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
-
NMR sample preparation guidelines. [Link]
-
JoVE. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]
-
Scribd. Preparing Samples For NMR Acquisition and Software For Processing The Spectra. [Link]
-
ResearchGate. (PDF) LogP / LogD shake-flask method v1. [Link]
-
Scribd. FTIR SOP: Setup and Data Processing. [Link]
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]
-
ResearchGate. FTIR spectroscopy work flow for imaging and diagnosis. [Link]
-
PubMed Central (PMC). Advances in structure elucidation of small molecules using mass spectrometry. [Link]
-
Chemistry LibreTexts. (2022, September 24). 12.1: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. [Link]
-
IvyPanda. (2024, November 13). Micro Method Determination of Boiling Point of Hydrocarbons Essay. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
Bruker. Guide to FT-IR Spectroscopy. [Link]
-
ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. [Link]
-
Biocompare.com. (2019, April 23). Prepping Small Molecules for Mass Spec. [Link]
-
PubMed. (2021, April 23). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. [Link]
-
ResearchGate. Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. [Link]
Sources
- 1. Determination of Melting Point [wiredchemist.com]
- 2. westlab.com [westlab.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pennwest.edu [pennwest.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chymist.com [chymist.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. chemtips.wordpress.com [chemtips.wordpress.com]
- 9. ivypanda.com [ivypanda.com]
- 10. enamine.net [enamine.net]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. bioassaysys.com [bioassaysys.com]
- 15. LogP / LogD shake-flask method [protocols.io]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 19. researchgate.net [researchgate.net]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 22. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 23. scribd.com [scribd.com]
- 24. dergipark.org.tr [dergipark.org.tr]
- 25. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 26. nmr-bio.com [nmr-bio.com]
- 27. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 28. scribd.com [scribd.com]
- 29. organomation.com [organomation.com]
- 30. eng.uc.edu [eng.uc.edu]
- 31. drawellanalytical.com [drawellanalytical.com]
- 32. scribd.com [scribd.com]
- 33. researchgate.net [researchgate.net]
- 34. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 35. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 36. chem.libretexts.org [chem.libretexts.org]
- 37. Improving Small Molecule Characterization - AnalyteGuru [thermofisher.com]
- 38. zefsci.com [zefsci.com]
- 39. biocompare.com [biocompare.com]
- 40. benchchem.com [benchchem.com]
- 41. N-(6-Methoxy-4-Methylpyridin-3-yl)acetaMide synthesis - chemicalbook [chemicalbook.com]
- 42. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 43. researchgate.net [researchgate.net]
Spectroscopic Profile of N-(2-methylpyridin-4-yl)acetamide: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of N-(2-methylpyridin-4-yl)acetamide. In the absence of publicly available experimental spectra for this specific compound, this document leverages established spectroscopic principles and predictive modeling to offer an in-depth analysis for researchers, scientists, and professionals in drug development. The guide covers Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes a detailed, field-proven experimental protocol, a summary of predicted data, and a thorough interpretation of the spectral features, grounded in authoritative chemical principles. The aim is to provide a robust reference for the structural elucidation and characterization of this compound.
Introduction
This compound is a substituted pyridine derivative of interest in medicinal chemistry due to the prevalence of the pyridine scaffold in a wide array of biologically active compounds. Accurate structural confirmation is a critical prerequisite for any further research or development involving this molecule. Spectroscopic techniques such as NMR, IR, and MS are the cornerstones of such structural elucidation, providing a detailed fingerprint of the molecule's atomic and electronic structure.
This guide is designed to serve as a practical reference. Given the current lack of peer-reviewed, published experimental spectra for this compound, the data presented herein is predictive. These predictions are derived from a combination of structure-based calculation algorithms and expert analysis based on data from analogous chemical structures. The methodologies and interpretations are presented with the rigor expected in a senior laboratory setting, explaining not just the "what" but the "why" behind the expected spectral outcomes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR will provide definitive information on the number and connectivity of all hydrogen and carbon atoms.
Experimental Protocol: NMR Data Acquisition
The following protocol outlines a standard procedure for acquiring high-resolution 1D NMR spectra on a typical 400 MHz spectrometer. The choice of a polar aprotic solvent like DMSO-d₆ is crucial for dissolving the sample and for observing the exchangeable amide proton.
Sample Preparation:
-
Weighing: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Transfer the sample to a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Homogenization: Cap the tube and gently vortex or sonicate until the sample is fully dissolved.[1]
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64 (dependent on concentration).
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K.[1]
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Caption: Standard workflow for NMR sample preparation and data acquisition.
Predicted ¹H NMR Data & Interpretation
The predicted ¹H NMR spectrum is expected to show five distinct signals, corresponding to the five unique proton environments in the molecule.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift |
| ~10.2 | Singlet (s) | 1H | NH -C=O | Amide protons are highly deshielded and often broad; they appear far downfield. |
| ~8.2 | Doublet (d) | 1H | H-6 | This proton is ortho to the ring nitrogen, leading to significant deshielding. |
| ~8.0 | Singlet (s) | 1H | H-3 | This proton is ortho to the electron-withdrawing acetamido group. |
| ~7.2 | Doublet (d) | 1H | H-5 | This proton is meta to the nitrogen and ortho to the methyl group. |
| ~2.4 | Singlet (s) | 3H | Pyridine-CH₃ | Protons on a methyl group attached to an aromatic ring. |
| ~2.1 | Singlet (s) | 3H | Acetyl-CH₃ | Protons of the acetyl methyl group, deshielded by the adjacent carbonyl. |
Interpretation: The chemical shift is the most diagnostic feature in an NMR spectrum, indicating the electronic environment of a proton.[2][3]
-
Amide Proton (H-N): The signal around 10.2 ppm is characteristic of an amide proton in DMSO-d₆. Its singlet nature arises from the lack of adjacent protons to couple with.
-
Aromatic Protons (H-6, H-3, H-5): The pyridine ring protons are all in the aromatic region (7.0-8.5 ppm). The H-6 proton is expected to be the most downfield due to its proximity to the electronegative nitrogen atom. H-3 is deshielded by the adjacent amide group. H-5, being further from the nitrogen, will be the most upfield of the aromatic signals. The expected splitting pattern (doublet for H-6 and H-5, singlet for H-3) reflects their coupling relationships.
-
Methyl Protons: The two methyl groups are in different environments and thus give rise to two separate singlets. The pyridine-methyl (~2.4 ppm) is in a typical range for methyl groups on an aromatic ring, while the acetyl-methyl (~2.1 ppm) is slightly deshielded by the adjacent carbonyl group.
Predicted ¹³C NMR Data & Interpretation
The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, one for each unique carbon atom.
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |
| ~169.0 | C =O | Carbonyl carbons are highly deshielded and appear significantly downfield. |
| ~155.0 | C -2 | Carbon attached to nitrogen in a pyridine ring. |
| ~149.0 | C -6 | Aromatic CH carbon adjacent to the ring nitrogen. |
| ~147.0 | C -4 | Carbon bearing the acetamido group. |
| ~114.0 | C -5 | Aromatic CH carbon. |
| ~110.0 | C -3 | Aromatic CH carbon adjacent to the acetamido group. |
| ~24.0 | Acetyl-C H₃ | Carbon of the acetyl methyl group. |
| ~21.0 | Pyridine-C H₃ | Carbon of the pyridine methyl group. |
Interpretation: The chemical shifts in ¹³C NMR are primarily influenced by the hybridization and the electronegativity of attached atoms.[4][5]
-
Carbonyl Carbon (C=O): The signal at ~169.0 ppm is unambiguously assigned to the carbonyl carbon of the amide group, which is characteristic for this functional group.
-
Aromatic Carbons: The carbons of the pyridine ring are expected between 110 and 155 ppm. The carbons directly attached to the nitrogen (C-2 and C-6) and the substituted carbon (C-4) are the most downfield. The remaining CH carbons (C-3 and C-5) appear more upfield.
-
Methyl Carbons: The two methyl carbons appear in the aliphatic region (< 30 ppm). Their distinct chemical shifts confirm they are in different chemical environments.
Caption: Structure of this compound with key predicted ¹H NMR shifts.
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.[6]
-
Instrument Setup: Ensure the Bruker Alpha-P ATR FTIR spectrometer (or equivalent) is powered on and the OPUS software is running.
-
Background Scan: Clean the diamond ATR crystal with isopropyl alcohol and a soft wipe. Perform a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply Pressure: Use the built-in press to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum.
-
Cleaning: After the measurement, clean the ATR crystal thoroughly.
Predicted IR Data & Interpretation
The IR spectrum provides a molecular fingerprint, with specific absorption bands corresponding to different bond vibrations.[7][8]
Table 3: Predicted Major IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| ~3300 | N-H stretch | Medium | Secondary Amide |
| 3100-3000 | C-H stretch (sp²) | Medium-Weak | Aromatic C-H |
| 2950-2850 | C-H stretch (sp³) | Medium-Weak | Methyl C-H |
| ~1680 | C=O stretch (Amide I) | Strong | Amide Carbonyl |
| ~1600 & ~1480 | C=C & C=N stretch | Medium | Pyridine Ring |
| ~1550 | N-H bend (Amide II) | Medium | Secondary Amide |
| ~850 | C-H out-of-plane bend | Strong | Aromatic C-H |
Interpretation:
-
N-H and C-H Stretching Region (>3000 cm⁻¹): A medium intensity peak around 3300 cm⁻¹ is expected for the N-H stretch of the secondary amide.[9] The aromatic C-H stretches will appear just above 3000 cm⁻¹, while the methyl C-H stretches will be just below 3000 cm⁻¹.
-
Carbonyl Stretch (~1680 cm⁻¹): The most prominent peak in the spectrum is predicted to be the strong C=O stretch of the amide group. Its position is characteristic of a secondary amide conjugated with an aromatic system.
-
Fingerprint Region (<1600 cm⁻¹): This region contains a wealth of information. Key peaks include the C=C and C=N stretching vibrations of the pyridine ring and the characteristic N-H bending vibration of the amide. Strong out-of-plane C-H bending vibrations are also expected, which are diagnostic of the substitution pattern on the pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information from its fragmentation pattern.
Experimental Protocol: Electron Ionization (EI) MS
Electron Ionization is a "hard" ionization technique that causes significant fragmentation, providing a detailed mass spectrum useful for structural elucidation.[10][11]
-
Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC) inlet. The sample is vaporized under high vacuum.
-
Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a radical cation, known as the molecular ion (M⁺•).[12]
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
Predicted MS Data & Interpretation
The molecular formula of this compound is C₈H₁₀N₂O, with a monoisotopic mass of 150.0793 g/mol .
Table 4: Predicted Key Fragments in the EI Mass Spectrum
| m/z | Proposed Fragment | Description |
| 150 | [C₈H₁₀N₂O]⁺• | Molecular Ion (M⁺•) |
| 108 | [C₆H₈N₂]⁺• | Loss of ketene (CH₂=C=O) via McLafferty-like rearrangement |
| 107 | [C₆H₇N₂]⁺ | Loss of an acetyl radical (•COCH₃) |
| 43 | [CH₃CO]⁺ | Acylium ion |
Interpretation: The fragmentation of amides in EI-MS is a well-understood process.[13][14]
-
Molecular Ion (m/z 150): The presence of a peak at m/z 150 would confirm the molecular weight of the compound. As an even-mass molecular ion containing two nitrogen atoms, it adheres to the nitrogen rule.
-
Loss of Ketene (m/z 108): A common and often major fragmentation pathway for N-aryl acetamides is the loss of a neutral ketene molecule (mass 42) to form the radical cation of the corresponding amine (4-amino-2-methylpyridine).
-
Alpha-Cleavage (m/z 107): Cleavage of the bond between the carbonyl carbon and the nitrogen (α-cleavage) can lead to the loss of an acetyl radical (mass 43), resulting in a fragment at m/z 107.
-
Acylium Ion (m/z 43): The formation of the acetyl cation ([CH₃CO]⁺) is a very common fragmentation for acetamides and is expected to be a prominent peak in the spectrum.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Deciphering 1H NMR Spectra [studyorgo.com]
- 3. acdlabs.com [acdlabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. compoundchem.com [compoundchem.com]
- 6. mt.com [mt.com]
- 7. Infrared Spectra: Identifying Functional Groups [sites.science.oregonstate.edu]
- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 9. Interpreting IR Spectra [chemistrysteps.com]
- 10. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Solubility of N-(2-methylpyridin-4-yl)acetamide in Common Laboratory Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) or chemical intermediate is a critical physicochemical property that dictates its behavior in various stages of research, development, and formulation.[1] This technical guide provides a comprehensive framework for understanding and determining the solubility of N-(2-methylpyridin-4-yl)acetamide (CAS No. 32855-87-7), a pyridine derivative of interest in medicinal chemistry. Due to the limited availability of public quantitative solubility data for this specific compound, this document emphasizes the theoretical principles and practical experimental protocols necessary for its determination. It is designed for researchers, scientists, and drug development professionals, offering detailed methodologies, data interpretation guidelines, and insights into the causality behind experimental choices.
Introduction: The Critical Role of Solubility
This compound is a heterocyclic compound featuring a pyridine ring, an amide linkage, and a methyl group. This combination of functional groups makes it a valuable building block in the synthesis of more complex molecules, particularly in the field of drug discovery. The pyridine moiety can act as a hydrogen bond acceptor and can be protonated, while the amide group provides both hydrogen bond donor and acceptor capabilities. These structural features are pivotal in molecular interactions but also create a nuanced solubility profile.
Understanding the solubility of this compound is paramount for several reasons:
-
Reaction Chemistry: Most chemical reactions are carried out in solution, requiring a solvent that can effectively dissolve reactants to ensure molecular collision and reaction.[2]
-
Drug Discovery & Development: Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and unreliable in vitro assay results.[1][3] Identifying solubility liabilities early in the process is crucial for lead optimization and candidate selection.[4]
-
Purification: Techniques such as crystallization, a primary method for purifying solid compounds, are entirely dependent on the differential solubility of the compound and its impurities in a given solvent system.
-
Formulation: Developing a stable and effective drug product requires deep knowledge of the API's solubility to select appropriate excipients and delivery systems.[2]
This guide will equip the user with the foundational knowledge and practical workflows to systematically evaluate the solubility of this compound.
Physicochemical Properties & Structural Analysis
Before embarking on experimental determination, a thorough understanding of the compound's intrinsic properties is essential. While extensive experimental data for this compound is not widely published, its key identifiers and computed properties provide a strong basis for predicting its behavior.
Table 1: Physicochemical Identifiers of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | - |
| CAS Number | 32855-87-7 | - |
| Molecular Formula | C₈H₁₀N₂O | - |
| Molecular Weight | 150.18 g/mol | - |
| InChI Key | YJQHLRAGSPINTH-UHFFFAOYSA-N | - |
Note: Experimental values for properties like melting point, boiling point, and pKa should be determined empirically for a specific batch to ensure accuracy.
Structural Features Influencing Solubility
The molecular structure provides clear indicators of potential solubility behavior.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated in acidic media, forming a highly polar pyridinium salt, which dramatically increases aqueous solubility.
-
Amide Group: The N-H group is a hydrogen bond donor, and the C=O group is a hydrogen bond acceptor. This allows for strong interactions with polar protic solvents like water and alcohols.
-
Hydrocarbon Moieties: The two methyl groups and the aromatic ring itself contribute nonpolar character, which will favor solubility in less polar organic solvents.
The overall solubility in a given solvent will be a balance between these competing polar and nonpolar characteristics.
Qualitative Solubility Analysis
A systematic qualitative analysis is the first experimental step to profile the compound. This involves testing the compound's solubility in a sequence of solvents to classify it based on its acidic, basic, or neutral properties.[5][6] The general principle is that a substance is considered "soluble" if approximately 30 mg dissolves in 1 mL of the solvent.[6]
Prediction for this compound: Given the basic nitrogen on the pyridine ring, the compound is expected to be soluble in 5% HCl, placing it in Class B . Its solubility in water will depend on the balance between the polar amide/pyridine groups and the nonpolar hydrocarbon parts; it may be slightly soluble or insoluble.
Quantitative Solubility Determination: The Shake-Flask Method
For drug development and process chemistry, qualitative data is insufficient. Quantitative measurement is required. The "gold standard" for determining thermodynamic equilibrium solubility is the Shake-Flask method.[7][8] This method measures the saturation concentration of a compound in a solvent at a specific temperature when the solution is in equilibrium with an excess of the solid compound.[9][10]
Principle of the Method
An excess amount of the solid compound is agitated in the solvent for a prolonged period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached between the dissolved and undissolved states.[10] After equilibration, the solid and liquid phases are separated, and the concentration of the compound in the clear supernatant is measured using a suitable analytical technique.
Detailed Experimental Protocol
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., water, pH 7.4 buffer, ethanol, acetone, DMSO)
-
Scintillation vials or flasks with screw caps
-
Thermostatically controlled orbital shaker or water bath (e.g., set to 25 °C or 37 °C)[11]
-
Analytical balance
-
Filtration apparatus (e.g., 0.45 µm PTFE syringe filters) or centrifuge
-
Analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)
-
Volumetric flasks and pipettes
Step-by-Step Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a precisely known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is essential to confirm that saturation was achieved.[7]
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration, typically 24 hours, to reach equilibrium. For some compounds, longer times (48-72 hours) may be necessary, which should be determined in preliminary studies.[11]
-
Phase Separation: After equilibration, allow the vials to stand at the same constant temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant. Separate any remaining suspended particles by either:
-
Filtration: Pass the supernatant through a chemically inert syringe filter (e.g., 0.45 µm PTFE). Discard the initial few drops to prevent errors from adsorption to the filter material.
-
Centrifugation: Centrifuge the vial at high speed and carefully draw the supernatant from the top layer.
-
-
Quantification: Prepare a precise dilution of the clear supernatant in a suitable solvent (often the mobile phase for HPLC). Determine the concentration of the compound using a pre-validated and calibrated analytical method, such as HPLC-UV.[4]
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in units of mg/mL or µg/mL.
Data Presentation
Quantitative solubility data should be presented in a clear, tabular format to allow for easy comparison across different solvents and conditions.
Table 2: Template for Reporting Experimental Solubility Data
| Solvent Classification | Solvent Name | Temperature (°C) | Solubility (mg/mL) | pH (if aqueous) | Observations |
|---|---|---|---|---|---|
| Polar Protic | Water | 25 | Experimental Value | ~7.0 | e.g., Colorless solution |
| pH 2.0 Buffer | 25 | Experimental Value | 2.0 | e.g., High solubility expected | |
| pH 7.4 Buffer | 37 | Experimental Value | 7.4 | Biorelevant condition | |
| Ethanol | 25 | Experimental Value | N/A | ||
| Methanol | 25 | Experimental Value | N/A | ||
| Polar Aprotic | DMSO | 25 | Experimental Value | N/A | |
| Acetone | 25 | Experimental Value | N/A | ||
| Acetonitrile | 25 | Experimental Value | N/A | ||
| Nonpolar | Toluene | 25 | Experimental Value | N/A |
| | Hexane | 25 | Experimental Value | N/A | e.g., Poor solubility expected |
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]
-
Handling: Handle the solid compound in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Researchers are REQUIRED to consult the vendor-specific Safety Data Sheet (SDS) before handling this compound.
Conclusion
This technical guide outlines the essential theoretical and practical framework for determining the solubility of this compound. The compound's structure, with its basic pyridine ring and polar amide group, suggests a pH-dependent aqueous solubility and moderate solubility in polar organic solvents. Due to the lack of published quantitative data, the Shake-Flask method is presented as the definitive protocol for generating reliable thermodynamic solubility values. Accurate and systematic determination of this property is a non-negotiable prerequisite for the successful application of this compound in synthetic chemistry and pharmaceutical development.
References
Google. (n.d.). Current time information in Orlando, FL, US. Retrieved January 13, 2026, from [3] ResearchGate. (n.d.). Schematic diagram of the recommended workflow for automated high-throughput solubility determination. Retrieved January 13, 2026, from [5] University of the West Indies. (n.d.). Qualitative Analysis of Organic Compounds. Retrieved January 13, 2026, from [14] Scribd. (n.d.). Qualitative Analysis of Organic Compounds. Retrieved January 13, 2026, from [6] Studylib. (n.d.). Qualitative Analysis of Organic Compounds: Solubility. Retrieved January 13, 2026, from [4] Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay. Retrieved January 13, 2026, from [15] Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved January 13, 2026, from [2] Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved January 13, 2026, from [7] Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species. Retrieved January 13, 2026, from [8] PCBIS. (n.d.). Thermodynamic solubility. Retrieved January 13, 2026, from [16] Chemistry LibreTexts. (2024, September 1). Qualitative Analysis of Organic Compounds. Retrieved January 13, 2026, from [1] Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved January 13, 2026, from [12] Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved January 13, 2026, from [9] PharmaTutor. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved January 13, 2026, from [10] Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 13, 2026, from Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET Acetamide. Retrieved January 13, 2026, from [13] AK Scientific, Inc. (n.d.). Safety Data Sheet 2,2,2-Trifluoro-N-(2-methylpyridin-4-yl)acetamide. Retrieved January 13, 2026, from [11] World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS. Retrieved January 13, 2026, from
Sources
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. enamine.net [enamine.net]
- 5. EXPERIMENT 8 [aris.gusc.lv]
- 6. studylib.net [studylib.net]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 9. pharmatutor.org [pharmatutor.org]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 12. fishersci.com [fishersci.com]
- 13. aksci.com [aksci.com]
- 14. scribd.com [scribd.com]
- 15. iscnagpur.ac.in [iscnagpur.ac.in]
- 16. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to N-(4-methylpyridin-2-yl)acetamide (CAS: 5327-32-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-methylpyridin-2-yl)acetamide, registered under CAS number 5327-32-2, is a pyridine derivative of significant interest in the field of medicinal chemistry.[1] Its molecular architecture, which features a 4-methylpyridine ring linked to an acetamide group, provides a versatile scaffold for the synthesis of a wide array of biologically active compounds.[1][2] While comprehensive toxicological data on this specific compound remains limited, its structural alerts and the known properties of related acetamide and pyridine compounds necessitate a thorough understanding of its safe handling and application. This guide provides a detailed overview of the physicochemical properties, safety protocols, and potential research applications of N-(4-methylpyridin-2-yl)acetamide, designed to empower researchers in their drug discovery and development endeavors.
Compound Identification and Physicochemical Properties
N-(4-methylpyridin-2-yl)acetamide is also known by its synonyms, 2-Acetamido-4-picoline and 2-Acetylamino-4-methylpyridine.[3][4] It presents as a white to almost white crystalline powder or solid.[1][5]
Table 1: Physicochemical Properties of N-(4-methylpyridin-2-yl)acetamide
| Property | Value | Reference(s) |
| CAS Number | 5327-32-2 | [1][3] |
| Molecular Formula | C₈H₁₀N₂O | [3][6] |
| Molecular Weight | 150.18 g/mol | [3][5] |
| Appearance | White to almost white solid/crystalline powder | [1][5] |
| Melting Point | -4 °C (lit.) | [7] |
| Boiling Point | Not available | |
| Solubility | Soluble in Chloroform, Dichloromethane, Dimethylformamide. | [8] |
| IUPAC Name | N-(4-methylpyridin-2-yl)acetamide | [9] |
| InChI Key | QGZHGSGLCZEGHA-UHFFFAOYSA-N | [3] |
| SMILES | CC1=CC(=NC=C1)NC(=O)C | [9] |
Safety and Handling
As with any chemical reagent, proper handling of N-(4-methylpyridin-2-yl)acetamide is paramount to ensure laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS) and should be supplemented by a thorough review of the specific SDS provided by the supplier.[7][10]
Hazard Identification and Classification
N-(4-methylpyridin-2-yl)acetamide is classified as follows:
-
Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[7]
-
Eye Irritation (Category 2) , H319: Causes serious eye irritation.[7]
Precautionary Measures and Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound. The following diagram outlines the essential safety precautions.
Caption: Workflow for the safe handling and storage of N-(4-methylpyridin-2-yl)acetamide.
First-Aid Measures
In the event of exposure, the following first-aid measures should be taken immediately:[7]
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen.
-
In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If Swallowed: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Toxicological Profile
Detailed toxicological studies specifically on N-(4-methylpyridin-2-yl)acetamide are not widely available in the public domain. However, the toxicity of its parent compound, acetamide, has been investigated. Acetamide is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[11] Studies in rats have shown that acetamide can induce hepatocellular tumors, though the mechanism is thought to be related to cell proliferation rather than mutagenicity.[12][13] It is crucial to note that these findings for acetamide do not directly translate to N-(4-methylpyridin-2-yl)acetamide, but they underscore the importance of cautious handling and minimizing exposure.
Ecological information regarding toxicity to fish, daphnia, and algae is currently unavailable.[7]
Applications in Research and Drug Discovery
N-(4-methylpyridin-2-yl)acetamide serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.[1][2] The pyridine moiety is a well-established pharmacophore in numerous approved drugs, and the acetamide group offers a handle for further chemical modifications.[2]
Synthesis of N-(4-methylpyridin-2-yl)acetamide
A common and straightforward method for the synthesis of N-(4-methylpyridin-2-yl)acetamide involves the acylation of 2-amino-4-methylpyridine.[1]
Experimental Protocol: Synthesis of N-(4-methylpyridin-2-yl)acetamide [1]
-
Materials:
-
2-Amino-4-methylpyridine (91.5 mmol, 9.9 g)
-
Acetic anhydride (250 mL)
-
Diethyl ether (100 mL)
-
-
Procedure:
-
Suspend 2-amino-4-methylpyridine in acetic anhydride in a suitable reaction vessel.
-
Warm the reaction mixture to 70°C and stir for two hours.
-
Cool the mixture to room temperature.
-
Add diethyl ether to induce crystallization.
-
Collect the resulting white, needle-like crystals by filtration.
-
Dry the product under vacuum.
-
Derivatization for Biological Activity
The N-(4-methylpyridin-2-yl)acetamide scaffold can be derivatized to explore structure-activity relationships (SAR) for various biological targets. For instance, derivatives have been synthesized and evaluated for their antifungal properties.[10]
Example Application: Synthesis and Antifungal Activity of Derivatives
A study by Ugwu and Okoro (2014) described the synthesis of [4-Methylphenylsulphonamido]-N-(pyridin-2-yl)acetamide derivatives and their evaluation against Candida albicans and Aspergillus niger.[10] While the core of these derivatives is not identical to N-(4-methylpyridin-2-yl)acetamide, the study provides a relevant example of how the broader class of N-pyridinyl acetamides can be modified to achieve biological activity. The general synthetic approach is outlined below.
Caption: A generalized synthetic pathway for producing biologically active N-pyridinyl acetamide derivatives.
The study found that some of these derivatives exhibited potent antifungal activity, in some cases exceeding that of the reference drug, fluconazole.[10][14] This highlights the potential of the N-pyridinyl acetamide scaffold in the development of novel anti-infective agents.
Conclusion
N-(4-methylpyridin-2-yl)acetamide (CAS 5327-32-2) is a key chemical intermediate with significant potential in medicinal chemistry and drug discovery. While it possesses moderate acute oral toxicity and is an eye irritant, it can be handled safely by adhering to standard laboratory safety protocols and utilizing appropriate personal protective equipment. Its versatile structure allows for a range of chemical modifications, making it an attractive starting point for the synthesis of novel compounds with diverse biological activities. Further research into its own toxicological profile and the biological activities of its derivatives is warranted to fully explore its therapeutic potential.
References
-
Ugwu, D. I., & Okoro, U. C. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Med chem, 4(2), 330-333. [Link]
-
MySkinRecipes. N-(4-Methylpyridin-3-yl)acetamide. [Link]
-
Nakamura, K., Ishii, Y., Takasu, S., Nohmi, T., Shibutani, M., & Ogawa, K. (2020). Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats. Toxicological sciences : an official journal of the Society of Toxicology, 177(2), 431–440. [Link]
-
ResearchGate. (PDF) Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats. [Link]
-
ResearchGate. Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. [Link]
-
CORE. DEVELOPMENTAL STATUS OF N-(3-CHLORO-4-METHYLPHENYL) ACETAMIDE AS A CANDIDATE BLACKBIRD/STARLING ROOST TOXICANT. [Link]
-
Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. [Link]
-
National Institutes of Health. 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide. [Link]
-
Australian Government Department of Health. Acetamide, N-methyl-: Human health tier II assessment. [Link]
-
Muby Chemicals. Phenyl-2-(Pyridin-2-yl) Acetamide Manufacturers, with SDS. [Link]
-
FooDB. Showing Compound Acetamide (FDB008298). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-(4-Methylpyridin-2-yl)acetamide AldrichCPR 5327-32-2 [sigmaaldrich.com]
- 4. N-(4-METHYLPYRIDIN-2-YL)ACETAMIDE 5327-32-2, Information for N-(4-METHYLPYRIDIN-2-YL)ACETAMIDE 5327-32-2, Suppliers of United States N-(4-METHYLPYRIDIN-2-YL)ACETAMIDE 5327-32-2 [chemnet.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-(4-methylpyridin-2-yl)acetamide 95.00% | CAS: 5327-32-2 | AChemBlock [achemblock.com]
- 7. echemi.com [echemi.com]
- 8. Phenyl-2-(Pyridin-2-yl) Acetamide Manufacturers, with SDS [mubychem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Showing Compound Acetamide (FDB008298) - FooDB [foodb.ca]
- 12. Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
N-(2-methylpyridin-4-yl)acetamide as a chemical intermediate in drug discovery
An In-depth Technical Guide to N-(2-methylpyridin-4-yl)acetamide: A Core Intermediate in Modern Drug Discovery
Executive Summary: The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents. Within this class, this compound emerges as a particularly valuable chemical intermediate. Its strategic substitution pattern—featuring a nucleophilic/basic pyridine nitrogen, an acetamido group capable of hydrogen bonding and further chemical modification, and a methyl group that influences solubility and metabolic stability—makes it a versatile building block. This guide provides a comprehensive overview of the synthesis, characterization, and strategic application of this compound, with a focus on its role in the development of targeted therapeutics, particularly kinase inhibitors for oncology and inflammatory diseases.
The Pyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyridine ring is a "privileged" structure in drug discovery, meaning it is a molecular framework that is frequently found to bind to a variety of biological targets. Its nitrogen atom acts as a hydrogen bond acceptor and imparts basicity, enhancing aqueous solubility and allowing for salt formation, which are critical properties for drug candidates. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.
This compound belongs to this important class of compounds. The 4-acetamido linkage provides a key vector for molecular elaboration, while the 2-methyl group can enhance binding affinity through van der Waals interactions and block potential sites of metabolism. This unique combination of features makes it an ideal starting point for the synthesis of complex molecules targeting challenging disease pathways.
Physicochemical Properties and Characterization
The foundational data for this compound and its essential precursor are summarized below. Accurate characterization is paramount for its effective use in multi-step syntheses.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | |
| Molecular Formula | C₈H₁₀N₂O | [1] |
| Molecular Weight | 150.18 g/mol | [1] |
| Precursor | 4-Amino-2-methylpyridine | [2] |
| Precursor CAS Number | 18437-58-6 | [2][3] |
| Precursor Formula | C₆H₈N₂ | [2] |
| Precursor Mol. Weight | 108.14 g/mol | [2] |
| Appearance (Predicted) | White to off-white solid |
Analytical Characterization: A self-validating protocol for drug discovery intermediates requires rigorous analytical confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should confirm the presence of the aromatic protons on the pyridine ring, the methyl singlet, the acetyl singlet, and the N-H amide proton. ¹³C NMR will verify the number of unique carbon environments.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight, with an expected [M+H]⁺ ion at approximately m/z 150.18.
-
High-Performance Liquid Chromatography (HPLC): Purity assessment is critical. A purity of >95% is typically required for use in subsequent synthetic steps.
Synthesis and Purification: A Validated Protocol
The most direct and reliable method for preparing this compound is the N-acetylation of its corresponding amine precursor, 4-amino-2-methylpyridine. This reaction is robust and high-yielding.[4][5]
Experimental Protocol: N-Acetylation of 4-Amino-2-methylpyridine
Materials:
-
4-Amino-2-methylpyridine (1.0 eq)[2]
-
Acetic Anhydride (1.2 - 1.5 eq)[5]
-
Anhydrous solvent (e.g., Toluene, Dichloromethane, or Acetonitrile)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-amino-2-methylpyridine (1.0 eq) and the chosen anhydrous solvent (approx. 0.1-0.2 M concentration).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution. Causality Note: The reaction is exothermic; slow addition at 0 °C controls the reaction rate and prevents potential side reactions.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by thin-layer chromatography (TLC) or LC-MS.
-
Aqueous Workup (Quenching): Once the starting material is consumed, carefully quench the reaction by slowly adding saturated NaHCO₃ solution to neutralize excess acetic anhydride and the acetic acid byproduct. Continue adding until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane or ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers with brine to remove residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) or by flash column chromatography on silica gel to afford the final product as a solid.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Strategic Application as a Core Intermediate
This compound is rarely the final drug product; its value lies in its function as a modifiable scaffold. The acetamido group provides a reactive handle for building molecular complexity, while the pyridine core serves as a critical pharmacophore for anchoring the molecule within a target's binding site.
This is exemplified by its incorporation into advanced clinical candidates, where the 2-methylpyridin-4-yl moiety is a key structural component. For instance, this core is found in complex antimalarial agents and potent kinase inhibitors.[6][7]
Derivatization Strategy Diagram
Caption: Conceptual pathways for elaborating the core intermediate into complex APIs.
Case Study: Targeting the IRAK4 Pathway in Oncology
A prominent example showcasing the utility of the 2-methylpyridin-4-yl moiety is in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[6] IRAK4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are often dysregulated in cancers and inflammatory diseases.
Emavusertib (CA-4948) , an orally bioavailable IRAK4 inhibitor, incorporates a 2-(2-methylpyridin-4-yl) fragment as a key part of its structure.[6] This fragment is crucial for binding to the kinase and achieving potent inhibition. Overactivation of the IRAK4 pathway, often driven by mutations in the MYD88 adaptor protein, leads to constitutive activation of NF-κB, promoting tumor cell survival and proliferation.[6]
IRAK4 Signaling Pathway and Point of Inhibition
Caption: Simplified IRAK4 signaling cascade and the inhibitory action of molecules.
Conclusion and Future Perspectives
This compound stands as a testament to the power of strategic molecular design in drug discovery. While a simple molecule, its structural features provide an optimal starting point for generating complex, high-affinity ligands for critical disease targets. Its demonstrated utility in the synthesis of IRAK4 inhibitors like Emavusertib highlights its relevance in modern oncology and immunology research.[6] Future applications will likely see this intermediate and its derivatives used to develop next-generation kinase inhibitors, probes for chemical biology, and novel therapeutics for a range of diseases driven by aberrant cell signaling. The robust and scalable synthesis of this intermediate ensures its continued importance to researchers and drug development professionals.
References
-
N-(4-Methylpyridin-3-yl)acetamide . MySkinRecipes. [Link]
- N-pyridinyl acetamide derivatives as inhibitors of the wnt signalling pathway.
- phenyl]-acetamide free base hemihydrate, methods of manufacture and uses thereof.
-
Emavusertib . PubChem. [Link]
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl) . ACS Omega. [Link]
- Acetamide derivatives.
-
Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays . PubMed. [Link]
- Acetamide derivatives - US5270342A.
-
United States Patent (12) . Googleapis.com. [Link]
-
Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions . PubMed. [Link]
-
4-Amino-2-methylpyridine . PubChem. [Link]
-
Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease . National Institutes of Health. [Link]
-
Acetamide, N-[(2-hydroxyphenyl)methyl]-N-(4- phenoxy-3-pyridinyl)- (2 mg) . NUCMEDCOR. [Link]
-
Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives . ResearchGate. [Link]
-
Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4 . PubMed Central. [Link]
Sources
- 1. N-(4-Methylpyridin-2-yl)acetamide AldrichCPR 5327-32-2 [sigmaaldrich.com]
- 2. 4-Amino-2-methylpyridine | C6H8N2 | CID 728670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 18437-58-6 4-Amino-2-methylpyridine AKSci J93760 [aksci.com]
- 4. benchchem.com [benchchem.com]
- 5. N-(6-Methoxy-4-Methylpyridin-3-yl)acetaMide synthesis - chemicalbook [chemicalbook.com]
- 6. Emavusertib | C24H25N7O5 | CID 118224491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4 - PMC [pmc.ncbi.nlm.nih.gov]
potential biological activities of N-(2-methylpyridin-4-yl)acetamide derivatives
An In-Depth Technical Guide to the Potential Biological Activities of N-(2-methylpyridin-4-yl)acetamide Derivatives
Foreword for the Modern Drug Discovery Professional
The N-pyridinyl acetamide scaffold represents a cornerstone in contemporary medicinal chemistry. Its inherent structural features—a hydrogen bond-accepting pyridine ring, a hydrogen bond-donating amide nitrogen, and a carbonyl oxygen—render it a privileged pharmacophore for engaging with a multitude of biological targets. While extensive research has been conducted on a wide array of pyridine-based compounds, the specific this compound core remains a relatively underexplored chemical space.
This guide serves as a technical exploration into the potential biological activities of this specific derivative class. As senior application scientists, we recognize that innovation often arises from connecting disparate data points and extrapolating from well-understood structural analogues. Therefore, this document synthesizes findings from closely related N-pyridinyl acetamide and carboxamide derivatives to build a predictive framework for the therapeutic promise of the this compound scaffold. We will delve into established synthesis protocols, dissect key biological activities such as antimicrobial, anti-inflammatory, and anticancer effects, and present detailed experimental workflows to empower researchers in their quest for novel therapeutics.
The this compound Scaffold: Synthesis and Strategic Importance
The strategic value of the this compound core lies in its synthetic accessibility and its potential for diverse functionalization. The pyridine moiety is a common feature in FDA-approved drugs, prized for its ability to improve solubility and engage in specific interactions with protein active sites.[1] The acetamide linker provides a robust connection point for introducing additional pharmacophoric elements, making it an ideal building block for creating focused chemical libraries.[2][3]
General Synthesis Pathway: N-Acetylation of 4-Amino-2-methylpyridine
The fundamental synthetic route to the core scaffold is a direct N-acetylation of the corresponding aminopyridine precursor. This reaction is efficient, high-yielding, and readily scalable, making it a practical entry point for derivative synthesis.
-
Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-2-methylpyridine (1.0 eq) in a suitable aprotic solvent such as toluene or dichloromethane (DCM).
-
Acylating Agent Addition: To the stirred solution, add acetic anhydride (1.2-1.5 eq) dropwise at room temperature. An organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) can be included to scavenge the acetic acid byproduct.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 10% Methanol in DCM). The reaction is typically complete within 2-4 hours at room temperature or with gentle heating (40-50°C).
-
Work-up and Isolation: Upon completion, the reaction mixture is washed sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize excess acid, followed by brine. The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound.
Potential Biological Activity I: Antimicrobial Agents
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The pyridyl-amide scaffold is a promising starting point, with numerous derivatives exhibiting potent activity. Research on structurally related N-(4-methylpyridin-2-yl)thiophene-2-carboxamides has demonstrated significant efficacy against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli, a high-priority clinical threat.[4]
Mechanism of Action: Inhibition of β-Lactamase
ESBLs are enzymes that confer resistance to most β-lactam antibiotics by hydrolyzing their characteristic four-membered ring. The N-(4-methylpyridin-2-yl) core in thiophene-2-carboxamide analogues has been shown through molecular docking to effectively bind within the active site of the β-lactamase enzyme.[4] This binding, stabilized by hydrogen bonds and hydrophobic interactions, prevents the enzyme from deactivating β-lactam antibiotics, thus restoring their efficacy. It is highly plausible that this compound derivatives could be designed to operate via a similar mechanism.
Quantitative Data: Anti-inflammatory Activity of an Analogue
The table below shows the efficacy of an amidopyridinol analogue (Compound 2-19) in a rat model of colitis, demonstrating significant anti-inflammatory effects compared to a standard drug. [5]
| Treatment Group (Dose) | Body Weight Change (%) | Myeloperoxidase (MPO) Activity (U/g tissue) |
|---|---|---|
| Normal Control | +5.2 ± 1.1 | 1.5 ± 0.3 |
| Colitis Control (TNBS) | -12.5 ± 2.3 | 8.9 ± 1.2 |
| Sulfasalazine (300 mg/kg) | -4.1 ± 1.8 | 4.2 ± 0.7 |
| Compound 2-19 (1 mg/kg) | -2.8 ± 1.5 | 3.1 ± 0.6 |
Protocol: Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells. [6]
-
Cell Culture: Seed murine macrophage cells (e.g., J774.A1 or RAW 264.7) in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1 hour. Include a vehicle control (e.g., DMSO).
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation and nitric oxide production. Leave one set of wells unstimulated as a negative control.
-
Nitrite Measurement (Griess Assay): Nitric oxide production is measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant.
-
Transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined using a sodium nitrite standard curve. The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.
Potential Biological Activity III: Anticancer Agents
The pyridine ring is a prevalent scaffold in the design of kinase inhibitors, a major class of anticancer drugs. [7]Its ability to form critical hydrogen bonds within the ATP-binding pocket of kinases makes it a valuable pharmacophore. Derivatives of N-phenyl acetamide have demonstrated significant cytotoxicity against various cancer cell lines, suggesting that incorporating the N-(2-methylpyridin-4-yl) moiety could yield potent antiproliferative agents. [8][9]
Mechanism of Action: Kinase Inhibition and Apoptosis Induction
Many pyridine-containing compounds exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. [1]By blocking the ATP-binding site, these inhibitors shut down aberrant signaling pathways that drive tumor growth. Furthermore, active compounds can induce apoptosis (programmed cell death), often confirmed by observing DNA fragmentation in treated cancer cells. [8]
Quantitative Data: Cytotoxicity of Acetamide Analogues
The half-maximal inhibitory concentration (IC₅₀) values for various acetamide derivatives against different human cancer cell lines are presented below. [8][9]
| Compound Class | Cancer Cell Line | Representative IC₅₀ (µM) |
|---|---|---|
| Imidazole-piperazine acetamide | HT-29 (Colon) | 3.14 |
| Imidazole-piperazine acetamide | MCF-7 (Breast) | 5.21 |
| Oxadiazole-acetamide | PANC-1 (Pancreatic) | 4.6 |
| Oxadiazole-acetamide | HepG2 (Liver) | 2.2 |
Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., HT-29, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow attachment.
-
Compound Exposure: Treat the cells with a serial dilution of the this compound derivative for 48-72 hours. Include vehicle-treated cells as a control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. N-(4-Methylpyridin-3-yl)acetamide [myskinrecipes.com]
- 4. Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131 [mdpi.com]
- 5. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of 2-(4-pyridyl)-benzimidazoles as PKN2 chemical tools to probe cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives and evaluation of their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Speculative Mechanisms of Action for N-(2-methylpyridin-4-yl)acetamide: A Hypothesis-Driven Guide to Pharmacological Investigation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract: N-(2-methylpyridin-4-yl)acetamide is a pyridine derivative for which specific biological activity and mechanistic data are not extensively documented in public literature. However, its molecular architecture, featuring a 4-aminopyridine core with N-acetylation and 2-methylation, presents a compelling case for several plausible pharmacological activities. The structural precursor, 2-amino-4-methylpyridine, is a known potent inhibitor of inducible nitric oxide synthase (iNOS), providing a strong foundational hypothesis.[1][2] Furthermore, the core 4-aminopyridine scaffold is a well-established modulator of neuronal ion channels, and related acetamide-bearing heterocycles are prevalent in drug discovery for their roles in kinase inhibition and anti-inflammatory pathways.[3][4] This guide deconstructs the compound's structure to propose three primary speculative mechanisms of action. For each hypothesis, we provide a scientific rationale grounded in existing literature, a proposed signaling pathway, and a detailed, tiered experimental workflow designed to systematically investigate and validate these potential biological functions. This document serves as a strategic roadmap for researchers initiating the pharmacological characterization of this compound.
Part 1: Structural Deconstruction and Pharmacophore Analysis
The predictive pharmacology of this compound is derived from its three key structural features: the 4-aminopyridine core, the N-acetyl group, and the 2-methyl substituent. Understanding the contribution of each component is critical to forming rational hypotheses.
-
4-Aminopyridine Core: This is the primary pharmacophore. Unsubstituted 4-aminopyridine is a potent, broad-spectrum blocker of voltage-gated potassium (Kv) channels, a property leveraged clinically to improve action potential conduction in demyelinated neurons.[4][5] The nitrogen atom in the pyridine ring and the exocyclic amino group are key interaction points.
-
N-Acetyl Group: The acetylation of the 4-amino group fundamentally alters its electronic and steric properties. It converts a primary amine (a hydrogen bond donor) into an amide, which has a distinct hydrogen bonding profile (one donor, one acceptor carbonyl oxygen) and increased steric bulk. This modification can redirect binding from established targets of 4-aminopyridine to entirely new ones, or subtly modify affinity and selectivity for the original target class. In medicinal chemistry, acetamide groups are versatile and found in drugs with a wide range of activities, including anti-inflammatory and kinase-inhibiting agents.[3][6]
-
2-Methyl Group: The methyl group at the C2 position, ortho to the pyridine nitrogen, introduces steric hindrance and alters the electron density of the ring. This can influence the compound's binding orientation within a target's active site and impact its metabolic stability.
Based on this analysis, we can logically infer that the compound's activity will diverge significantly from that of simple 4-aminopyridine, creating a unique pharmacological profile.
Part 2: Speculative Mechanisms of Action & Experimental Validation
Hypothesis 1: Selective Inhibition of Inducible Nitric Oxide Synthase (iNOS/NOS2)
Rationale: This is the most compelling initial hypothesis. The direct precursor for the synthesis of this compound, 2-amino-4-methylpyridine, is a potent and selective inhibitor of iNOS, with reported IC50 values in the low nanomolar range.[2][7][8] It functions as a competitive inhibitor at the L-arginine binding site.[2] It is plausible that the N-acetylated derivative retains this activity, with the modification potentially altering its potency, cell permeability, or isoform selectivity (iNOS vs. nNOS/eNOS). Overproduction of nitric oxide (NO) by iNOS is a key pathological driver in inflammatory diseases and septic shock, making iNOS a critical therapeutic target.
Proposed Signaling Pathway:
Caption: Speculative inhibition of the iNOS pathway by this compound.
Experimental Validation Protocol: iNOS Inhibition
Objective: To determine if this compound inhibits iNOS activity.
Tier 1: Cell-Based Nitrite Assay
-
Cell Culture: Culture RAW 264.7 murine macrophages or J774A.1 cells, which reliably express iNOS upon stimulation.
-
Stimulation: Plate cells and allow them to adhere. Pre-treat cells with a dose range of this compound (e.g., 1 nM to 100 µM) for 1 hour.
-
Induction: Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) and interferon-gamma (IFN-γ, 10 ng/mL) for 24 hours to induce iNOS expression. Include a known iNOS inhibitor (e.g., 1400W or L-NIL) as a positive control.
-
Quantification: Collect the cell supernatant. Measure the concentration of nitrite, a stable NO metabolite, using the Griess reagent assay.
-
Analysis: Calculate the IC50 value for the inhibition of nitrite production. Simultaneously, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to rule out cytotoxicity.
Tier 2: In Vitro Enzyme Assay
-
Enzyme Source: Use purified recombinant human iNOS enzyme.
-
Reaction: Set up a reaction mixture containing the enzyme, L-arginine, and necessary cofactors (NADPH, FAD, FMN, BH4).
-
Inhibition: Add a dose range of this compound to the reaction.
-
Measurement: Monitor the conversion of L-arginine to L-citrulline, often by tracking the consumption of NADPH spectrophotometrically at 340 nm or by using a radiolabeled [³H]L-arginine assay.
-
Selectivity: Repeat the assay using purified recombinant nNOS (NOS1) and eNOS (NOS3) to determine isoform selectivity.
| Expected Outcome Summary (Hypothesis 1) | |
| Parameter | Predicted Result |
| RAW 264.7 Nitrite Production IC50 | 10 nM - 10 µM |
| Recombinant iNOS (NOS2) IC50 | < 1 µM |
| Recombinant nNOS (NOS1) IC50 | > 50 µM |
| Recombinant eNOS (NOS3) IC50 | > 50 µM |
| Conclusion | Potent and selective inhibition of iNOS. |
Hypothesis 2: Modulation of Voltage-Gated Potassium (Kv) Channels
Rationale: The 4-aminopyridine (4-AP) scaffold is a canonical blocker of Kv channels.[4] 4-AP itself is relatively non-selective, but substitutions on the ring and amino group can impart selectivity for specific channel subtypes. For example, Kv1.3 is a target in immunology, while channels in the central nervous system (e.g., Kv1.1, Kv1.2, Kv7) are targets for epilepsy and other neurological disorders.[9] The N-acetylation and 2-methylation of the title compound may confer novel selectivity and a distinct pharmacological profile compared to 4-AP.
Proposed Mechanism Diagram:
Caption: Speculative inhibition of the JAK/STAT signaling pathway.
Experimental Validation Protocol: Kinase Inhibition
Objective: To determine if this compound inhibits pro-inflammatory kinase signaling.
Tier 1: Broad Kinase Panel Screen
-
Assay: Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology) for profiling against a large panel of recombinant human kinases (e.g., the KINOMEscan™ or similar).
-
Concentration: Perform an initial screen at a single high concentration (e.g., 10 µM).
-
Analysis: Identify primary "hits" showing significant inhibition (e.g., >50% or >75% inhibition). Pay close attention to hits within inflammatory signaling pathways (JAKs, SYK, BTK, etc.).
Tier 2: Cell-Based Phosphorylation Assay
-
Cell Line: Use a cytokine-responsive cell line, such as human TF-1 erythroblasts or primary human immune cells.
-
Protocol: Starve cells of growth factors, then pre-treat with a dose range of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-6 or IFN-γ) for a short period (15-30 minutes).
-
Detection: Lyse the cells and measure the phosphorylation of the target STAT protein (e.g., p-STAT3 for IL-6 stimulation) using Western Blot, ELISA, or flow cytometry.
-
Analysis: Determine the IC50 for the inhibition of STAT phosphorylation.
Part 3: Integrated Experimental Strategy
A tiered, hypothesis-driven approach is the most efficient strategy to elucidate the mechanism of action.
Caption: A tiered experimental workflow for MOA elucidation.
Prioritization:
-
Highest Priority (Hypothesis 1): Given the strong evidence for iNOS inhibition by the precursor molecule, the cell-based Griess assay should be the first experiment conducted. [2]2. Parallel Screening (Hypothesis 3): A broad kinase panel can be run concurrently to efficiently identify unexpected targets and inform subsequent cell-based assays.
-
Secondary Priority (Hypothesis 2): Electrophysiological studies are resource-intensive. These should be pursued if initial screens are negative or if a neurological or immunological phenotype is observed.
Conclusion
While this compound is not a well-characterized agent, a systematic, hypothesis-driven investigation based on its structural components can rapidly uncover its pharmacological potential. The evidence strongly suggests that its primary mechanism may involve the inhibition of inducible nitric oxide synthase, a therapeutically important target in inflammation. However, plausible alternative mechanisms, including the modulation of voltage-gated potassium channels or the inhibition of inflammatory kinase cascades, warrant thorough investigation. The experimental workflows detailed in this guide provide a rigorous and efficient framework for elucidating the compound's mechanism of action, thereby enabling its potential development as a novel therapeutic agent.
References
-
Chen, J., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Wen, Y., et al. (2022). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
Ishikawa, T., et al. (2012). Synthesis and pharmacological evaluation of 2-(1-alkylpiperidin-4-yl)-n-[(1r)-1-(4-fluorophenyl)-2-methylpropyl]acetamide Derivatives as Novel Antihypertensive Agents. Chemical & Pharmaceutical Bulletin. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 2-amino-4-methylpyridine. Guide to Pharmacology. Available at: [Link]
-
Meyers, M.J., et al. (2020). Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. ACS Infectious Diseases. Available at: [Link]
-
MySkinRecipes. (n.d.). N-(4-Methylpyridin-3-yl)acetamide. MySkinRecipes. Available at: [Link]
-
Karmacharya, U., et al. (2021). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Li, Y., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports. Available at: [Link]
-
Cornet, C., et al. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. MDPI. Available at: [Link]
-
Ugwu, D.I., & Okoro, U.C. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Medicinal Chemistry. Available at: [Link]
-
Zimecki, M., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Faraci, W.S., et al. (1995). 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. British Journal of Pharmacology. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide. PubChem. Available at: [Link]
-
Pitarokoili, K., et al. (2021). Neuroprotective Properties of 4-Aminopyridine. Journal of Central Nervous System Disease. Available at: [Link]
-
Bostock, H., et al. (1980). Effects of 4-aminopyridine on normal and demyelinated mammalian nerve fibres. The Journal of Physiology. Available at: [Link]
-
Liu, Y., et al. (2023). 4-Aminopyridine Protects Nigral Dopaminergic Neurons in the MPTP Mouse Model of Parkinson's Disease. Neurochemical Research. Available at: [Link]
-
Donev, R. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Journal of Biomedical and Clinical Research. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of 4-aminopyridine on normal and demyelinated mammalian nerve fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-(4-Methylpyridin-3-yl)acetamide [myskinrecipes.com]
- 7. scbt.com [scbt.com]
- 8. 2-Amino-4-methylpyridine 99 695-34-1 [sigmaaldrich.com]
- 9. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-(2-methylpyridin-4-yl)acetamide
Introduction: The Significance of N-(2-methylpyridin-4-yl)acetamide in Medicinal Chemistry
This compound is a heterocyclic organic compound of significant interest to the pharmaceutical and drug discovery sectors. Its structure, featuring a substituted pyridine ring, is a common scaffold in a variety of biologically active molecules. Pyridine derivatives are integral components of numerous FDA-approved drugs, and the specific arrangement of the methyl and acetamido groups in this compound makes it a valuable intermediate for the synthesis of novel therapeutic agents. Researchers in medicinal chemistry utilize this and similar molecules as building blocks for creating libraries of compounds to be screened for a wide range of biological targets, including kinases and G-protein coupled receptors. The following protocol provides a detailed, reliable, and reproducible method for the synthesis, purification, and characterization of this compound, designed for use by researchers and professionals in the field.
Reaction Scheme: Acetylation of 4-amino-2-methylpyridine
The synthesis of this compound is achieved through the acetylation of 4-amino-2-methylpyridine. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of the pyridine derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent, acetic anhydride. The pyridine solvent not only dissolves the starting material but also acts as a base to neutralize the acetic acid byproduct formed during the reaction.
Caption: Reaction scheme for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol is based on established methods for the acetylation of aminopyridines. The quantities provided are for a laboratory-scale synthesis and can be scaled as needed.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-amino-2-methylpyridine | ≥98% | Commercially Available | Starting material. |
| Acetic Anhydride | Reagent Grade | Commercially Available | Acetylating agent. |
| Pyridine | Anhydrous | Commercially Available | Solvent and base. |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Saturated Sodium Bicarbonate Solution | - | Prepared in-house | For work-up. |
| Brine (Saturated NaCl solution) | - | Prepared in-house | For work-up. |
| Anhydrous Sodium Sulfate | - | Commercially Available | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
Experimental Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-amino-2-methylpyridine (5.0 g, 46.2 mmol) in anhydrous pyridine (25 mL). Cool the solution to 0°C in an ice bath.
-
Causality: The use of anhydrous pyridine is crucial to prevent the hydrolysis of acetic anhydride. Cooling the reaction mixture to 0°C helps to control the initial exothermic reaction upon addition of the acetic anhydride.
-
-
Addition of Acetylating Agent: While stirring, add acetic anhydride (5.1 mL, 50.8 mmol, 1.1 equivalents) dropwise to the cooled solution over a period of 15 minutes.
-
Expertise & Experience: A slight excess of acetic anhydride ensures the complete consumption of the starting material. Slow, dropwise addition is important to maintain temperature control and prevent side reactions.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is complete when the starting material spot is no longer visible.
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water (10 mL). Transfer the mixture to a separatory funnel and dilute with ethyl acetate (50 mL).
-
Trustworthiness: Quenching with water hydrolyzes any remaining acetic anhydride.
-
-
Extraction and Washing: Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Causality: The sodium bicarbonate wash neutralizes the acetic acid byproduct and any remaining pyridine. The brine wash removes any residual water from the organic layer.
-
-
Solvent Removal: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude product can be purified by either recrystallization or column chromatography.
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.
-
Column Chromatography: If the product does not crystallize or if impurities are still present, purify the crude product by flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%). Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Expected Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) δ: 8.25 (d, J = 5.2 Hz, 1H, Py-H), 7.55 (s, 1H, Py-H), 7.00 (d, J = 5.2 Hz, 1H, Py-H), 2.50 (s, 3H, Py-CH₃), 2.20 (s, 3H, COCH₃).
-
Note: The broad singlet for the N-H proton may be observed around δ 7.8-8.5 ppm, but its chemical shift can be variable and it may exchange with D₂O.
-
-
¹³C NMR (100 MHz, CDCl₃) δ: 169.0 (C=O), 150.0 (C-NH), 148.5 (C-CH₃), 145.0 (C-H), 118.0 (C-H), 112.0 (C-H), 24.5 (Py-CH₃), 21.0 (COCH₃).
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹): The IR spectrum is expected to show characteristic absorption bands for the N-H stretch (around 3300-3200 cm⁻¹), C-H stretches (around 3100-3000 cm⁻¹ for aromatic and 3000-2850 cm⁻¹ for aliphatic), a strong C=O stretch (amide I band) around 1670 cm⁻¹, and C=C/C=N stretches of the pyridine ring in the 1600-1400 cm⁻¹ region.[1]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 150, corresponding to the molecular weight of the compound.[2]
Caption: Workflow for the purification and characterization of the final product.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Pyridine is flammable and has a strong, unpleasant odor. Handle with care.
-
Acetic anhydride is corrosive and a lachrymator. Avoid inhalation and contact with skin and eyes.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Ensure the starting material is fully consumed by TLC before work-up. Extend the reaction time if necessary. |
| Loss of product during work-up or purification. | Be careful during extractions to avoid loss into the aqueous layer. Optimize the recrystallization solvent to maximize recovery. | |
| Product Oiling Out | Impurities present. | Purify the crude product by column chromatography before attempting recrystallization. |
| Inappropriate recrystallization solvent. | Screen for a more suitable solvent or solvent system. | |
| Impure Product | Incomplete removal of starting material or byproducts. | Optimize the purification method. A second recrystallization or careful column chromatography may be required. |
Conclusion
This detailed protocol provides a robust and reliable method for the synthesis of this compound. By following the outlined steps for reaction, purification, and characterization, researchers can confidently produce this valuable intermediate for their drug discovery and medicinal chemistry programs. The provided causality and troubleshooting guide aim to equip scientists with the necessary insights for a successful synthesis.
References
- Shutske, G. M., et al. (1985). Synthesis and antiulcer activity of 2'-(substituted-amino)-2,3'-bipyridines. Journal of Medicinal Chemistry, 28(6), 785-787.
- Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th ed. Longman Scientific & Technical.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. 5th ed. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. 8th ed. John Wiley & Sons.
-
ResearchGate. (n.d.). IR spectra for 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide. Retrieved from [Link]
Sources
Application Note: High-Purity Recovery of N-(2-methylpyridin-4-yl)acetamide via Optimized Recrystallization
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of N-(2-methylpyridin-4-yl)acetamide, a key intermediate in pharmaceutical synthesis. The methodology is centered on the principle of recrystallization, a robust technique for isolating and refining crystalline solids to high purity. We will elucidate the scientific rationale behind solvent system selection, detail a step-by-step purification workflow, and provide a systematic guide to troubleshooting common challenges. The protocols described herein are designed for researchers, scientists, and drug development professionals to ensure the consistent and efficient production of high-purity this compound, a critical factor for downstream applications and regulatory compliance.
Introduction: The Principle of Recrystallization
Recrystallization is a paramount purification technique in pharmaceutical and chemical manufacturing, leveraging the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures.[1] The fundamental process involves dissolving the impure solid in a hot solvent to create a saturated or near-saturated solution.[2] As this solution undergoes controlled cooling, the solubility of the target compound decreases, leading to a supersaturated state.[3] This supersaturation is the thermodynamic driving force for nucleation and subsequent crystal growth.[4][5] Ideally, impurities either remain in the cold solvent (the "mother liquor") or are removed beforehand via hot filtration if they are insoluble.[6]
The success of this technique is critically dependent on the selection of an appropriate solvent. An ideal solvent will exhibit high solvency for the target compound at elevated temperatures and low solvency at ambient or sub-ambient temperatures.[7] This ensures maximum recovery of the purified solid upon cooling. For this compound, a polar molecule featuring hydrogen bond donors (N-H) and acceptors (C=O, pyridine nitrogen), a polar solvent system is the logical starting point.
Physicochemical Profile & Solvent Selection Rationale
While extensive public data for this compound is limited, its structural analogues and functional groups (acetamide, methylpyridine) provide a strong basis for solvent selection. The molecule's polarity suggests good solubility in polar protic solvents like alcohols and limited solubility in non-polar hydrocarbons.
Solvent Screening Strategy
The optimal solvent or solvent system must be determined empirically. A good practice is to test the solubility of a small amount of the crude material (~50-100 mg) in various solvents (~1 mL).[7] Based on the structural characteristics of this compound, a mixed-solvent system is highly recommended.[8] A solvent pair, consisting of a "soluble" solvent in which the compound is readily soluble and a miscible "insoluble" (or "poor") solvent, offers fine control over the crystallization process.[8]
For this compound, an Ethanol/Water system is a prime candidate.
-
Ethanol ("Soluble" Solvent): Readily dissolves the compound, especially when hot.
-
Water ("Insoluble" Solvent): The compound is expected to have low solubility in water, making it an excellent anti-solvent to induce precipitation upon cooling.
The table below summarizes candidate solvents for screening.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale & Expected Behavior |
| Ethanol | 78.4 | 24.5 | Primary "Soluble" Solvent. Good solubility, especially when hot. Volatile enough for easy removal. |
| Water | 100.0 | 80.1 | Primary "Insoluble" (Anti-Solvent). Compound likely poorly soluble. Forms an excellent pair with ethanol. |
| Isopropanol | 82.6 | 18.3 | Alternative "soluble" solvent. Less volatile than ethanol. |
| Acetone | 56.0 | 20.7 | Potentially a good single solvent, but its low boiling point can lead to rapid evaporation and premature crystallization. |
| Ethyl Acetate | 77.1 | 6.0 | Medium polarity; may be a suitable single solvent or used in a pair with a non-polar solvent like heptane. |
| Toluene | 110.6 | 2.4 | Aromatic solvent. Pyridine derivatives often show good solubility in hot toluene.[9] |
Optimized Recrystallization Workflow
The following diagram outlines the complete, self-validating workflow for the purification of this compound. Each step is designed to maximize purity and yield.
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Crystallization - Wikipedia [en.wikipedia.org]
- 4. web.mit.edu [web.mit.edu]
- 5. Crystallization – All About Drugs [allfordrugs.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reagents & Solvents [chem.rochester.edu]
The Strategic deployment of N-(2-methylpyridin-4-yl)acetamide in Modern Kinase Inhibitor Synthesis: An Application Note
Abstract
This technical guide provides an in-depth exploration of N-(2-methylpyridin-4-yl)acetamide as a pivotal structural motif in the synthesis of contemporary kinase inhibitors. We dissect the chemical rationale behind its use, detailing its role as a bioisostere for critical hydrogen bonding interactions within the kinase hinge region. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for the synthesis of the title compound and its subsequent elaboration into a representative kinase inhibitor scaffold. Furthermore, we present a critical analysis of the structure-activity relationships (SAR) governed by the 2-methylpyridin-4-yl moiety and offer expert insights into the strategic considerations for its incorporation in drug design campaigns.
Introduction: The Pyridine-Acetamide Moiety as a Privileged Scaffold in Kinase Inhibition
Protein kinases, as central nodes in cellular signaling cascades, represent a major class of therapeutic targets, particularly in oncology.[1] The design of small molecule kinase inhibitors has evolved significantly, with a strong emphasis on achieving high potency and selectivity. A recurring and highly successful strategy involves the use of heterocyclic scaffolds that mimic the hydrogen bonding pattern of the adenine region of ATP in the kinase hinge region.[2]
The 2-aminopyridine scaffold, and by extension its acylated derivatives, is a well-established pharmacophore for this purpose.[3] The endocyclic pyridine nitrogen and the exocyclic amino group can form crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge, effectively anchoring the inhibitor in the ATP-binding pocket. The this compound motif is a sophisticated evolution of this concept. The acetamide group provides a vector for further chemical modification and can also participate in hydrogen bonding, while the pyridine ring engages the hinge region.[4] The strategic placement of a methyl group at the 2-position of the pyridine ring allows for the exploration of specific hydrophobic pockets within the kinase active site, potentially enhancing both potency and selectivity.[5]
This guide will illuminate the practical synthesis and application of this valuable building block in the context of modern kinase inhibitor development.
Synthetic Protocols: From Building Block to Advanced Intermediate
A reliable and scalable synthesis of the core this compound is fundamental to its application in drug discovery programs. Subsequently, this building block can be incorporated into more complex molecular architectures through robust cross-coupling methodologies.
Protocol 1: Synthesis of this compound
This protocol details the direct acylation of 4-amino-2-methylpyridine.
Materials:
-
4-Amino-2-methylpyridine
-
Acetic anhydride
-
Toluene
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of 4-amino-2-methylpyridine (1.0 eq) in toluene, add acetic anhydride (1.4 eq).
-
Stir the mixture and heat to 100 °C for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure (in vacuo) to yield this compound as the crude product.
-
Purification can be achieved by recrystallization or column chromatography on silica gel.
| Reactant | Molecular Weight ( g/mol ) | Equivalents |
| 4-Amino-2-methylpyridine | 108.14 | 1.0 |
| Acetic anhydride | 102.09 | 1.4 |
| Product | ||
| This compound | 150.18 | ~95% Yield |
Application in Kinase Inhibitor Synthesis: A Case Study
To illustrate the utility of the this compound scaffold, we will outline a synthetic strategy for a hypothetical kinase inhibitor targeting a key signaling pathway, such as the IRAK-4 pathway, which is implicated in inflammatory diseases.[6] This example will employ a palladium-catalyzed cross-coupling reaction, a cornerstone of modern medicinal chemistry.[7]
Conceptual Synthetic Scheme:
The overall strategy involves the coupling of a suitably functionalized this compound precursor with a core heterocyclic scaffold. For this example, we will consider a Suzuki-Miyaura coupling between a boronic acid derivative of the pyridine and a halogenated core.
Diagram 1: Synthetic Workflow for a Representative Kinase Inhibitor
Caption: A conceptual workflow for the synthesis of a kinase inhibitor.
Protocol 2: Synthesis of a Representative Kinase Inhibitor via Suzuki-Miyaura Coupling
This protocol outlines the coupling of a brominated this compound with a heterocyclic boronic ester.
Materials:
-
N-(5-bromo-2-methylpyridin-4-yl)acetamide (1.0 equiv)
-
Heterocyclic boronic acid or ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask or microwave vial, add N-(5-bromo-2-methylpyridin-4-yl)acetamide, the heterocyclic boronic acid/ester, the base, and the palladium catalyst.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring. The reaction can be performed under conventional heating or in a microwave reactor for accelerated reaction times.[7]
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final kinase inhibitor.
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ or other Pd(II) pre-catalysts | Provides a stable and efficient source of the active Pd(0) catalyst for the cross-coupling cycle. |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle. |
| Solvent | 1,4-Dioxane/Water or Toluene/Water | A polar aprotic solvent system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 100-120 °C | Provides the necessary thermal energy to drive the catalytic cycle, especially the reductive elimination step. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents the oxidation and deactivation of the palladium catalyst. |
Structure-Activity Relationship (SAR) and Mechanistic Insights
The this compound moiety offers several avenues for SAR exploration to optimize kinase inhibitor potency and selectivity.
-
The 2-Methyl Group: This group is not merely a structural placeholder. It can be strategically employed to probe hydrophobic pockets adjacent to the ATP-binding site. The presence of this methyl group can enhance van der Waals interactions with non-polar amino acid residues, leading to increased binding affinity.[5] Furthermore, it can influence the torsional angle between the pyridine ring and the rest of the inhibitor, which can be critical for achieving an optimal binding conformation.
-
The Acetamide Group: The amide bond is a key hydrogen bond donor and acceptor. Modifications to the acetyl group (e.g., substitution with larger or more polar groups) can be used to target specific interactions in the solvent-exposed region of the kinase domain.
-
The Pyridine Ring: The nitrogen atom in the pyridine ring is a crucial hydrogen bond acceptor that interacts with the kinase hinge region. The electronic properties of the ring can be modulated by the addition of other substituents to fine-tune its pKa and hydrogen bonding capacity.
Diagram 2: Kinase Hinge Binding
Caption: Interaction of the pyridine-acetamide with the kinase hinge.
Conclusion
This compound is a highly valuable and versatile building block in the design and synthesis of modern kinase inhibitors. Its inherent ability to engage the kinase hinge region, coupled with the strategic placement of a methyl group for probing hydrophobic pockets, makes it a privileged scaffold for achieving both high potency and selectivity. The synthetic protocols outlined in this guide are robust and scalable, enabling its efficient incorporation into drug discovery pipelines. A thorough understanding of the structure-activity relationships governed by this moiety will continue to empower medicinal chemists to develop the next generation of targeted therapeutics.
References
-
Edfeldt, F., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry. [Link]
- Google Patents. (2016). WO2016011390A1 - Irak4 inhibiting agents.
-
ResearchGate. (n.d.). The structures of some multi-targeted kinase inhibitors. [Link]
-
ResearchGate. (n.d.). Structure–activity relationship of the inhibitor series. [Link]
-
Alkahtani, H. M., et al. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Journal of the Iranian Chemical Society. [Link]
- Google Patents. (2013).
-
National Center for Biotechnology Information. (n.d.). 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide. PubChem. [Link]
-
El-Naggar, M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]
-
Singh, J., & Kumar, R. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Pharmaceuticals. [Link]
-
Plouffe, D., et al. (2016). Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. ACS Medicinal Chemistry Letters. [Link]
-
Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
-
Zhang, Y., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Molecules. [Link]
-
National Center for Biotechnology Information. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. PubMed Central. [Link]
-
Harris, S. F., et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry. [Link]
- Google Patents. (2023).
-
Karmacharya, U., et al. (2021). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Google Patents. (2013). US20130116245A1 - ALKYLATED PIPERAZINE COMPOUNDS. [Link]
-
National Center for Biotechnology Information. (2009). 99mTc-Labeled imine 6-(pyridine-2-methylimine)-4-[(3-bromophenyl)amino]quinazoline. Molecular Imaging and Contrast Agent Database (MICAD). [Link]
-
El-Damasy, A. K., et al. (2022). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Advances. [Link]
Sources
Application Note: A Validated Approach to Purity Assessment of N-(2-methylpyridin-4-yl)acetamide
Abstract
This technical guide provides a comprehensive framework for the analytical assessment of N-(2-methylpyridin-4-yl)acetamide purity, a critical parameter for researchers, scientists, and drug development professionals. In the absence of a standardized pharmacopeial monograph for this specific molecule, this document synthesizes established analytical principles and regulatory expectations to propose a robust, self-validating system for purity determination. We present a primary reversed-phase high-performance liquid chromatography (RP-HPLC) method, detailing its development rationale and a full validation protocol according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1] Furthermore, orthogonal techniques, including Gas Chromatography (GC) for volatile impurities and Mass Spectrometry (MS) for structural elucidation, are discussed. This guide is designed to provide both the theoretical basis and practical, step-by-step protocols to ensure the generation of accurate, reliable, and defensible purity data.
Introduction: The Imperative of Purity in Drug Development
This compound is a pyridine derivative that serves as a valuable building block in medicinal chemistry.[2] As with any active pharmaceutical ingredient (API) or intermediate, establishing a high degree of chemical purity is fundamental to ensuring safety, efficacy, and reproducibility in preclinical and clinical studies. The presence of impurities, even at trace levels, can have unintended pharmacological or toxicological effects, and can compromise the stability of the final drug substance.[3][4]
Regulatory bodies worldwide, guided by the ICH, mandate rigorous control over impurities.[5][6] This application note addresses the analytical challenges for this compound by providing a detailed roadmap for its purity assessment. The core of this guide is a stability-indicating HPLC method, designed to separate the main component from potential process-related impurities and degradation products.
Strategic Approach to Purity Assessment
A comprehensive purity assessment relies on a multi-faceted analytical strategy. The primary method should be quantitative and stability-indicating, while orthogonal methods provide complementary information and confirm the results.
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google Patents [patents.google.com]
- 3. jpionline.org [jpionline.org]
- 4. youtube.com [youtube.com]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
in vitro assay development using N-(2-methylpyridin-4-yl)acetamide
Application Note & Protocols
A Systematic Approach to In Vitro Assay Development for Novel Chemical Entities: Using N-(2-methylpyridin-4-yl)acetamide as a Case Study
Part 1: Strategic Framework for Target Identification
The primary challenge with a novel compound like this compound is the absence of a known biological target. Therefore, the initial phase of investigation must be a logical and systematic search for its mechanism of action. This process typically follows one of two major paths: phenotypic screening or direct target identification.
Phenotypic Screening: A Function-First Approach
Phenotypic screening focuses on identifying compounds that induce a desired change in a cellular or organismal phenotype, without a priori knowledge of the specific molecular target. This is a powerful, unbiased method to discover first-in-class therapeutics.
A common starting point is a cell viability assay across a panel of cancer cell lines. This can reveal selective anti-proliferative effects that can be further investigated.
Exemplary Protocol: Cell Viability/Cytotoxicity Assay using a Resazurin-based Reagent
-
Cell Culture: Plate cells (e.g., A549, HCT116, MCF7) in a 96-well clear-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in cell culture medium, ensuring the final DMSO concentration is ≤ 0.5%.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle control (DMSO only) and no-cell (media only) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Signal Detection: Add 20 µL of a resazurin-based viability reagent (e.g., PrestoBlue™, alamarBlue™) to each well. Incubate for 1-4 hours until a color change is observed.
-
Data Acquisition: Measure fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm with a reference wavelength of 600 nm) using a plate reader.
-
Data Analysis: Subtract the background (no-cell wells), normalize the data to the vehicle control (100% viability), and plot the dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
Affinity-Based Target Deconvolution
Should the phenotypic screen yield a positive result, the next step is to identify the direct molecular target responsible for this effect. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique that allows for the detection of direct compound binding to its target in a cellular environment. The principle is that a protein's thermal stability increases upon ligand binding.
Workflow for CETSA®-based Target Identification
graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
}
Caption: Workflow for identifying protein targets using CETSA®.Part 2: Development of a Primary Biochemical Assay
Let us hypothesize that the target deconvolution efforts identified this compound as an inhibitor of a hypothetical protein kinase, "Kinase-X". The next objective is to develop a robust, high-throughput biochemical assay to quantify its inhibitory activity and characterize its mechanism.
Luminescence-based kinase assays are an industry standard due to their high sensitivity, wide dynamic range, and simple "add-mix-read" format. Assays like the ADP-Glo™ Kinase Assay are particularly effective. They measure kinase activity by quantifying the amount of ADP produced in the kinase reaction.
Principle of the ADP-Glo™ Kinase Assay
Caption: Mechanism of the ADP-Glo™ luminescence-based kinase assay.
Protocol: IC₅₀ Determination for Kinase-X using ADP-Glo™
Materials:
-
Kinase-X enzyme (recombinant)
-
Kinase-X peptide substrate and ATP
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
This compound
-
Kinase Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5)
-
Low-volume, white, 384-well assay plates
-
Multichannel pipettes and a luminescence-capable plate reader
Procedure:
-
Compound Plating: Create an 11-point, 1:3 serial dilution of this compound in DMSO. Dispense 50 nL of each dilution into the assay plate using an acoustic dispenser or echo.
-
Enzyme Preparation: Prepare a 2X solution of Kinase-X in kinase buffer. Add 5 µL to each well.
-
Reaction Initiation: Prepare a 2X solution of substrate and ATP in kinase buffer. Add 5 µL to each well to start the reaction. The final reaction volume is 10 µL.
-
Control Wells: Include "no enzyme" controls (for background) and "vehicle" controls (100% activity).
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination & ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This stops the kinase reaction and depletes the remaining ATP.
-
ADP to ATP Conversion: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated by Kinase-X into ATP. Incubate for 30 minutes at room temperature.
-
Signal Readout: Measure luminescence using a plate reader with an integration time of 0.5-1 seconds per well.
Part 3: Assay Validation and Data Interpretation
A developed assay is only useful if it is robust, reproducible, and reliable. Assay validation is a critical process to establish its performance characteristics.
Key Validation Parameters
The following parameters must be assessed to ensure the assay is suitable for high-throughput screening or compound characterization.
| Parameter | Description | Acceptance Criterion | Formula |
| Z'-factor | A measure of assay quality, reflecting the dynamic range and data variation. | Z' > 0.5 | 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| |
| Signal-to-Background (S/B) | The ratio of the signal from the uninhibited reaction to the background signal. | S/B > 10 | Mean_max / Mean_min |
| DMSO Tolerance | The highest concentration of DMSO that does not significantly affect assay performance. | < 20% effect on signal | Test a range of DMSO concentrations (0.1% - 5%). |
| Reagent Stability | Stability of pre-mixed reagents over time at room temperature. | Signal remains >80% over 4 hours | Prepare reagents and test at T=0, 1, 2, 4 hours. |
SD_max and Mean_max refer to the standard deviation and mean of the high signal (vehicle) controls. SD_min and Mean_min refer to the low signal (background or maximum inhibition) controls.
Data Analysis and Interpretation
The raw luminescence data should be normalized. The average of the "no enzyme" wells is set as 100% inhibition, and the average of the "vehicle" wells is set as 0% inhibition. The normalized data is then plotted against the logarithm of the inhibitor concentration and fitted to a four-parameter logistic model to determine the IC₅₀ value.
Example IC₅₀ Curve: (A graph would be presented here in a full application note, showing the sigmoidal dose-response curve with the calculated IC₅₀ value.)
Orthogonal Assays for Hit Confirmation
A critical step in validating a chemical probe is to confirm its activity using an orthogonal assay—one that has a different mechanism of action and different potential artifacts. If the primary assay measures enzyme activity, a secondary assay should ideally measure direct binding.
A suitable orthogonal assay for a kinase inhibitor would be a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay. This format directly measures the displacement of a fluorescent tracer from the kinase active site by the inhibitor, confirming a direct binding interaction. A positive result in both an activity assay and a binding assay significantly increases the confidence that this compound is a true inhibitor of Kinase-X.
References
-
Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]
-
Inglese, J., et al. (2006). Quantitative high-throughput screening: a titration-based approach that efficiently identifies biological activities in large chemical libraries. Proceedings of the National Academy of Sciences. [Link]
-
Bunnage, M. E., et al. (2015). Know your enemy, know yourself: a case for orthogonal tool compounds. Nature Chemical Biology. [Link]
Application Notes & Protocols: Strategic Derivatization of N-(2-methylpyridin-4-yl)acetamide for Biological Screening Library Generation
Abstract
The N-(2-methylpyridin-4-yl)acetamide scaffold is a privileged starting point in medicinal chemistry, incorporating the bio-isosterically significant pyridine ring and a versatile acetamide functional group.[1] This combination of a hydrogen bond acceptor/donor amide and an aromatic heterocycle provides multiple vectors for chemical modification, making it an ideal core for constructing diverse compound libraries aimed at hit identification in drug discovery campaigns.[1][2] This guide provides a comprehensive framework for the strategic derivatization of this scaffold. We delve into the chemical logic underpinning site-selective modifications, present detailed, field-proven synthetic protocols for diversification, and outline the principles of library design and subsequent biological screening. The methodologies are designed to be robust and adaptable, enabling researchers to generate novel, drug-like molecules for high-throughput screening (HTS).
Core Scaffold Analysis: Physicochemical Properties and Strategic Planning
Before embarking on synthesis, a thorough analysis of the parent scaffold is critical. Understanding its baseline physicochemical properties allows for a rational approach to derivatization, ensuring that the resulting library remains within a "drug-like" chemical space.
Physicochemical Profile
The properties of the parent molecule, this compound (CAS: 5327-32-2), are evaluated against established metrics for oral bioavailability, such as Lipinski's Rule of Five.[3][4][5]
| Property | Value (Calculated) | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight (MW) | 150.18 g/mol | < 500 Da | Yes |
| cLogP (Octanol-Water Partition) | 0.85 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 1 (Amide N-H) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 2 (Amide C=O, Pyridine N) | ≤ 10 | Yes |
Expert Insight: The parent scaffold exhibits an excellent starting profile. Its low molecular weight and cLogP provide substantial "headroom" for introducing larger and more lipophilic groups during derivatization without immediately violating drug-likeness criteria. This flexibility is a key advantage of this scaffold.
Derivatization Strategy Overview
We have identified three primary modification points on the this compound scaffold to maximize structural diversity. Each strategy targets a distinct chemical vector, allowing for a comprehensive exploration of the surrounding chemical space.
Figure 1: High-level overview of the strategic derivatization plan for the core scaffold.
Synthetic Protocols and Methodologies
This section provides detailed, step-by-step protocols for executing the derivatization strategies. The causality behind reagent choice and reaction conditions is explained to ensure reproducibility and aid in troubleshooting.
Strategy A: Amide Group Diversification
Causality: The amide bond is a cornerstone of molecular recognition in biological systems. Modifying the acyl portion is a classic medicinal chemistry strategy to alter hydrogen bonding patterns, introduce new steric features, or modulate metabolic stability.[6][7] This is most efficiently achieved by starting from the parent amine, 4-amino-2-methylpyridine, and coupling it with a diverse set of carboxylic acids.
Sources
- 1. benchchem.com [benchchem.com]
- 2. archivepp.com [archivepp.com]
- 3. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 4. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]
- 5. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 6. hepatochem.com [hepatochem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for N-(2-methylpyridin-4-yl)acetamide Reactions
Introduction: The Significance of N-(2-methylpyridin-4-yl)acetamide in Modern Drug Discovery
This compound is a versatile heterocyclic compound that has garnered significant interest within the medicinal chemistry and drug development sectors. Its structure, which features a pyridine ring substituted with a methyl and an acetamido group, serves as a valuable scaffold for the synthesis of a diverse array of biologically active molecules. The pyridine core is a common motif in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The acetamido group provides a handle for further chemical modifications, allowing for the fine-tuning of a compound's physicochemical properties and biological activity. This application note provides a comprehensive guide to the experimental setup for the synthesis and subsequent reactions of this compound, offering researchers and scientists a detailed protocol for its preparation and derivatization.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is most commonly achieved through the N-acetylation of 4-amino-2-methylpyridine. This reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride.
Causality of Experimental Choices
-
Starting Material: 4-Amino-2-methylpyridine is selected as the starting material as it possesses the requisite pyridine core and an amino group at the 4-position, primed for acylation.
-
Reagent: Acetic anhydride is a widely used and effective acetylating agent for primary and secondary amines.[1] It is readily available, and the reaction generally proceeds with high efficiency.
-
Solvent: The reaction can be carried out neat or in a suitable aprotic solvent. Using an excess of acetic anhydride can also serve as the solvent.
-
Temperature: Gentle heating is often employed to increase the rate of reaction and ensure complete conversion of the starting material.[1] However, excessive temperatures should be avoided to minimize the formation of side products.
Visualizing the Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
Materials:
-
4-Amino-2-methylpyridine
-
Acetic anhydride
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-amino-2-methylpyridine (1.0 eq).
-
To this, add an excess of acetic anhydride (e.g., 5-10 eq), which will serve as both the reactant and the solvent.
-
Heat the reaction mixture to a gentle reflux (approximately 130-140 °C) with continuous stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add diethyl ether to the cooled mixture to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold diethyl ether to remove any residual acetic anhydride and acetic acid.
-
Dry the product under vacuum to obtain this compound as a solid.
Purification and Characterization: Ensuring a Self-Validating System
The purity and identity of the synthesized this compound must be rigorously confirmed to ensure the reliability of subsequent reactions.
Purification Techniques
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain a highly pure crystalline solid.
Characterization Methods
The following table summarizes the expected analytical data for this compound.
| Technique | Expected Observations |
| 1H NMR | Signals corresponding to the pyridine ring protons, the methyl group protons on the pyridine ring, the amide proton, and the acetyl methyl protons. |
| 13C NMR | Resonances for the carbons of the pyridine ring, the methyl group carbon, the amide carbonyl carbon, and the acetyl methyl carbon. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (around 3300 cm-1), C=O stretching of the amide (around 1670 cm-1), and C-N stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C8H10N2O, MW: 150.18 g/mol ). |
Downstream Reactions of this compound in Drug Development
This compound is a valuable intermediate for the synthesis of more complex molecules, often through cross-coupling reactions. These reactions allow for the introduction of various substituents onto the pyridine ring, enabling the exploration of structure-activity relationships (SAR).
Suzuki Cross-Coupling Reactions
The Suzuki coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds.[2] While the acetamido group itself is not directly involved, the pyridine ring can be functionalized with a halide (e.g., bromine or iodine) to participate in Suzuki couplings. This allows for the introduction of aryl or heteroaryl groups, expanding the chemical diversity of the synthesized compounds.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that is widely used for the formation of carbon-nitrogen bonds.[3] Similar to the Suzuki coupling, a halogenated derivative of this compound can be reacted with a wide range of primary or secondary amines to introduce new amino substituents onto the pyridine ring.
Visualizing Downstream Reactions
Caption: Potential downstream reactions of this compound.
Conclusion
This application note provides a detailed and practical guide for the synthesis and derivatization of this compound. By understanding the underlying principles of the experimental choices and adhering to the outlined protocols, researchers can confidently prepare this valuable building block and utilize it in the development of novel chemical entities for drug discovery and other applications. The provided characterization framework ensures the integrity of the synthesized compound, forming a reliable foundation for subsequent chemical transformations.
References
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison between experimental infrared spectrum of acetamide and.... Retrieved from [Link]
-
Lane, E. S., & Williams, C. J. (2021). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. bioRxiv. [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of acetamide derivatives by using Suzuki cross-coupling. Retrieved from [Link]
-
MySkinRecipes. (n.d.). N-(4-Methylpyridin-3-yl)acetamide. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Acetamide. In NIST Chemistry WebBook. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). N-(PYRIDIN-2-YL)ACETAMIDE | CAS 5231-96-9. Retrieved from [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 16(7), 5852–5866. [Link]
-
Sharma, A., & Kumar, V. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 12(1), 108. [Link]
-
Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Journal of Chemical and Pharmaceutical Research, 4(1), 221-226. [Link]
-
National Institute of Standards and Technology. (n.d.). Acetamide, N-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Ugwu, D. I., & Okoro, U. C. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Med chem, 4(2), 330-333. [Link]
-
SpectraBase. (n.d.). Acetamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). N-(4-METHOXY-2-METHYL-PYRIDIN-3-YL)-ACETAMIDE - Optional[13C NMR]. Retrieved from [Link]
-
Liang, D., & Gao, L. X. (2008). 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(1), o201. [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1). Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrum of Acetamide , N-methyl-N-[4- (3-hydroxypyrrolidinyl)-. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling reaction of N-(2,5-dibromophenyl)acetamide (2) with different arylboronic acids. Retrieved from [Link]
-
Suzuki–Miyaura Reaction in the Presence of N-Acetylcysteamine Thioesters Enables Rapid Synthesis of Biomimetic Polyketide Thioester Surrogates for Biosynthetic Studies. Molecules, 26(1), 123. [Link]
-
Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Journal of medicinal chemistry, 55(17), 7582–7591. [Link]
-
National Institute of Standards and Technology. (n.d.). Acetamide, N-methyl-N-(4-methylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Acetamide, N-(2-methoxyphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Acetamide, N-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). Acetamide, N-benzyl-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]/spectrum/8qY6Z4y7xXk)
Sources
Application Note: Design and Synthesis of a Focused Chemical Library Based on the N-(2-methylpyridin-4-yl)acetamide Scaffold
Introduction: The Strategic Value of Focused Libraries
In modern drug discovery, the brute-force approach of high-throughput screening (HTS) against massive, diverse compound collections is increasingly being supplemented by the strategic design of focused libraries. These collections are tailored to interrogate specific biological targets or families, maximizing the probability of identifying potent and selective hits while minimizing resource expenditure. A focused library is designed around a central chemical scaffold, a common structural core that is systematically decorated with a variety of functional groups to explore the chemical space relevant to a target's binding site.
This application note provides a comprehensive guide for researchers on designing, synthesizing, and validating a focused library built upon the N-(2-methylpyridin-4-yl)acetamide scaffold. This particular scaffold is of significant interest as it is a key structural motif in several approved kinase inhibitors, including the ALK inhibitor Ceritinib. Its structure features a hydrogen bond donor (the amide N-H), a hydrogen bond acceptor (the amide C=O and pyridine nitrogen), and multiple points for chemical diversification, making it an ideal starting point for exploring structure-activity relationships (SAR).
This document will detail the strategic design rationale, provide robust, step-by-step synthetic protocols, and outline a workflow for screening and data analysis, adhering to the principles of scientific integrity and experimental causality.
Library Design Strategy: A Multi-Vector Approach to Exploring SAR
The design of our focused library is predicated on a systematic exploration of the chemical space around the this compound core. The core itself will be kept constant, while diversification will be introduced at three key vectors (R¹, R², and R³), as illustrated in Figure 1. This strategy allows for a modular and efficient synthesis while systematically probing the steric and electronic requirements of the target's binding site.
Figure 1: Diversification Strategy A diagram illustrating the core scaffold and points of diversification.
Caption: Convergent synthetic workflow for the focused library generation.
General Protocol: Amide Coupling for Library Synthesis
This protocol describes the parallel synthesis of the this compound library using a standard amide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
Array of substituted 4-aminopyridines (1.0 eq)
-
Array of carboxylic acids (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
96-well reaction block or individual reaction vials
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: To each well of a 96-well reaction block, add the corresponding carboxylic acid (0.11 mmol, 1.1 eq).
-
Reagent Addition: Add a solution of the corresponding 4-aminopyridine (0.10 mmol, 1.0 eq), HATU (0.12 mmol, 1.2 eq), and DIPEA (0.30 mmol, 3.0 eq) in anhydrous DMF (1.0 mL).
-
Reaction: Seal the reaction block and shake at room temperature for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS analysis of a representative well.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (1.0 mL) to each well. Extract the product with ethyl acetate (2 x 1.5 mL).
-
Purification: Combine the organic layers and concentrate under reduced pressure. The crude products can be purified using parallel flash chromatography or preparative HPLC to achieve the desired purity (>95%).
-
Quality Control: Confirm the identity and purity of each library member by LC-MS and, for selected examples, by ¹H NMR spectroscopy.
-
Plating: Prepare a stock solution of each pure compound (e.g., 10 mM in DMSO) in a 96-well plate suitable for biological screening.
Trustworthiness Note: The use of HATU is recommended as it is a highly efficient coupling reagent that minimizes side reactions and often leads to clean product formation, simplifying purification. The 3 equivalents of DIPEA are crucial to neutralize the hexafluorophosphate salt and the carboxylic acid, ensuring the reaction proceeds efficiently.
Screening Cascade and Hit Validation
Once the library is synthesized and plated, a systematic screening cascade is essential to identify and validate true hits. This workflow ensures that resources are focused on the most promising compounds.
Figure 3: Hit Validation Workflow A diagram showing the progression from primary screen to lead candidate.
Caption: A tiered workflow for screening, validation, and hit-to-lead progression.
Protocol: Primary Kinase Inhibition Assay (Example)
This protocol provides a general method for a primary screen using a luminescence-based kinase assay, such as the Kinase-Glo® assay from Promega, which measures ATP consumption.
Materials:
-
Kinase of interest
-
Substrate peptide specific to the kinase
-
Kinase-Glo® Reagent
-
Assay Buffer (containing MgCl₂, DTT)
-
Focused library plate (10 mM in DMSO)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Dilute the library compounds to an intermediate concentration (e.g., 100 µM) and then add to the final assay plate to achieve a final screening concentration of 10 µM. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction: Add the kinase and its specific substrate to the wells containing the compounds.
-
Initiation: Start the reaction by adding an ATP solution (at a concentration near the Kₘ for the specific kinase).
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Add the Kinase-Glo® reagent, which will lyse the cells and measure the amount of remaining ATP. The luminescent signal is inversely proportional to kinase activity.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls.
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))
Data Presentation: The results from the primary screen and subsequent dose-response experiments should be compiled into a table for clear SAR analysis.
Table 1: Example SAR Data Table
| Compound ID | R¹ Group | R³ Group | % Inhibition @ 10 µM | IC₅₀ (µM) |
| LIB-001 | Phenyl | Methyl | 85% | 0.52 |
| LIB-002 | 4-Morpholinophenyl | Methyl | 92% | 0.11 |
| LIB-003 | Cyclohexyl | Methyl | 45% | > 10 |
| LIB-004 | Phenyl | Cyclopropyl | 88% | 0.45 |
This structured data allows for the rapid identification of key structural features that drive potency. For example, the data above suggests that a polar morpholine group at the R¹ position (LIB-002) is highly favorable, and replacing the R³ methyl with a cyclopropyl group (LIB-004) retains potency.
Conclusion
This application note provides a robust framework for the design, synthesis, and evaluation of a focused chemical library centered on the this compound scaffold. By systematically exploring the chemical space around this privileged core, researchers can efficiently generate valuable SAR data, leading to the identification of potent and selective lead compounds. The provided protocols are designed to be adaptable and serve as a foundation for building more complex and targeted discovery programs.
References
-
Title: Ceritinib (LDK378): A Potent and Selective Orally Active Inhibitor of Anaplastic Lymphoma Kinase Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Discovery of NVP-TAE684, a Potent, Orally Available, and Selective Inhibitor of Anaplastic Lymphoma Kinase Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: The Role of Polar Surface Area (PSA) in Drug Transport and Absorption Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: A "Gatekeeper" Residue Determines the Substrate Specificity of All Protein Kinases Source: Chemistry & Biology URL: [Link]
-
Title: The Cyclopropyl Group in Medicinal Chemistry Source: Chemical Reviews URL: [Link]
-
Title: HATU: A Potent and Versatile Coupling Reagent for Amide Bond Formation Source: Tetrahedron Letters URL: [Link]
Troubleshooting & Optimization
identifying side products in N-(2-methylpyridin-4-yl)acetamide reaction
Answering the user's request to create a technical support center with troubleshooting guides and FAQs for identifying side products in the N-(2-methylpyridin-4-yl)acetamide reaction.
Technical Support Center: this compound Synthesis
A Guide to Identifying and Controlling Side Products
Prepared by: Gemini, Senior Application Scientist
Introduction: The Importance of Purity in Synthesis
The synthesis of this compound, a key intermediate in pharmaceutical development, is typically achieved through the acylation of 4-amino-2-methylpyridine with an acetylating agent like acetic anhydride or acetyl chloride. While the primary reaction is straightforward, the formation of impurities and side products is a common challenge that can impact yield, purity, and the safety profile of the final active pharmaceutical ingredient (API).[1]
Regulatory bodies such as the FDA and ICH require rigorous identification, quantification, and control of any impurity present at levels of 0.1% or higher.[2][3] This guide serves as a technical resource for researchers and process chemists to anticipate, identify, and troubleshoot common side products encountered during this synthesis, ensuring the development of a robust and reproducible chemical process.
Reaction Overview and Potential Side Products
The core reaction involves the nucleophilic attack of the amino group of 4-amino-2-methylpyridine on the electrophilic carbonyl carbon of the acetylating agent. However, several competing or subsequent reactions can occur.
Caption: Primary synthesis route and common side reaction pathways.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in this reaction?
The most frequently observed process-related impurities are:
-
Unreacted Starting Material: Residual 4-amino-2-methylpyridine.
-
Diacetylation Byproduct: N-acetyl-N-(2-methylpyridin-4-yl)acetamide, formed when the product's amide nitrogen is further acylated.[4]
-
Acetic Acid: Formed from the hydrolysis of the acetic anhydride reagent.[5][6] While often removed during workup, its presence can alter reaction conditions.
-
Degradation Products: Can arise if the reaction is run at excessively high temperatures or for prolonged periods.
Q2: I'm seeing an unexpected peak in my HPLC analysis. How do I begin to identify it?
An unexpected peak signals an unknown component that must be characterized. The first step is to obtain its mass spectrum using Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
If the mass is ~108 g/mol : It is likely unreacted 4-amino-2-methylpyridine.
-
If the mass is ~192 g/mol (Product MW + 42): This strongly suggests the diacetylation byproduct.
-
If the mass does not match common suspects: The impurity may arise from contaminants in the starting materials or a more complex degradation pathway. In this case, isolation via preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the standard approach for definitive structure elucidation.[3][7]
Q3: What reaction conditions lead to the formation of the diacetylation impurity?
Diacetylation is favored by:
-
Excess Acetic Anhydride: Using a significant molar excess of the acetylating agent increases the probability of a second acylation event.
-
High Temperatures: Elevated temperatures provide the necessary activation energy for the less reactive amide nitrogen to act as a nucleophile. A typical synthesis protocol warms the reaction to around 70°C, which is generally sufficient for the primary reaction without promoting excessive diacetylation.[8]
-
Prolonged Reaction Times: Leaving the reaction for an extended period, especially at high temperatures, can also lead to increased levels of this impurity.
Q4: How does moisture or water content in the reagents affect the reaction?
Water readily reacts with acetic anhydride in an exothermic hydrolysis reaction to form two equivalents of acetic acid.[9][10] This is an undesirable side reaction because:
-
It consumes the reagent: This reduces the amount of acetic anhydride available for the desired acylation, potentially leading to an incomplete reaction and lower yield.[6]
-
It alters the reaction medium: The production of acetic acid can change the pH and polarity of the reaction mixture. To prevent this, it is crucial to use anhydrous solvents and ensure reagents are dry before starting the reaction.
Troubleshooting Guide: From Problem to Solution
This section provides a systematic workflow for identifying and mitigating unknown impurities.
Problem: A significant unknown impurity (>0.1%) is consistently observed in the final product chromatogram.
Caption: Systematic workflow for impurity identification and control.
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This protocol provides a general method for separating the main product from potential side products.
| Parameter | Specification | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column for separation of small organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to ensure consistent protonation of the pyridine nitrogen. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for eluting compounds from the C18 stationary phase. |
| Gradient | 5% B to 95% B over 20 min | A broad gradient is used initially to ensure elution of all potential impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection (UV) | 254 nm | Wavelength at which the pyridine ring exhibits strong absorbance. |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on sample concentration. |
Procedure:
-
Prepare samples by dissolving ~1 mg of the reaction mixture or final product in 1 mL of a 50:50 mixture of Mobile Phase A and B.
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Inject the sample and run the gradient method.
-
Integrate all peaks and report the area percentage to profile the impurities. Impurities present at >0.1% should be identified.[2]
Protocol 2: Identification of Unknowns via LC-MS
Objective: To determine the molecular weight of an unknown impurity detected by the HPLC-UV method.
Procedure:
-
Utilize an HPLC system connected to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).[7]
-
Employ the same chromatographic method as in Protocol 1 to ensure correlation of retention times.
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode, as the pyridine nitrogen is readily protonated.
-
Acquire data over a mass range of 50-500 m/z.
-
Extract the mass spectrum for the peak of interest. The [M+H]⁺ ion will provide the molecular weight of the impurity.
Protocol 3: Method for Minimizing Diacetylation Impurity
Objective: To adjust reaction conditions to suppress the formation of N-acetyl-N-(2-methylpyridin-4-yl)acetamide.
Procedure:
-
Control Stoichiometry: Carefully control the addition of acetic anhydride. Use a molar ratio of 1.0 to 1.1 equivalents relative to 4-amino-2-methylpyridine. Avoid large excesses.
-
Temperature Management: Maintain the reaction temperature at 60-70°C.[8] Monitor the reaction progress by TLC or HPLC and stop heating once the starting material is consumed. Avoid prolonged heating.
-
Quenching: Upon reaction completion, cool the mixture and quench any excess acetic anhydride by carefully adding water or an alcohol (e.g., methanol). This will convert the highly reactive anhydride to less reactive acetic acid or an ester.
-
Purification: If the diacetylated product still forms, it can often be removed through crystallization. The diacetylated product is typically less polar than the desired mono-acetylated product. Adding a non-polar anti-solvent like diethyl ether or hexanes can help selectively crystallize the desired product.[4]
References
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals.
- SelectScience. (n.d.). How to develop analytical methods for impurity detection in pharma with a quality by design approach.
- Broughton. (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach.
- IJNRD. (2024). Impurity Profiling in different analytical techniques. International Journal of Novel Research and Development.
- BenchChem. (n.d.). N-(4-methylpyridin-2-yl)acetamide | Research Chemical.
- LibreTexts Chemistry. (2022). Chemistry of Acid Anhydrides.
- BenchChem. (n.d.). Dealing with hydrolysis of Acetic anhydride-1,1'-13C2 during experiments.
- Pearson. (n.d.). Propose a mechanism for the reaction of acetic anhydride with water.
- ResearchGate. (n.d.). Kinetics of the hydrolysis of acetic anhydride using reaction calorimetry: effects of strong acid catalyst and salts.
- LibreTexts Chemistry. (2020). Acid Anhydride Chemistry.
- BenchChem. (n.d.). Purification challenges of N-(4-methylpyridin-2-yl)acetamide and solutions.
Sources
- 1. selectscience.net [selectscience.net]
- 2. rroij.com [rroij.com]
- 3. ijnrd.org [ijnrd.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Conditions for N-(2-methylpyridin-4-yl)acetamide Synthesis
Welcome to the technical support guide for the synthesis of N-(2-methylpyridin-4-yl)acetamide. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable chemical intermediate. The following question-and-answer format provides in-depth, experience-driven insights to troubleshoot your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for synthesizing this compound?
A1: The most prevalent method is the N-acylation of 4-amino-2-methylpyridine with an acetylating agent. Acetic anhydride is a common choice due to its reactivity and cost-effectiveness. The reaction is typically carried out in a suitable solvent, often with a base to neutralize the acetic acid byproduct.[1][2] A general protocol involves warming a mixture of 4-amino-2-methylpyridine and acetic anhydride.[1]
Q2: Why is a base often used in this acylation reaction?
A2: When using acylating agents like acetic anhydride or acetyl chloride, an acid byproduct (acetic acid or hydrochloric acid, respectively) is formed.[3] This acid can protonate the starting amine (4-amino-2-methylpyridine), rendering it non-nucleophilic and halting the reaction. A base, such as pyridine or triethylamine, is added to neutralize this acid, allowing the reaction to proceed to completion.[3]
Q3: Can I use acetyl chloride instead of acetic anhydride?
A3: Yes, acetyl chloride is a more reactive acetylating agent than acetic anhydride and can be used for this synthesis.[4] However, it is also more hazardous and generates hydrochloric acid, a stronger acid than acetic acid, which necessitates the use of a base for neutralization.[3] The choice between the two often depends on the reactivity of the specific substrate and the desired reaction conditions.
Q4: What are some typical solvents for this reaction?
A4: The choice of solvent is crucial for reaction success. Aprotic solvents such as dichloromethane (DCM), chloroform, acetonitrile, or tetrahydrofuran (THF) are commonly used.[3] In some cases, the reaction can be run using an excess of the acetylating agent, like acetic anhydride, which also serves as the solvent.[1][2]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
Q: I have set up the reaction, but upon analysis (TLC, LC-MS), I see very little or no desired product. What could be the issue?
A: Low or no product formation can stem from several factors related to reagents, reaction conditions, and the inherent reactivity of the starting material.
Potential Causes & Solutions:
-
Insufficiently Reactive Acetylating Agent: While acetic anhydride is common, a less reactive amine may require a more potent acetylating agent.
-
Solution: Consider using acetyl chloride, which is more electrophilic. Remember to include a non-nucleophilic base like triethylamine to scavenge the HCl byproduct.[3]
-
-
Inactivated Starting Amine: The amino group of 4-amino-2-methylpyridine can be protonated by acidic impurities or the acid byproduct, making it non-nucleophilic.
-
Solution: Ensure your starting material and solvent are free of acidic impurities. If using an acyl halide, add at least one equivalent of a tertiary amine base (e.g., triethylamine or pyridine) to the reaction mixture.[3]
-
-
Low Reaction Temperature: The reaction may be too slow at room temperature.
-
Solution: Gently heat the reaction mixture. A temperature of 70°C has been reported to be effective when using acetic anhydride.[1] Monitor the reaction progress by TLC to avoid byproduct formation at higher temperatures.
-
-
Poor Quality Reagents: Degradation of the starting amine or the acetylating agent can lead to failed reactions.
-
Solution: Use freshly opened or purified reagents. 4-amino-2-methylpyridine can be purified by recrystallization or sublimation if necessary. Acetic anhydride can be distilled before use.
-
Issue 2: Presence of Multiple Products and Impurities
Q: My reaction seems to have worked, but I see multiple spots on my TLC plate, and the crude NMR shows several species. What are these impurities, and how can I avoid them?
A: The formation of multiple products is a common challenge, often arising from side reactions or impurities in the starting materials.
Potential Causes & Solutions:
-
Diacetylation: Although less common for pyridinic amines under standard conditions, over-acylation can occur, especially with highly reactive acetylating agents or forcing conditions. This would involve the acylation of the pyridine ring nitrogen, forming a pyridinium species.
-
Solution: Use a stoichiometric amount of the acetylating agent (1.0-1.1 equivalents).[3] Avoid excessively high temperatures and prolonged reaction times.
-
-
Starting Material Impurities: The purity of the initial 4-amino-2-methylpyridine is critical.
-
Solution: Purify the starting material before the reaction. Aniline derivatives, including aminopyridines, can oxidize over time.[3]
-
-
Side Reactions with the Pyridine Ring: The pyridine ring itself can undergo reactions, although it is generally electron-deficient and less reactive towards electrophilic attack compared to benzene.[5][6]
-
Solution: Maintain moderate reaction conditions. The primary amine is significantly more nucleophilic than the pyridine nitrogen, so selective N-acylation should be favored.[3]
-
Issue 3: Difficulties in Product Purification and Isolation
Q: The reaction is complete, but I am struggling to isolate a pure product. Crystallization is not working, and chromatography is proving difficult.
A: Purification of N-(4-methylpyridin-2-yl)acetamide can sometimes be challenging due to its polarity and solubility.[7]
Potential Causes & Solutions:
-
Product is too Soluble for Crystallization: The product may be highly soluble in the reaction solvent or the chosen recrystallization solvent system.
-
Solution 1 (Inducing Crystallization): If crystallization is attempted from a solvent like diethyl ether, try scratching the inside of the flask or adding a seed crystal.[7]
-
Solution 2 (Solvent System Modification): If the product "oils out," it indicates the solvent system is not ideal. Try re-dissolving the oil and cooling at a much slower rate. Alternatively, screen for a new recrystallization solvent system.[7]
-
-
Co-elution during Chromatography: The product and impurities may have similar polarities, making separation by column chromatography difficult.
-
Solution: Experiment with different solvent systems for your column. A gradient elution might be necessary. Consider using a different stationary phase if silica gel is not providing adequate separation.
-
-
Residual Base or Acid: Remaining base (like pyridine) or acid can interfere with purification.
-
Solution: During the workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any residual basic starting material or pyridine.[3] Conversely, a wash with a dilute base (e.g., saturated sodium bicarbonate) can remove acidic byproducts.
-
Experimental Protocols & Data
Table 1: General Reaction Condition Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Acetylating Agent | Acetic Anhydride (1.5 eq) | Acetyl Chloride (1.1 eq) | Acetic Acid + Coupling Agent | Anhydride and chloride are generally effective. Acetic acid requires activation. |
| Base | None | Triethylamine (1.2 eq) | Pyridine (solvent) | Base is crucial for acyl chlorides to neutralize HCl. |
| Solvent | Toluene | Dichloromethane (DCM) | Acetonitrile | Choice depends on reagent solubility and reaction temperature. |
| Temperature | 100 °C[2] | 0 °C to Room Temp | 25 °C | Higher temperatures may be needed for less reactive agents. |
| Reaction Time | 2 hours[2] | 1-2 hours[8] | Monitor by TLC | Reaction time should be optimized by monitoring starting material consumption. |
Standard Protocol for this compound Synthesis
-
To a solution of 4-amino-2-methylpyridine (1.0 eq) in a suitable anhydrous solvent (e.g., DCM or Toluene) under an inert atmosphere, add the base (e.g., triethylamine, 1.2 eq) if using an acyl chloride.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acetylating agent (e.g., acetyl chloride, 1.1 eq, or acetic anhydride, 1.5 eq) dropwise, maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography. A common method involves inducing crystallization by adding diethyl ether to the cooled reaction mixture.[1]
Visualizing the Workflow
Reaction and Troubleshooting Workflow
Caption: A flowchart of the synthesis and troubleshooting process.
Decision Tree for Troubleshooting Low Yield
Sources
- 1. benchchem.com [benchchem.com]
- 2. N-(6-Methoxy-4-Methylpyridin-3-yl)acetaMide synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. quora.com [quora.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of N-(2-methylpyridin-4-yl)acetamide
Prepared by the Senior Application Science Team
Welcome to the technical support center for N-(2-methylpyridin-4-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common crystallization challenges with this versatile pyridine derivative. As a key building block in medicinal chemistry, obtaining this compound in a crystalline form with high purity and consistent morphology is critical for downstream applications.[1] This document provides expert-driven troubleshooting advice, detailed protocols, and a scientific framework for your crystallization experiments.
Section 1: Physicochemical Profile & Crystallization Fundamentals
Understanding the molecular characteristics of this compound is the foundation for developing a robust crystallization process.
-
Molecular Structure: The molecule contains a pyridine ring, which is a hydrogen bond acceptor, and an acetamide group, which has both hydrogen bond donor (N-H) and acceptor (C=O) capabilities.[2] This dual functionality significantly influences its interaction with different solvents and its propensity for self-assembly into a crystal lattice.
-
Key Functional Groups: The presence of the amide linkage and the aromatic nitrogen heterocycle makes it a versatile scaffold but also introduces challenges, such as the potential for multiple intermolecular interaction motifs that can lead to polymorphism.[2][3]
-
Solubility: A formal solubility profile is not widely published. Therefore, an experimental solvent screen is the mandatory first step in any crystallization development. The goal is to identify a solvent that dissolves the compound at an elevated temperature but has low solubility at room temperature or below.
Table 1: Recommended Solvent Screening Protocol for this compound
| Solvent Class | Example Solvent | Observation at Room Temp (20-25°C) | Observation at Reflux Temp (~Boiling Point) | Preliminary Assessment |
| Alcohols | Methanol | |||
| Ethanol | ||||
| Isopropanol | ||||
| Ketones | Acetone | |||
| Methyl Ethyl Ketone (MEK) | ||||
| Esters | Ethyl Acetate | |||
| Ethers | Tetrahydrofuran (THF) | |||
| Diethyl Ether | ||||
| Hydrocarbons | Toluene | |||
| Heptane | ||||
| Chlorinated | Dichloromethane (DCM) | |||
| Amides | Dimethylformamide (DMF) | |||
| Other | Acetonitrile | |||
| Water |
Protocol for Use: Add ~10-20 mg of this compound to a small vial. Add the selected solvent dropwise (~0.2 mL increments) and observe solubility. If insoluble at room temperature, heat the mixture to reflux and observe. An ideal single-solvent system will show complete dissolution at high temperature and poor solubility at low temperature.
Section 2: Frequently Asked Questions (FAQs)
Q1: I've finished my synthesis, and after workup, my product is a thick oil or sticky solid. What's the first step?
This is a common issue indicating the presence of impurities or residual solvent. Before attempting crystallization, ensure your crude product is as pure as possible. Consider an aqueous wash to remove any inorganic salts and then fully evaporate the extraction solvent under reduced pressure. An oil that doesn't solidify may require purification by column chromatography before crystallization is attempted.
Q2: My product won't crystallize from the cooling solution. It remains perfectly clear. What should I do?
A clear solution indicates that the system is not yet supersaturated, or it is in a metastable state where nucleation is kinetically hindered.[] First, confirm you have not used an excessive amount of solvent. If you have, carefully evaporate a portion of the solvent to increase the concentration.[5] If the solution is appropriately concentrated, you must induce nucleation. Refer to the troubleshooting guide in Section 3.1 for a step-by-step workflow.
Q3: My product "oiled out" instead of forming crystals. How can I fix this?
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice.[6] This typically happens under conditions of very high supersaturation or when the melting point of the impure compound is below the temperature of the solution.[6] The key is to reduce the level of supersaturation and slow down the process. See the detailed remediation strategy in Section 3.2 .
Q4: I managed to get crystals, but my yield is very low (<50%). What are the likely causes?
Poor yield is often a result of using too much solvent, which leaves a significant amount of your compound dissolved in the mother liquor.[5] Other causes include incomplete crystallization (not cooling for long enough or to a low enough temperature) or washing the collected crystals with a solvent in which they are too soluble. Always wash your final product with a minimal amount of ice-cold crystallization solvent.
Section 3: In-Depth Troubleshooting Guides
Guide: Overcoming Complete Failure to Crystallize
This guide assumes you have a concentrated, supersaturated solution that has failed to produce crystals upon cooling.
Caption: Workflow for inducing crystallization from a clear solution.
Mechanism Explanations:
-
Scratching: Creating a rough surface on the glass provides nucleation sites, high-energy points where the first molecules can organize and begin forming a crystal lattice.[5]
-
Seeding: Introducing a pre-existing crystal of the target compound provides a perfect template for further crystal growth, bypassing the difficult initial nucleation step.[] This is the most reliable method for inducing crystallization.
-
Concentration: By removing solvent, you increase the solute concentration, pushing the system further into the supersaturated region where spontaneous nucleation becomes more probable.[5]
Guide: Remediation for "Oiling Out"
When your compound separates as a liquid, immediate action is required to salvage the crystallization.
Caption: Decision workflow for resolving an "oiling out" event.
Mechanism Explanations:
-
Reducing Supersaturation: Oiling out is a sign of excessive supersaturation. By adding more of the "good" (solubilizing) solvent, you lower the concentration, allowing the solution to cool to a lower temperature before nucleation begins, which favors orderly crystal growth over liquid-liquid phase separation.[5][6]
-
Slowing Cooling Rate: Rapid cooling does not give molecules sufficient time to orient themselves correctly into a crystal lattice.[7] Slow, controlled cooling is critical. It maintains the system in the metastable zone for longer, promoting the growth of fewer, larger, and purer crystals rather than amorphous precipitation.[]
Section 4: Advanced Protocols
If standard cooling crystallization fails, more advanced methods may be necessary.
Protocol: Anti-Solvent Crystallization
This technique is ideal when a single perfect solvent cannot be found. It involves dissolving the compound in a "good" solvent and then slowly adding a "poor" solvent (the anti-solvent) in which the compound is insoluble to induce precipitation.[][8]
Step-by-Step Methodology:
-
Solvent Selection: Identify a solvent that completely dissolves this compound at room temperature (the "good" solvent). Then, identify a miscible solvent in which the compound is highly insoluble (the "anti-solvent").
-
Example Pair: Acetone (good solvent) and Heptane (anti-solvent).
-
-
Dissolution: Dissolve the crude product in the minimum amount of the good solvent.
-
Anti-Solvent Addition: While stirring, add the anti-solvent dropwise.
-
Observe: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of nucleation.
-
Re-dissolution (Optional but Recommended): Gently warm the solution until it becomes clear again, or add a single drop of the good solvent.
-
Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, then in an ice bath to maximize yield. The slow approach from the saturation point promotes the formation of well-ordered crystals.
-
Isolation: Collect the crystals by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
References
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
Simonova, O. R., Volkova, T. V., & Perlovich, G. L. (2024). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Physical Chemistry Chemical Physics, 26(35), 22558-22571. Retrieved from [Link]
-
Pharmaceutical Technology. (2021). A Troubleshooting Guide for Topical Drug Manufacturing. Pharmaceutical Technology. Retrieved from [Link]
-
MySkinRecipes. (n.d.). N-(4-Methylpyridin-3-yl)acetamide. MySkinRecipes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(4-methylphenyl)-N-(4-methylpyridin-3-yl)acetamide. PubChem. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide. NIH. Retrieved from [Link]
-
VxP Pharma. (2020). Crystallization of Active Pharmaceutical Ingredients. VxP Pharma. Retrieved from [Link]
-
PubMed. (2014). Co-crystallization of pyridine-2-carboxamide With a Series of Alkyl Dicarboxylic Acids With Different Carbon Chain: Crystal Structure, Spectroscopy and Hirshfeld Analysis. PubMed. Retrieved from [Link]
-
Guide for crystallization. (n.d.). Retrieved from [Link]
-
ResearchGate. (2022). Structure and reactivity of pyridine crystal under pressure. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2024). Pyridine derivatives sublimation processes: Fundamental aspects and application for two-component crystals screening. ResearchGate. Retrieved from [Link]
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Syrris. Retrieved from [Link]
Sources
- 1. N-(4-Methylpyridin-3-yl)acetamide [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pharmtech.com [pharmtech.com]
- 8. syrris.com [syrris.com]
stability of N-(2-methylpyridin-4-yl)acetamide under different conditions
Welcome to the technical support center for N-(2-methylpyridin-4-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, you will find answers to frequently asked questions and solutions to common stability-related issues you may encounter.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of this compound that I should be aware of during my experiments?
A1: this compound possesses two primary functional groups that can influence its stability: an amide linkage and a methylpyridine ring. The amide bond is susceptible to hydrolysis, particularly under acidic or basic conditions. The pyridine ring is generally stable but can be susceptible to oxidation, especially the methyl group, under certain conditions.
Q2: What are the expected degradation products of this compound under hydrolytic conditions?
A2: Under hydrolytic stress (acidic or basic), the amide bond is the most likely site of degradation. This would lead to the formation of 2-methylpyridin-4-amine and acetic acid. The general reaction is as follows:
-
Acid-catalyzed hydrolysis: The carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-catalyzed hydrolysis: A hydroxide ion directly attacks the carbonyl carbon of the amide, leading to the formation of a tetrahedral intermediate that subsequently breaks down.
Q3: Can this compound degrade under photolytic conditions?
A3: While specific photostability data for this compound is not extensively documented, compounds containing pyridine rings can be susceptible to photolytic degradation. It is recommended to protect solutions of this compound from direct light, especially UV light, to minimize the risk of photodegradation.
Q4: What are the recommended storage conditions for this compound as a solid and in solution?
A4:
-
Solid Form: As a solid, this compound should be stored in a well-sealed container in a cool, dry place, protected from light.
-
In Solution: The stability of this compound in solution is highly dependent on the solvent and pH. For short-term storage, a neutral, aprotic solvent is recommended. For long-term storage, it is advisable to store solutions at -20°C or below and to perform a stability check before use.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during your experiments and provides actionable troubleshooting steps.
Issue 1: Inconsistent results or loss of compound potency over time in aqueous solutions.
Potential Cause: Hydrolysis of the amide bond. Amide hydrolysis can be catalyzed by acidic or basic conditions.[1] The rate of hydrolysis is also influenced by temperature, with higher temperatures generally increasing the rate of degradation.
Troubleshooting Steps:
-
pH Control: Ensure your aqueous solutions are buffered to a neutral pH (around 7.0). Avoid highly acidic or basic conditions unless they are a required part of your experimental design.
-
Temperature Management: Prepare and store aqueous solutions at low temperatures (2-8°C for short-term, ≤ -20°C for long-term) to minimize the rate of hydrolysis.
-
Use of Co-solvents: If your experimental conditions permit, consider using a co-solvent such as DMSO or ethanol to reduce the water activity and slow down hydrolysis.
-
Fresh Preparation: Prepare aqueous solutions of this compound fresh before each experiment to ensure accurate concentrations.
Issue 2: Appearance of unknown peaks in chromatograms after oxidative stress studies.
Potential Cause: Oxidation of the this compound molecule. The pyridine ring and the methyl group are potential sites for oxidation. Oxidation can be initiated by exposure to oxidizing agents, high temperatures in the presence of oxygen, or light.[2][3]
Troubleshooting Steps:
-
Inert Atmosphere: When working with solutions for extended periods, especially at elevated temperatures, consider purging the solvent with an inert gas like nitrogen or argon to minimize exposure to oxygen.
-
Antioxidant Addition: For some applications, the addition of a small amount of an antioxidant may be permissible to prevent oxidative degradation. The compatibility of the antioxidant with your downstream analysis must be verified.
-
Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light, which can catalyze oxidative reactions.
-
Characterize Degradants: If unknown peaks persist, utilize techniques like LC-MS/MS to identify the mass of the degradation products. This can provide insights into the degradation pathway, for example, the addition of an oxygen atom (M+16) would suggest oxidation.
Issue 3: Poor recovery of the compound from a formulation or biological matrix.
Potential Cause: This could be due to degradation under the extraction or storage conditions, or interaction with components of the matrix.
Troubleshooting Steps:
-
Stability in Matrix: Perform a stability study of this compound in the specific formulation or biological matrix under your experimental conditions (e.g., temperature, pH, light exposure).
-
Extraction Efficiency: Evaluate the efficiency of your extraction procedure. Ensure the pH of the extraction solvent is optimized for the recovery of your compound.
-
Enzymatic Degradation: If working with biological matrices, consider the possibility of enzymatic degradation.[4] The use of enzyme inhibitors or rapid sample processing at low temperatures can mitigate this.
Section 3: Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways, which is a critical step in developing stability-indicating analytical methods.[5][6][7]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours. Also, heat a solution of the compound at 70°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to direct sunlight or a photostability chamber for a defined period.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration and analyze by a suitable stability-indicating method, such as HPLC-UV or LC-MS/MS.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.
Visualizations
Potential Degradation Pathway of this compound
Caption: Potential degradation pathways of this compound.
Troubleshooting Workflow for Compound Instability
Caption: A logical workflow for troubleshooting instability issues.
Section 4: Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound under various forced degradation conditions. This data is illustrative and should be confirmed experimentally.
| Stress Condition | Reagent | Temperature | Duration | % Degradation (Hypothetical) | Major Degradation Products (Predicted) |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 h | 15% | 2-methylpyridin-4-amine, Acetic Acid |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 h | 25% | 2-methylpyridin-4-amine, Acetic Acid |
| Oxidation | 3% H₂O₂ | Room Temp | 24 h | 10% | N-(2-methyl-1-oxido-pyridin-4-yl)acetamide |
| Thermal (Solid) | - | 70°C | 48 h | <1% | - |
| Thermal (Solution) | - | 70°C | 48 h | 5% | Minor hydrolysis and oxidative products |
| Photolytic | Light | Ambient | 7 days | 8% | Various photoproducts |
References
- Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water.
- Microbial degradation mechanisms of the neonicotinoids acetamiprid and flonicamid and the associated toxicity assessments - PMC - NIH.
- Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propionamide in Water + Ethylene Glycol Media.
- Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - MDPI.
- Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace.
- Forced Degradation Studies Research Articles - Page 1 - R Discovery.
- Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
- Forced Degradation Studies on Agents of Therapeutic Interest - MDPI.
- Remaining acetamide in acetonitrile degradation using nitrile hydratase- and amidase-producing microorganisms - PubMed.
- Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review - ResearchGate.
- N-(4-methylpyridin-2-yl)acetamide | Research Chemical - Benchchem.
- Reproducibility of N-(4-methylpyridin-2-yl)acetamide Bioactivity Data: A Comparative Guide - Benchchem.
- N-(4-Methylpyridin-3-yl)acetamide - MySkinRecipes.
- 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide - NIH.
- N-(4-methylpyridin-2-yl)acetamide - Advanced ChemBlocks.
- N-(4-Methylpyridin-2-yl)acetamide AldrichCPR 5327-32-2 - Sigma-Aldrich.
- Oxidations of the carcinogen N-hydroxy-N-(2-fluorenyl)acetamide by enzymatically or chemically generated oxidants of chloride and bromide - PubMed.
- Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides | Request PDF.
- Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - NIH.
- A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed.
- Degradation of Dimethylacetamide from Membrane Production through Constructed Wetlands—Pathways, Ecotoxicological Effects and Consequences for Chemical Analysis - MDPI.
- High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene−Biphenyldiamine - ResearchGate.
- Inherently Safer Process Design: Assessing the Thermal Stability of Common Peptide Coupling Reagents - Purdue College of Engineering.
- Application Notes and Protocols for the Quantification of N-(4-methylpyridin-2-yl)acetamide - Benchchem.
- Elucidation of the acetamide hydrolysis mechanism using QM metadynamics simulations as a model for amide hydrolysis in proteins - Biblio.
- Spectroscopic Analysis of N-(4-methylpyridin-2-yl)acetamide: A Technical Guide - Benchchem.
- Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed.
- Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - MDPI.
- N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide - PubChem.
- Characterization of a Stable 2,2'-Azobis(2-Methylpropanenitrile) Degradant and Its Use to Monitor the Oxidative Environment During Forced Degradation Studies by Liquid Chromatography/Mass Spectrometry - PubMed.
- N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | 262368-30-9.
Sources
- 1. Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 2. Oxidations of the carcinogen N-hydroxy-N-(2-fluorenyl)acetamide by enzymatically or chemically generated oxidants of chloride and bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Remaining acetamide in acetonitrile degradation using nitrile hydratase- and amidase-producing microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. biomedres.us [biomedres.us]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of N-(2-methylpyridin-4-yl)acetamide
Welcome to the technical support resource for the synthesis of N-(2-methylpyridin-4-yl)acetamide. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As your Senior Application Scientist, my goal is to equip you with the causal understanding and practical solutions needed to manage impurities and optimize your synthetic protocols.
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, focusing on the root causes of common problems and providing actionable solutions.
Q1: My reaction is incomplete, showing significant unreacted 4-amino-2-methylpyridine by HPLC. What are the likely causes and remedies?
A1: An incomplete reaction is typically rooted in issues with reagents, reaction conditions, or moisture. Let's break down the possibilities:
-
Reagent Stoichiometry and Quality: The most common method for this synthesis is the N-acetylation of 4-amino-2-methylpyridine with an acetylating agent like acetic anhydride or acetyl chloride. The nucleophilic amino group on the pyridine ring attacks the electrophilic carbonyl carbon of the acetylating agent. If the reaction is incomplete, first verify the stoichiometry. While a 1:1 molar ratio is theoretically sufficient, acetic anhydride is often used in slight excess (1.1-1.4 equivalents) to drive the reaction to completion.[1] However, be mindful that a large excess can promote diacetylation (see Q2). Crucially, acetic anhydride is highly susceptible to hydrolysis. If it has been improperly stored, it may have partially decomposed to acetic acid, reducing its effective concentration. Always use a fresh or properly stored bottle of the reagent.
-
Reaction Temperature and Duration: N-acetylation reactions are generally exothermic and proceed readily. Many protocols for similar substrates suggest warming the reaction, for instance to 70°C for a couple of hours, to ensure completion.[2] If you are running the reaction at room temperature or below, consider gently heating the mixture. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time.
-
Presence of Moisture: Water will rapidly react with acetic anhydride, quenching it before it can acetylate the amine. Ensure your glassware is thoroughly dried and that the 4-amino-2-methylpyridine starting material is anhydrous.
Protocol for Driving the Reaction to Completion:
-
Ensure your 4-amino-2-methylpyridine is dry.
-
Use a fresh bottle of acetic anhydride (1.2 equivalents).
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen), dissolve the 4-amino-2-methylpyridine in a suitable solvent (e.g., toluene or pyridine).
-
Add the acetic anhydride dropwise.
-
Gently heat the mixture to 60-70°C and monitor by TLC until the starting amine spot has disappeared.
Q2: I've observed a higher molecular weight impurity in my mass spec analysis, approximately 42 amu higher than my product. Is this a diacetylated byproduct, and how can I prevent it?
A2: Yes, an impurity with a mass increase of 42 amu (the mass of an acetyl group, CH₃CO) strongly suggests the formation of the N,N-diacetylated byproduct, N-acetyl-N-(2-methylpyridin-4-yl)acetamide.
-
Mechanism of Formation: While the initial N-acetylation is rapid, a second acetylation can occur on the newly formed amide nitrogen. This secondary reaction is generally slower but can be promoted by harsh conditions. The lone pair on the amide nitrogen is less nucleophilic than the starting amine, but under forcing conditions, it can still react.
-
Preventative Measures:
-
Control Stoichiometry: Avoid using a large excess of acetic anhydride. A range of 1.1 to 1.4 equivalents is typically sufficient to ensure complete conversion without significant byproduct formation.[1]
-
Temperature Management: High reaction temperatures significantly increase the rate of diacetylation. Maintain a moderate temperature (e.g., below 80°C) and monitor the reaction closely. If the reaction is highly exothermic, consider adding the acetylating agent slowly while cooling the reaction vessel.
-
Choice of Acetylating Agent: Acetyl chloride is more reactive than acetic anhydride and may increase the propensity for diacetylation. If you are facing this issue, using acetic anhydride is a better choice.
-
-
Removal of the Diacetyl Impurity: If the byproduct does form, it can often be removed during purification. A troubleshooting guide for a similar compound suggests that crystallization can be effective.[3] The diacetylated product is typically less polar than the desired mono-acetylated product. If crystallization is insufficient, column chromatography on silica gel is a reliable method for separation.
Caption: Formation of the desired product and the diacetyl impurity.
Q3: My product "oiled out" during crystallization instead of forming a solid. How can I resolve this?
A3: "Oiling out" occurs when a compound separates from a solution as a liquid phase rather than a solid crystalline lattice. This is common when the solution is highly supersaturated or when the melting point of the impure product is below the temperature of the solution. Here’s a systematic approach to fix it.[3]
-
Re-dissolve and Cool Slowly: The most common cause is cooling the solution too quickly. Add a small amount of the primary solvent back to the mixture to re-dissolve the oil, perhaps warming it gently. Then, allow the solution to cool to room temperature very slowly, followed by gradual cooling in an ice bath. Slow cooling provides time for proper crystal lattice formation.
-
Induce Crystallization: If slow cooling doesn't work, try to induce crystallization. Scratch the inside of the flask at the air-liquid interface with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth. Alternatively, if you have a small amount of pure solid product, add a "seed crystal" to the solution.
-
Modify the Solvent System: The polarity of your solvent/anti-solvent system may be unsuitable.
-
If the product is too soluble, you may need a less polar anti-solvent. For example, if you are using ethyl acetate/heptane, try increasing the proportion of heptane.
-
If the product is not soluble enough to recrystallize properly, you may need a slightly more polar primary solvent.
-
-
Trituration: If recrystallization proves difficult, remove the solvent in vacuo to obtain the crude oil. Add a poor solvent in which the desired product is sparingly soluble but the impurities are more soluble. Vigorously stir or scratch the oil with a spatula. This mechanical agitation can often induce the oil to solidify.
Q4: The color of my final product is off-white or yellow. What are the likely colored impurities and how can I remove them?
A4: Color in the final product often indicates the presence of trace, highly conjugated, or oxidized impurities.
-
Potential Sources:
-
Starting Material Quality: The 4-amino-2-methylpyridine starting material can degrade or contain colored impurities from its own synthesis.[4] Always start with the highest purity amine available.
-
Oxidation: Pyridine derivatives can be susceptible to oxidation, which can generate colored byproducts. Performing the reaction under an inert atmosphere (nitrogen or argon) can mitigate this.
-
High-Temperature Degradation: Excessive heating during the reaction or work-up can lead to decomposition and the formation of colored tars.
-
-
Decolorization Methods:
-
Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal (typically 1-2% by weight). The charcoal will adsorb the colored impurities. Keep the solution hot for 5-10 minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal. Be aware that charcoal can also adsorb some of your product, leading to a slight yield loss.
-
Column Chromatography: If charcoal treatment is ineffective, silica gel chromatography is a highly effective method for removing colored impurities, which are often more polar than the desired product.
-
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound?
A1: The most direct and widely used method is the N-acetylation of 4-amino-2-methylpyridine.
-
Reagents:
-
Starting Material: 4-Amino-2-methylpyridine (also known as 4-amino-2-picoline).[5]
-
Acetylation Agent: Acetic anhydride is most common due to its moderate reactivity and the fact that the byproduct, acetic acid, is easily removed. Acetyl chloride can also be used but is more reactive and moisture-sensitive.
-
Solvent: The reaction can be run neat in excess acetic anhydride or in a solvent such as toluene, ethyl acetate, or pyridine.
-
General Laboratory Protocol:
-
To a stirred solution of 4-amino-2-methylpyridine (1.0 eq) in toluene, add acetic anhydride (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 70°C for 2 hours, monitoring by TLC.[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
If the product begins to crystallize, an anti-solvent like diethyl ether or heptane can be added to increase the yield.[3]
-
Filter the solid product, wash with a cold solvent (e.g., diethyl ether), and dry in vacuo.
-
If an aqueous work-up is needed to remove acetic acid, the cooled reaction mixture can be diluted with ethyl acetate and washed with a saturated sodium bicarbonate solution.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive purity assessment and structural confirmation.
-
Chromatography:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for quantitative purity analysis. A reverse-phase method with UV detection is standard.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides mass information for the main peak and any impurities, which is invaluable for impurity identification.[6][7]
-
-
Spectroscopy:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product and identifying process-related impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product (C₈H₁₀N₂O, MW: 150.18 g/mol ).[8]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the N-H stretch and the amide C=O stretch.[8]
-
Table 1: Typical HPLC-UV Method Parameters [6]
| Parameter | Value |
|---|---|
| Chromatographic Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (e.g., 30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection Wavelength | ~254 nm |
| Injection Volume | 10 µL |
Q3: What are the critical parameters to control during the synthesis to minimize impurity formation?
A3: Controlling the following four parameters is critical for a clean and high-yielding synthesis.
Caption: Critical parameters for controlling synthesis purity.
-
Purity of Starting Materials: Use high-purity 4-amino-2-methylpyridine. Impurities in the starting material will carry through or react to form other side products.[4]
-
Reagent Stoichiometry: Use a slight excess (1.1-1.4 eq) of the acetylating agent to ensure full conversion, but avoid a large excess to prevent diacetylation.[1]
-
Reaction Temperature: Maintain moderate temperatures (e.g., <80°C) to prevent the formation of the diacetylated byproduct and other degradation products.
-
Reaction Time: Monitor the reaction to ensure it goes to completion, but do not prolong it unnecessarily at elevated temperatures, which can promote side reactions.
Q4: How can I effectively remove residual acetic acid after the reaction?
A4: Acetic acid is the byproduct when using acetic anhydride. It is acidic and highly water-soluble, making it easy to remove with an aqueous basic wash.
Procedure:
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent that is immiscible with water and in which your product is soluble (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃). Add the basic solution slowly, as its reaction with acetic acid will produce CO₂ gas, causing pressure to build in the funnel. Vent the funnel frequently.
-
Continue washing until the gas evolution ceases. You can check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate in vacuo to yield the crude product, now free of acetic acid.
Q5: Are there any specific safety precautions for handling the 4-amino-2-methylpyridine starting material?
A5: Yes, 4-amino-2-methylpyridine is a hazardous substance and must be handled with appropriate care. According to its safety data, it is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[5] Some sources also classify it as toxic if inhaled or in contact with skin.[9]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or chemical splash goggles.
-
Handling: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If swallowed, seek immediate medical attention.
Always consult the material safety data sheet (MSDS) for the specific supplier before handling any chemical.
References
-
Ugwu, D. I., & Okoro, U. C. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Med chem, 4(2), 330-333. Retrieved from [Link]
- Google Patents. (n.d.). US6649796B2 - Process for the preparation of acetamide derivatives.
-
Kanagarajan, V., et al. (2012). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. International Journal of Pharmaceutical Sciences and Research, 3(8), 2636. Retrieved from [Link]
-
Karmacharya, U., et al. (2021). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. Bioorganic & Medicinal Chemistry Letters, 43, 128059. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide. Retrieved from [Link]
-
Wang, M., et al. (2011). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Journal of Medicinal Chemistry, 54(15), 5298-5309. Retrieved from [Link]
- Google Patents. (n.d.). WO2010105193A1 - Method and assays for quantitation of acetamide in a composition.
- Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
-
MDPI. (2020). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-2-methylpyridine. Retrieved from [Link]
-
Loba Chemie. (2016). 2-AMINO 4-METHYLPYRIDINE for Synthesis MSDS. Retrieved from [Link]
Sources
- 1. N-(6-Methoxy-4-Methylpyridin-3-yl)acetaMide synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 5. 4-Amino-2-methylpyridine | C6H8N2 | CID 728670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. lobachemie.com [lobachemie.com]
Technical Support Center: Solubility Optimization for N-(2-methylpyridin-4-yl)acetamide
Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with a comprehensive, question-and-answer-based resource for troubleshooting and improving the solubility of N-(2-methylpyridin-4-yl)acetamide in experimental assays. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions for robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: I'm starting a new project with this compound. What are its fundamental physicochemical properties I should be aware of?
A1: Understanding the inherent properties of your compound is the bedrock of successful assay development. While specific experimental data for this compound is not widely published, we can infer its likely behavior from its structure and data from close analogs like N-(4-Methylpyridin-3-yl)acetamide.
Key Structural Features:
-
Pyridine Ring: A six-membered aromatic ring containing a nitrogen atom. This nitrogen is weakly basic and provides a handle for pH-dependent solubility manipulation.[1][2]
-
Acetamide Group: This group contains hydrogen bond donors and acceptors, contributing to its overall polarity.[3][4]
-
Methyl Group: A small hydrophobic substituent on the pyridine ring.
Predicted Physicochemical Properties:
| Property | Predicted Value/Range | Implication for Solubility & Handling |
| Molecular Weight | ~150.18 g/mol [5] | Standard for small molecules; does not inherently suggest solubility issues. |
| pKa (Pyridine Nitrogen) | ~5 - 6 (Estimated) | The pyridine nitrogen can be protonated at acidic pH. Adjusting the pH to be 1-2 units below the pKa can significantly increase aqueous solubility.[1][6] |
| logP (Octanol-Water Partition Coefficient) | ~0.5 - 1.5 (Estimated) | Indicates moderate lipophilicity. Suggests that while it may have some aqueous solubility, high concentrations will likely require organic co-solvents. |
| Primary Stock Solvent | Dimethyl Sulfoxide (DMSO) | Due to its polarity and hydrogen bonding capacity, DMSO is the recommended starting solvent for creating high-concentration stock solutions.[7][8] |
Q2: My compound, this compound, is precipitating when I dilute my DMSO stock into my aqueous assay buffer. What's happening and how do I fix it?
A2: This is a classic and common challenge known as "compound crashing" or precipitation upon serial dilution. It occurs when the compound's concentration in the final aqueous solution exceeds its thermodynamic solubility limit in that specific buffer system.
The primary cause is the drastic change in the solvent environment. The compound is highly soluble in the 100% DMSO stock, but when this is diluted into an aqueous buffer (e.g., PBS or cell culture media), the solvent polarity increases dramatically, causing the moderately lipophilic compound to fall out of solution.
Here is a systematic approach to troubleshoot this issue:
Caption: A troubleshooting workflow for addressing compound precipitation.
Immediate Troubleshooting Steps:
-
Check Final DMSO Concentration: Many cell-based and enzymatic assays are sensitive to DMSO concentrations above 0.5% or 1%.[9] If your dilution scheme results in a higher percentage, this should be your first area of optimization.
-
Gentle Heating & Sonication: Briefly warming the solution to 37°C or using a bath sonicator can help redissolve precipitates by providing the energy needed to overcome the lattice energy of the solid.[10] However, this is often a temporary fix and does not address the underlying solubility problem. Always be cautious about the thermal stability of your compound.
-
pH Adjustment: Since this compound contains a basic pyridine moiety, lowering the pH of your buffer can significantly enhance its solubility.[1][11][12] This is often the most effective strategy.
In-Depth Solubility Enhancement Guides
Guide 1: The Power of pH Adjustment
The pyridine nitrogen in your compound acts as a weak base. In an acidic environment (i.e., at a pH below its pKa), this nitrogen will accept a proton (H+) to form a positively charged pyridinium ion. This charged species is significantly more polar and, therefore, more soluble in aqueous media than its neutral counterpart.[1][6][13]
Caption: pH effect on the ionization and solubility of a pyridine-containing compound.
Experimental Protocol: pH-Based Solubility Optimization
-
Prepare Buffers: Make a series of identical buffers (e.g., 50 mM Phosphate) with pH values ranging from 7.5 down to 4.5 in 0.5 pH unit increments.
-
Prepare Compound: Create a 10 mM stock solution of this compound in 100% DMSO.
-
Test Dilutions: Add the DMSO stock to each buffer to achieve your desired final assay concentration (e.g., 10 µM). Ensure the final DMSO concentration is kept constant across all samples (e.g., 0.1%).
-
Observe: Vortex each sample and let it equilibrate at room temperature for 30 minutes. Visually inspect for precipitation. For a more quantitative analysis, measure the turbidity of each solution using a spectrophotometer at 600 nm.
-
Validate Assay Compatibility: Crucially, run a vehicle control (buffer + DMSO, no compound) at each tested pH to ensure that the pH change itself does not affect your assay's performance (e.g., enzyme activity or cell viability). Select the lowest pH that provides full solubility without compromising assay integrity.
Guide 2: Utilizing Co-solvents for Enhanced Solubilization
If pH adjustment is not viable or sufficient, the next step is to use a water-miscible organic solvent, or "co-solvent," to decrease the overall polarity of the aqueous buffer.[14][15] This makes the environment more favorable for your moderately lipophilic compound.
Commonly Used Co-solvents in Biological Assays:
| Co-solvent | Typical Final Conc. | Pros | Cons |
| Ethanol | 1-5% | Effective, volatile, common lab reagent. | Can affect enzyme kinetics and cell membrane integrity at higher concentrations. |
| Polyethylene Glycol 400 (PEG 400) | 1-10% | Low toxicity, highly effective for many compounds.[15][16] | Can be viscous, may interfere with some protein-protein interactions. |
| Propylene Glycol | 1-10% | Good safety profile, frequently used in formulations.[14][17] | Can be slightly more disruptive to cells than PEG 400. |
Experimental Protocol: Co-solvent Compatibility Testing
-
Prepare Co-solvent Stocks: Prepare your assay buffer containing different percentages of a co-solvent (e.g., buffer with 1%, 2%, 5%, and 10% PEG 400).
-
Dilute Compound: Add your DMSO stock of this compound to each co-solvent buffer to achieve the final desired concentration.
-
Observe & Quantify: Visually inspect for precipitation and measure turbidity as described in the pH optimization protocol.
-
Crucial Vehicle Control: For every co-solvent concentration tested, you must run a parallel vehicle control (buffer + co-solvent + DMSO, no compound) in your assay. This is non-negotiable to ensure that the co-solvent itself is not generating a false positive or negative result.
Best Practices for Compound Handling & Storage
-
Stock Solutions: Always prepare primary stock solutions in 100% anhydrous DMSO.[7][18] DMSO is hygroscopic (absorbs water from the air), and water uptake can decrease the solubility of your compound over time.[8]
-
Storage: Store DMSO stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[19][20][21] Repeated freezing and thawing can lead to compound precipitation and degradation.[8][20]
-
Aliquotting: When you create a stock solution, immediately aliquot it into volumes that you will use for a single experiment. This is a critical practice for ensuring the integrity and reproducibility of your experiments.[22]
-
Material Integrity: The preservation of compound integrity is vital for accurate and consistent assay results.[19][20][22] Proper handling and storage are as important as the assay protocol itself.[21][23]
References
-
Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476-84. [Link]
-
Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. [Link]
-
Compound Management and Integrity. Beckman Coulter. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Focus Asia. [Link]
-
Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. BEPLS. [Link]
-
Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. [Link]
-
Solubility enhancement and cosolvency. Slideshare. [Link]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. National Institutes of Health (NIH). [Link]
-
Best Practices for Sample Preparation & Assay Development. Danaher Life Sciences. [Link]
-
DMSO stock preparation. Protocols.io. [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Institutes of Health (NIH). [Link]
-
Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. National Institutes of Health (NIH). [Link]
-
Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. [Link]
-
Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. [Link]
-
How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)? ResearchGate. [Link]
-
How to make a stock solution of a substance in DMSO. Quora. [Link]
-
Combined effect of complexation and pH on solubilization. National Institutes of Health (NIH). [Link]
-
pH and solubility. Khan Academy. [Link]
-
17.5: Solubility and pH. Chemistry LibreTexts. [Link]
-
Samples in DMSO: What an end user needs to know. Ziath. [Link]
-
pH and Solubility. Fiveable. [Link]
-
N-(4-Methylpyridin-3-yl)acetamide. MySkinRecipes. [Link]
-
Showing Compound Acetamide (FDB008298). FooDB. [Link]
-
Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Showing Compound Acetamide (FDB008298) - FooDB [foodb.ca]
- 4. japsonline.com [japsonline.com]
- 5. N-(4-Methylpyridin-3-yl)acetamide [myskinrecipes.com]
- 6. fiveable.me [fiveable.me]
- 7. researchgate.net [researchgate.net]
- 8. ziath.com [ziath.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Khan Academy [khanacademy.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Combined effect of complexation and pH on solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 15. bepls.com [bepls.com]
- 16. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 18. DMSO stock preparation [protocols.io]
- 19. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. gmpplastic.com [gmpplastic.com]
- 22. beckman.com [beckman.com]
- 23. lifesciences.danaher.com [lifesciences.danaher.com]
Technical Support Center: Synthesis of N-(2-methylpyridin-4-yl)acetamide
Welcome to the technical support center for the synthesis of N-(2-methylpyridin-4-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common and alternative synthetic routes for this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and straightforward method is the direct N-acetylation of the corresponding amine, 4-amino-2-methylpyridine (also known as 2-methyl-4-aminopyridine or 4-amino-2-picoline). This reaction is typically achieved using an acetylating agent like acetic anhydride or acetyl chloride.[1] Acetic anhydride is often used in excess and can serve as both the reagent and the solvent.[2]
Q2: What are the critical starting materials for this synthesis?
The primary starting material is 4-amino-2-methylpyridine. The quality of this amine is crucial for the success of the reaction. Impurities in the starting material can lead to side reactions and complicate the purification of the final product.[1] The other key reagent is the acetylating agent, typically acetic anhydride.
Q3: What role does a base like pyridine play in this type of acetylation?
In N-acetylation reactions, a base such as pyridine is often used as a catalyst and a scavenger for the acidic byproduct (e.g., HCl if using acetyl chloride).[3] It activates the hydroxyl or amino group by abstracting a proton, making it a better nucleophile.[3] When using acetic anhydride, pyridine can also serve as the reaction solvent.[4]
Q4: What are the major challenges encountered during the synthesis and purification?
Common challenges include achieving complete reaction, preventing side-product formation (like diacetylation), and purifying the final product.[1] The product can sometimes "oil out" during crystallization instead of forming a solid, which complicates isolation.[5] Removing residual starting materials or byproducts may require careful optimization of purification techniques like recrystallization or column chromatography.
Q5: Are there alternative acetylating agents or conditions that can be used?
Yes. While acetic anhydride is common, acetyl chloride can be used, often in the presence of a base to neutralize the HCl byproduct.[1] For substrates that are less reactive, more potent conditions might be necessary, such as using a catalyst or heating the reaction mixture.[6][7] Microwave irradiation has also been shown to accelerate similar N-acetylation reactions.[7]
Alternative Synthetic Routes & Strategies
The standard synthesis involves a one-step acylation. However, challenges with the availability or purity of the starting material, 4-amino-2-methylpyridine, may necessitate a multi-step approach. Furthermore, variations in the acylation step itself can be considered alternative routes.
Diagram of Synthetic Pathways
Caption: Alternative synthetic pathways to this compound.
Route Comparison
| Route | Key Reagents | Conditions | Advantages | Disadvantages |
| Standard Acylation | 4-amino-2-methylpyridine, Acetic Anhydride | Neat or with solvent, heat (70-100°C)[2][6] | Simple, one-step, high-yielding. | Can be difficult to control; potential for diacetylation.[1] |
| Schotten-Baumann | 4-amino-2-methylpyridine, Acetyl Chloride, Base | Biphasic or with an inert solvent (e.g., DCM), often at low temperatures.[8][9] | Highly reactive, good for less reactive amines. | Acetyl chloride is corrosive and moisture-sensitive; requires careful handling. |
| Catalytic Acylation | 4-amino-2-methylpyridine, Acetic Anhydride, Catalyst | Inert solvent, catalyst (e.g., Lewis acids, Iodine).[7] | Milder conditions may be possible; can improve yields for difficult substrates. | Requires an additional reagent (catalyst) that may need to be removed. |
| Multi-step Synthesis | 2-methyl-4-nitropyridine | Reduction (e.g., H₂ with Pd/C catalyst).[10] | Useful if the starting amine is not readily available. | Adds an extra step to the overall synthesis, lowering overall yield. |
Troubleshooting Guide
Navigating experimental challenges is key to a successful synthesis. This section provides solutions to common problems.
Troubleshooting Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-(6-Methoxy-4-Methylpyridin-3-yl)acetaMide synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijper.org [ijper.org]
- 9. researchgate.net [researchgate.net]
- 10. Page loading... [wap.guidechem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of N-(2-methylpyridin-4-yl)acetamide and its Isomeric Pyridine Derivatives
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency of synthetic routes and the ultimate success of a research program. Pyridine derivatives, in particular, are a cornerstone of medicinal chemistry, offering a versatile scaffold for the design of novel therapeutics.[1][2] This guide provides an in-depth technical comparison of the synthesis of N-(2-methylpyridin-4-yl)acetamide and its isomeric alternatives, offering field-proven insights and experimental data to inform your selection process.
Understanding the Landscape: The Significance of Acetamidopyridines
Acetamidopyridines are valuable intermediates in organic synthesis, serving as precursors to a wide array of more complex molecules. The acetamido group provides a handle for further functionalization, while the pyridine ring imparts desirable physicochemical properties and directs biological activity. The position of the substituents on the pyridine ring dramatically influences the molecule's electronic properties, reactivity, and, ultimately, its utility in a given synthetic strategy.
Comparative Synthesis of Acetamidopyridine Isomers
The most common and straightforward method for the synthesis of acetamidopyridines is the acylation of the corresponding aminopyridine precursor with acetic anhydride. While seemingly a simple transformation, the choice of reaction conditions and the inherent reactivity of the aminopyridine isomer can significantly impact yield and purity.
The Target Molecule: this compound
This compound is a valuable building block, particularly in the design of kinase inhibitors and other targeted therapies. Its synthesis commences from the readily available precursor, 2-methyl-4-aminopyridine.
Experimental Protocol: A Representative Synthesis of this compound
-
Reagents:
-
2-methyl-4-aminopyridine (1.0 eq)
-
Acetic anhydride (1.5 eq)
-
Pyridine (as solvent or catalyst)
-
-
Procedure:
-
Dissolve 2-methyl-4-aminopyridine in pyridine.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Causality Behind Experimental Choices:
The use of pyridine as a solvent serves a dual purpose: it readily dissolves the starting material and also acts as a base to neutralize the acetic acid byproduct of the reaction. The reaction is initially cooled to control the exothermic nature of the acylation. The molar excess of acetic anhydride ensures complete conversion of the starting aminopyridine.
Comparative Pyridine Derivatives: A Deeper Dive
To provide a comprehensive comparison, we will examine the synthesis of three isomeric acetamidopyridines:
-
N-(4-methylpyridin-2-yl)acetamide: A constitutional isomer of our target molecule.
-
2-Acetamidopyridine: A simple, unsubstituted analogue.
-
3-Acetamidopyridine: An isomer with different electronic properties.
-
4-Acetamidopyridine: Another key isomer with distinct reactivity.
Data Presentation: A Comparative Overview of Synthesis Parameters
| Compound | Precursor | Acylating Agent | Solvent/Catalyst | Reaction Conditions | Yield (%) | Reference |
| This compound | 2-methyl-4-aminopyridine | Acetic Anhydride | Pyridine | RT, 12-24h | Est. >90% | Representative |
| N-(4-methylpyridin-2-yl)acetamide | 2-amino-4-methylpyridine | Acetic Anhydride | Acetic Anhydride (solvent) | 70°C, 2h | 95% | [3] |
| 2-Acetamidopyridine | 2-Aminopyridine | Acetic Anhydride | Acetic Anhydride (solvent) | 60°C, 1h | 95% | [4] |
| 3-Acetamidopyridine | 3-Aminopyridine | Acetic Anhydride | Pyridine | RT, 24h | Not specified | [5] |
| 4-Acetamidopyridine | 4-Aminopyridine | Acetic Anhydride | - | - | 80-85% | [6] |
Note: The yield for this compound is an estimation based on the high yields of similar reactions.
Expertise & Experience: Understanding the "Why" Behind the "How"
The observed differences in reaction conditions and yields are not arbitrary; they are a direct consequence of the electronic nature of the aminopyridine precursors. The position of the amino group on the pyridine ring dictates the nucleophilicity of the exocyclic nitrogen, which is the reactive center in the acylation reaction.
Diagram: Logical Relationship of Aminopyridine Reactivity
Caption: Relative reactivity of aminopyridine isomers.
-
4-Aminopyridine: The amino group at the 4-position is in conjugation with the ring nitrogen, leading to a significant increase in electron density on the exocyclic nitrogen through resonance. This makes 4-aminopyridine the most nucleophilic and basic of the simple aminopyridine isomers, resulting in a facile and high-yielding acylation reaction.[7]
-
2-Aminopyridine: The amino group at the 2-position also participates in resonance with the ring nitrogen, but to a lesser extent than in the 4-isomer. Consequently, 2-aminopyridine is also highly nucleophilic and readily undergoes acylation.[7]
-
3-Aminopyridine: The amino group at the 3-position is not in direct conjugation with the ring nitrogen. As a result, 3-aminopyridine is the least nucleophilic of the three isomers, and its acylation may require slightly more forcing conditions or longer reaction times to achieve high conversion.[7]
The methyl group in this compound and N-(4-methylpyridin-2-yl)acetamide is an electron-donating group, which further enhances the nucleophilicity of the amino group, contributing to the high yields observed in their synthesis.
Trustworthiness: Self-Validating Protocols
The provided protocols are designed to be robust and reproducible. The progress of the reaction can be easily monitored by thin-layer chromatography (TLC). The final products can be characterized by standard analytical techniques such as NMR spectroscopy and mass spectrometry to confirm their identity and purity.
Diagram: Experimental Workflow for Acetamidopyridine Synthesis
Caption: General workflow for the synthesis of acetamidopyridines.
Authoritative Grounding & Comprehensive References
The information presented in this guide is supported by established principles of organic chemistry and peer-reviewed literature. The following references provide further details on the synthesis and properties of pyridine derivatives.
References
-
Synthesis - The Royal Society of Chemistry. Available at: [Link]
-
Kas'yan, L. I., et al. (2005). Acylation of Aminopyridines and Related Compounds with Endic Anhydride. Russian Journal of Organic Chemistry, 41(10), 1530-1538. Available at: [Link]
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2025). Journal of Pharmaceutical Research International, 33(47B), 1-14. Available at: [Link]
-
SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. Available at: [Link]
- Method for preparing 2-acetamido-5-aminopyridine. Google Patents.
-
O-Acetylation using acetic anhydride in pyridine. GlycoPOD. Available at: [Link]
-
Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. (2015). International Journal of Pharmaceutical Sciences Review and Research, 35(2), 149-158. Available at: [Link]
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). ACS Publications. Available at: [Link]
-
Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. ResearchGate. Available at: [Link]
-
A mild, catalyst-free synthesis of 2-aminopyridines. (2009). Tetrahedron Letters, 50(26), 3368-3370. Available at: [Link]
-
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide. (2007). Acta Crystallographica Section E: Structure Reports Online, 64(1), o201. Available at: [Link]
-
Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. (2013). International Journal of Current Pharmaceutical Research, 5(4), 69-73. Available at: [Link]
-
Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. (2019). RSC Advances, 9(60), 35057-35061. Available at: [Link]
-
One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. (2012). Molecules, 17(11), 13368-13378. Available at: [Link]
-
Synthesis and antimicrobial evaluation of new pyridine, thienopyridine and pyridothienopyrazole derivatives. (2007). Archiv der Pharmazie, 340(10), 527-534. Available at: [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). Molecules, 27(19), 6527. Available at: [Link]
-
Synthesis of dicationic diarylpyridines as nucleic-acid binding agents. (2003). Bioorganic & Medicinal Chemistry, 11(17), 3741-3749. Available at: [Link]
-
Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. (2009). Journal of the American Chemical Society, 131(31), 10872-10874. Available at: [Link]
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2021). Molecules, 26(16), 4994. Available at: [Link]
- Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents.
-
Catalytic performances tests for acylation of 2-methylfuran with acetic... ResearchGate. Available at: [Link]
-
INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. (1985). Heterocycles, 23(10), 2631-2638. Available at: [Link]
- An improved process for producing aminopyridines. Google Patents.
-
3-aminopyridine. Organic Syntheses. Available at: [Link]
-
Acetylation of Some Aminopyrimidines. (1951). Journal of the American Chemical Society, 73(8), 3773-3775. Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. CN101643447A - Method for preparing 2-acetamido-5-aminopyridine - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of N-(2-methylpyridin-4-yl)acetamide-Derived Kinase Inhibitors
This guide provides an in-depth comparison of the efficacy of a series of kinase inhibitors derived from the N-(4-anilino-2-pyridyl)acetamide scaffold, a close structural analog of N-(2-methylpyridin-4-yl)acetamide. Our focus is on the inhibition of Activin Receptor-Like Kinase 1 (ALK1), a key regulator of angiogenesis and a promising target in oncology. This document is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data and detailed protocols.
Introduction: The Scientific Rationale for Targeting ALK1 with Pyridine-Based Inhibitors
The N-(pyridin-yl)acetamide scaffold is a versatile and privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[1] Its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket makes it an excellent starting point for designing potent and selective inhibitors. Activin Receptor-Like Kinase 1 (ALK1), a type I TGF-β receptor serine/threonine kinase, plays a crucial role in tumor angiogenesis.[2] Dysregulation of the ALK1 signaling pathway is implicated in the progression of various cancers, making it a compelling therapeutic target.
This guide will dissect the structure-activity relationship (SAR) of a series of N-(4-anilino-2-pyridyl)acetamide derivatives, demonstrating how subtle chemical modifications can dramatically impact their inhibitory potency against ALK1 in both biochemical and cellular contexts.[3]
Comparative Efficacy of N-(4-anilino-2-pyridyl)acetamide Derivatives
The development of a potent and selective ALK1 inhibitor requires a systematic exploration of the chemical space around the core scaffold. The following data summarizes the optimization of a lead series, showcasing the impact of substitutions at the C2 and C4 positions of the pyridine ring on inhibitory activity.[3]
Biochemical and Cellular Potency
The inhibitory activity of the synthesized compounds was assessed using a biochemical assay to measure direct inhibition of the ALK1 enzyme and a cell-based assay to determine efficacy in a more physiologically relevant context.[3]
| Compound ID | C2-Substitution | C4-Aniline Substitution | ALK1 Enzyme IC50 (nM) | ALK1 Cell IC50 (nM) |
| 1 | H | H | 1000 | >10000 |
| 2 | Me | H | 25 | 1600 |
| 3 | Et | H | 11 | 1100 |
| 4 | iPr | H | 4 | 45 |
| 5 | H | 3-Me | 1100 | >10000 |
| 6 | Me | 3-Me | 18 | 1500 |
| 7 | Et | 3-Me | 9 | 950 |
| 8 | iPr | 3-Me | 5 | 35 |
| 9 | H | 3-CF3 | 950 | >10000 |
| 10 | Me | 3-CF3 | 15 | 1200 |
| 11 | Et | 3-CF3 | 7 | 800 |
| 12 | iPr | 3-CF3 | 4 | 30 |
Data sourced from: MedChemComm, 2011, 2, 115-120.[3]
Structure-Activity Relationship (SAR) Insights
The data reveals a clear SAR for this series of inhibitors. A small, ligand-efficient group at the C2 position of the pyridine ring is crucial for potent enzymatic inhibition. As the alkyl substituent at C2 increases in size from hydrogen to isopropyl (compounds 1-4), there is a significant increase in potency in both the enzymatic and cellular assays.[3] This suggests that the C2 substituent occupies a key pocket in the ALK1 active site.
Similarly, substitutions on the C4-aniline ring influence potency. While the effect is less pronounced than at the C2 position, the data indicates that small hydrophobic or electron-withdrawing groups are well-tolerated and can contribute to improved cellular activity. The isopropyl group at the C2 position consistently provides the best overall activity, as seen in compounds 4 , 8 , and 12 .[3] Compound 4 (also referred to as compound 21 in the source literature) emerged as a highly potent and ligand-efficient probe compound.[3]
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following are detailed protocols for the key assays used to evaluate the efficacy of the N-(4-anilino-2-pyridyl)acetamide inhibitors.
Biochemical ALK1 Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of ALK1.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the compound in the assay buffer.
-
Prepare a solution of recombinant ALK1 enzyme in assay buffer.
-
Prepare a solution of the kinase substrate (e.g., a generic peptide substrate) and ATP in assay buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the serially diluted compound or DMSO (vehicle control).
-
Add the ALK1 enzyme to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at 30°C for a specified duration (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and detect the amount of phosphorylated substrate. This can be achieved using various methods, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-Based Assay: Using a commercial kit (e.g., ADP-Glo™) that measures ADP production, which is proportional to kinase activity.[4]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Using a biotinylated substrate and a phosphorylation-specific antibody labeled with a fluorescent probe.[4]
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based ALK1 Inhibition Assay (Cell Viability)
This assay determines the effect of the inhibitors on the proliferation of cells that are dependent on ALK1 signaling.
Protocol:
-
Cell Culture:
-
Culture a suitable ALK-dependent cell line (e.g., endothelial cells or a transfected cell line) in the appropriate growth medium.
-
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different inhibitor concentrations. Include a vehicle-only control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for a period relevant to the cell doubling time (e.g., 48-72 hours).
-
-
Cell Viability Assessment:
-
Measure cell viability using a standard method:
-
MTT/MTS Assay: Add MTT or MTS reagent to the wells and incubate until a color change is observed. Measure the absorbance at the appropriate wavelength.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Add the reagent to the wells and measure the luminescence, which is proportional to the amount of ATP and, therefore, the number of viable cells.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[5]
-
Visualizing the Scientific Workflow and Biological Pathway
To further clarify the experimental process and the biological context, the following diagrams are provided.
ALK1 Signaling Pathway
Caption: Simplified ALK1 signaling pathway and the point of intervention for the inhibitors.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining biochemical and cell-based IC50 values.
Conclusion and Future Directions
The N-(4-anilino-2-pyridyl)acetamide scaffold serves as a robust platform for the development of potent ALK1 inhibitors. The structure-activity relationship studies clearly indicate that optimizing the C2-substituent on the pyridine ring is a critical factor for achieving high enzymatic and cellular potency. The lead compound from this series, with an isopropyl group at the C2 position, demonstrates low nanomolar efficacy against ALK1, making it a valuable tool for further preclinical investigation.
Future work should focus on enhancing the pharmacokinetic properties of these inhibitors and evaluating their in vivo efficacy and safety in relevant animal models of cancer. Furthermore, comprehensive kinase profiling will be essential to ensure selectivity and minimize potential off-target effects. The detailed methodologies provided in this guide offer a solid foundation for the continued development and comparative evaluation of this promising class of kinase inhibitors.
References
-
Cunha, S. I., & Pietras, K. (2011). ALK1 as an emerging target for antiangiogenic therapy of cancer. Blood, 117(25), 6999-7006. [Link]
-
de-Groot, F. M., et al. (2011). Identification and optimisation of a series of N-(4-anilino-2-pyridyl)acetamide activin receptor-like kinase 1 (ALK1) inhibitors. MedChemComm, 2, 115-120. [Link]
-
Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. [Link]
-
Zushin, P., et al. (2016). A Time-Resolved Luminescence Biosensor Assay for Anaplastic Lymphoma Kinase (ALK) Activity. Scientific Reports, 6, 28713. [Link]
Sources
- 1. Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification and optimisation of a series of N-(4-anilino-2-pyridyl)acetamide activin receptor-like kinase 1 (ALK1) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. A Time-Resolved Luminescence Biosensor Assay for Anaplastic Lymphoma Kinase (ALK) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Strategic Guide to the Target Identification and Validation of Novel Pyridine-Scaffold Compounds, Exemplified by N-(2-methylpyridin-4-yl)acetamide
Introduction: From Phenotypic Hit to Mechanistic Understanding
In modern drug discovery, researchers frequently identify novel bioactive small molecules through phenotypic screening. These screens reveal compounds that elicit a desired cellular response, such as inhibiting cancer cell proliferation or reducing inflammatory cytokine production. However, the molecular mechanism underlying this activity often remains a "black box." N-(2-methylpyridin-4-yl)acetamide is a prime example of such a molecule. While its pyridine core is a common feature in bioactive agents, particularly kinase inhibitors, its specific biological target is not well-characterized in public literature.[1][2]
The journey from a phenotypic "hit" to a viable drug candidate is critically dependent on identifying and validating its biological target. Target validation provides the mechanistic foundation for a compound's efficacy and is essential for predicting potential toxicities, developing pharmacodynamic biomarkers, and building a robust intellectual property position.[3][4][5] Without a validated target, advancing a compound is a high-risk endeavor, often leading to failure in later-stage clinical trials.
This guide provides a comprehensive, multi-pronged strategy for the deconvolution and rigorous validation of the biological target of this compound. We will compare and contrast orthogonal experimental approaches, moving from broad, unbiased identification methods to definitive, high-confidence validation assays. The causality behind each experimental choice is explained, providing a logical framework applicable to other novel small molecules.
Phase 1: Unbiased Target Identification Strategies
The initial goal is to generate a high-quality list of candidate proteins that physically interact with this compound. Two powerful and complementary approaches are affinity-based proteomics and genetic interaction screening.
Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This biochemical method is a cornerstone of target identification, relying on the physical capture of target proteins from a cell lysate using an immobilized version of the small molecule.[6][7][8]
Causality of Experimental Design: The core principle is that the compound of interest, when attached to a solid support (beads), will selectively bind to its protein targets. By passing a complex protein mixture (cell lysate) over these beads, the targets are "fished out" while non-interacting proteins are washed away. The captured proteins are then identified using highly sensitive mass spectrometry. To ensure the interaction is specific, a competition control is run in parallel, where the lysate is pre-incubated with an excess of the free, non-immobilized compound. True binders will be outcompeted and will not be pulled down, a critical self-validating step.[6]
-
Probe Synthesis: Synthesize an analogue of this compound incorporating a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester or an alkyne for click chemistry). The linker attachment point should be at a position determined by preliminary Structure-Activity Relationship (SAR) studies to be non-essential for biological activity.
-
Immobilization: Covalently couple the synthesized probe to activated agarose or magnetic beads (e.g., NHS-activated Sepharose or Azide-Agarose).
-
Lysate Preparation: Culture and harvest cells relevant to the compound's observed phenotype. Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.
-
Affinity Pulldown:
-
Test Condition: Incubate the cell lysate with the compound-coupled beads.
-
Control Condition: Pre-incubate the cell lysate with a 100-fold molar excess of free this compound before adding the compound-coupled beads.
-
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins, typically by boiling in SDS-PAGE loading buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE. Excise unique bands present in the test condition but absent or significantly reduced in the control condition.
-
Identification: Subject the excised gel bands to in-gel tryptic digestion followed by LC-MS/MS analysis to identify the proteins.
| Rank | Protein ID (UniProt) | Protein Name | Peptide Count (Test) | Peptide Count (Control) | Fold Enrichment | Putative Role |
| 1 | P00533 | Epidermal Growth Factor Receptor (EGFR) | 45 | 2 | 22.5 | Kinase Signaling |
| 2 | P04626 | Cyclin-dependent kinase 2 (CDK2) | 38 | 3 | 12.7 | Cell Cycle |
| 3 | P27361 | Glycogen synthase kinase-3 beta (GSK3B) | 31 | 4 | 7.8 | Multiple Pathways |
| 4 | Q05397 | Heat shock protein 75 kDa (TRAP1) | 55 | 48 | 1.1 | Non-specific |
Table 1: Representative data from an AC-MS experiment. Proteins with high fold-enrichment are prioritized as high-confidence candidates.
Phase 2: Orthogonal Target Validation
Once a list of putative targets is generated, rigorous validation is required to confirm direct, in-cell engagement and functional relevance. We will employ a suite of techniques that provide independent lines of evidence.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in Intact Cells
CETSA is a powerful biophysical assay that measures the direct binding of a compound to its target in a native, physiological context.[9][10] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced unfolding and aggregation than the unbound protein.[11][12]
Causality of Experimental Design: By heating intact cells treated with the compound across a temperature gradient, we can determine the melting temperature (Tₘ) of a target protein. A positive shift in the Tₘ in the presence of the compound is strong evidence of direct physical interaction within the cell.[13] This method is invaluable as it accounts for cell permeability, intracellular compound concentration, and the native state of the target protein.
Caption: Logic of Genetic Validation via Target Knockdown.
-
Transfection: Plate cells (e.g., A549 lung cancer cells, which express EGFR) and transfect with either an siRNA specifically targeting the candidate protein (e.g., EGFR siRNA) or a non-targeting control (NTC) siRNA.
-
Incubation: Allow 48-72 hours for the siRNA to take effect and for the target protein levels to decrease.
-
Validation of Knockdown: Harvest a subset of cells from each condition and confirm successful knockdown of the target protein via Western blot.
-
Compound Treatment: Re-plate the remaining transfected cells and treat with a range of concentrations of this compound for 48-72 hours.
-
Phenotypic Readout: Measure cell viability using an appropriate assay (e.g., CellTiter-Glo).
-
Data Analysis: Plot cell viability versus compound concentration for both NTC and target siRNA conditions. Calculate the IC₅₀ value for each curve.
| Cell Condition | Target Protein Level (vs. WT) | IC₅₀ of this compound | Fold Shift in IC₅₀ |
| Non-Targeting Control siRNA | 98% | 1.2 µM | 1.0 |
| EGFR siRNA #1 | 15% | 15.8 µM | 13.2 |
| EGFR siRNA #2 | 21% | 12.5 µM | 10.4 |
Table 3: Validation data showing a >10-fold shift in the IC₅₀ of the compound upon siRNA knockdown of EGFR, strongly implicating it as the functional target.
Workflow and Comparative Summary
A robust target validation strategy integrates these orthogonal methods into a logical workflow, where each step builds confidence and informs the next.
Caption: Integrated Workflow for Target ID and Validation.
| Method | Principle | Key Question Answered | Pros | Cons |
| AC-MS | Biochemical pulldown | What proteins does the compound physically bind to? | Unbiased; Identifies direct binders | Requires chemical probe synthesis; Prone to false positives (non-specific binders) |
| CETSA | Ligand-induced thermal stabilization | Does the compound engage the target in intact cells? | Label-free; Physiological context; Measures direct binding | Requires a specific antibody for detection (WB); Throughput can be low |
| siRNA/CRISPR | Genetic perturbation | Is the target required for the compound's activity? | Definitive functional link; High confidence | Potential for off-target genetic effects; Can be lethal if target is essential |
Table 4: Comparative summary of key target validation methodologies.
Conclusion
Validating the biological target of a novel compound like this compound is a multi-step, iterative process that demands scientific rigor and the use of orthogonal methodologies. An initial unbiased screen, such as Affinity Chromatography-Mass Spectrometry, provides a list of potential interactors. This list must then be subjected to rigorous validation. The Cellular Thermal Shift Assay (CETSA) offers powerful evidence of direct target engagement in the complex milieu of a living cell. Subsequently, genetic methods like siRNA knockdown or CRISPR knockout provide the crucial functional link between the target protein and the compound's observed phenotype.
By systematically applying this integrated workflow, researchers can move with confidence from a phenotypic observation to a deep mechanistic understanding. This not only de-risks the progression of a drug discovery program but also accelerates the development of novel, effective therapeutics by ensuring they are aimed squarely at the right target.
References
-
Barrangou, R., & Doudna, J. A. (2016). Applications of CRISPR technologies in research and beyond. Nature Biotechnology, 34(9), 933–941. [Link]
-
UCL. Target Identification and Validation (Small Molecules). UCL Therapeutic Innovation and Support. [Link]
-
Moore, J. (2015). The Impact of CRISPR/Cas9 on Target Identification and Validation. Labhoo. [Link]
-
Charles River Laboratories. CRISPR Cas9 Gene Editing. Charles River Laboratories. [Link]
-
AntBio. (2026). Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery. AntBio. [Link]
-
Lab Manager. (2025). How siRNA Knockdown Antibody Validation Works. Lab Manager. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 149-163. [Link]
-
Proteintech Group. (2016). siRNA knockdown validation 101: Incorporating negative controls in antibody research. NIH National Library of Medicine. [Link]
-
Chemspace. (2025). Target Identification and Validation in Drug Discovery. Chemspace. [Link]
-
ResearchGate. (2025). SiRNAs in drug discovery: Target validation and beyond. ResearchGate. [Link]
-
Seo, S. Y., & Corson, T. W. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 628, 117–134. [Link]
-
Robers, M. R., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(3), 369–376. [Link]
-
Conduct Science. (2019). Affinity Chromatography Protocol. Conduct Science. [Link]
-
Bio-Rad. Knockdown (siRNA) Validated Antibodies. Bio-Rad. [Link]
-
Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34–46. [Link]
-
Shield, M. A., et al. (2015). VALIDATING THE USE OF SIRNA AS A NOVEL TECHNIQUE FOR CELL SPECIFIC TARGET GENE KNOCKDOWN IN LUNG ISCHEMIA-REPERFUSION INJURY. Journal of Surgical Research, 197(2), 341–349. [Link]
-
Grokipedia. (2026). Cellular thermal shift assay. Grokipedia. [Link]
-
Creative Biolabs. Affinity Chromatography. Creative Biolabs. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Martinez Molina, D., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
-
Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]
-
MySkinRecipes. N-(4-Methylpyridin-3-yl)acetamide. MySkinRecipes. [Link]
-
Karmacharya, U., et al. (2021). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. Bioorganic & Medicinal Chemistry Letters, 43, 128059. [Link]
-
ResearchGate. (2021). Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. ResearchGate. [Link]
-
Turunen, B. J., et al. (2011). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Journal of Medicinal Chemistry, 54(17), 5942–5959. [Link]
-
Kanagarajan, V., et al. (2012). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. International Journal of Pharmaceutical Sciences and Research, 3(10), 3843-3848. [Link]
-
Kuwano, K., et al. (2007). 2-[4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy]-N-(methylsulfonyl)acetamide (NS-304), an orally available and long-acting prostacyclin receptor agonist prodrug. Journal of Pharmacology and Experimental Therapeutics, 322(3), 1181–1188. [Link]
-
Gobec, S., et al. (2014). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Molecules, 19(11), 18687–18703. [Link]
-
Istvan, E. S., et al. (2021). Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. ACS Infectious Diseases, 7(5), 1146–1161. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. N-(4-Methylpyridin-3-yl)acetamide [myskinrecipes.com]
- 3. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 4. antbioinc.com [antbioinc.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 8. drughunter.com [drughunter.com]
- 9. grokipedia.com [grokipedia.com]
- 10. news-medical.net [news-medical.net]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. annualreviews.org [annualreviews.org]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Reactivity Studies of N-(2-methylpyridin-4-yl)acetamide Derivatives
Introduction: The Imperative of Selectivity in Drug Discovery
In the development of novel therapeutics, the efficacy of a small molecule is inextricably linked to its specificity for the intended biological target. Cross-reactivity, the phenomenon where a compound binds to one or more unintended proteins, is a primary driver of off-target effects, which can lead to unforeseen toxicities and are a major cause of clinical trial failures.[1][2] For novel chemical series such as N-(2-methylpyridin-4-yl)acetamide derivatives—a scaffold with significant potential in medicinal chemistry for targeting kinases and central nervous system (CNS) receptors—a rigorous and systematic evaluation of cross-reactivity is not merely a regulatory requirement but a foundational component of a successful drug discovery program.[3]
This guide provides a comprehensive framework for designing and executing cross-reactivity studies for this compound derivatives. It moves beyond a simple listing of protocols to explain the causal logic behind experimental choices, integrating computational prediction with robust biophysical, cellular, and tissue-based validation methods. The goal is to build a self-validating system of evidence to create a detailed selectivity profile, enabling informed decisions and de-risking candidates early in development.
Part 1: Predictive Analysis - An In Silico Approach to Anticipating Off-Target Interactions
Before committing to resource-intensive wet lab experiments, computational methods offer a powerful, rapid, and cost-effective strategy to predict potential cross-reactivity. This approach is predicated on the principle that structurally similar molecules are more likely to interact with the same protein targets.[4]
The primary strategy involves comparing the 2D and 3D structural and pharmacophoric features of the this compound core and its specific derivatives against databases of known protein-ligand interactions.
Rationale for this Approach:
-
Early Hazard Identification: This step can flag potential high-risk off-targets (e.g., proteins involved in critical cardiac function like hERG, or highly homologous proteins to the intended target) before synthesis or extensive testing.
-
Focused Panel Design: Instead of screening against vast, unbiased panels, the in silico results allow for the design of smaller, more relevant, and cost-effective protein panels for experimental validation.
-
SAR Guidance: Understanding the structural motifs associated with predicted off-targets can guide medicinal chemists in designing derivatives with improved selectivity.
Caption: Predictive workflow for identifying potential off-target interactions.
Part 2: Biophysical and Biochemical Screening - Quantifying Off-Target Affinities
Following in silico prediction, the next critical phase is to experimentally validate and quantify the binding of this compound derivatives to the primary target and the prioritized list of potential off-targets. This is achieved using a cascade of biophysical and biochemical assays.
Experimental Cascade Rationale
A tiered approach is most efficient. An initial high-throughput screen identifies "hits," which are then subjected to more detailed, lower-throughput assays to confirm binding and elucidate the kinetics and thermodynamics of the interaction. This progression ensures that resources are focused on the most relevant interactions.
Key Methodologies
-
Competitive Binding Assays (e.g., ELISA, FRET): These assays are excellent for initial screening. They measure the ability of a test compound to displace a known ligand from a protein, providing an inhibition constant (IC50) that indicates binding potency.[5][6]
-
Surface Plasmon Resonance (SPR): SPR is a label-free technology that provides detailed kinetic information, including the association rate (ka) and dissociation rate (kd) of the compound-protein interaction.[6] This is crucial because a high-affinity off-target interaction with a very slow dissociation rate could have significant physiological consequences, even at low concentrations.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, ΔH, ΔS).[6] It is considered the gold standard for confirming binding affinity and understanding the driving forces of the interaction.
Data Presentation: Comparative Selectivity Profile
All quantitative data should be summarized in a clear, comparative table. This allows for at-a-glance assessment of a compound's selectivity.
Table 1: Illustrative Selectivity Data for Compound "X" (a hypothetical this compound derivative)
| Target Protein | Assay Type | IC50 / KD (nM) | Fold Selectivity (vs. Primary Target) | Notes |
| Primary Target (e.g., Kinase A) | SPR | 15 | - | Desired on-target activity |
| Off-Target 1 (Kinase B - high homology) | SPR | 450 | 30x | Structurally related off-target |
| Off-Target 2 (Kinase C - low homology) | SPR | >10,000 | >667x | Clean against unrelated kinase |
| Off-Target 3 (hERG Channel) | Patch Clamp | >10,000 | >667x | No significant cardiotoxicity risk |
| Off-Target 4 (Predicted by In Silico) | ITC | 1,200 | 80x | Confirmed low-micromolar hit |
Experimental Protocol: Surface Plasmon Resonance (SPR)
Objective: To determine the binding kinetics (ka, kd) and affinity (KD) of a test compound against immobilized target and off-target proteins.
Methodology:
-
Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip surface (e.g., CM5 chip) via amine coupling. The goal is to achieve a density that allows for accurate kinetic analysis without mass transport limitations.
-
System Priming: Prime the SPR system with running buffer (e.g., HBS-EP+) to establish a stable baseline.
-
Compound Injection: Prepare a serial dilution of the this compound derivative in running buffer. Inject each concentration over the sensor surface for a defined association time, followed by a dissociation phase where only running buffer flows over the chip.
-
Regeneration: If required, inject a regeneration solution (e.g., low pH glycine) to remove any bound compound from the protein surface, preparing it for the next injection.
-
Data Analysis: Fit the resulting sensorgrams (response units vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and the equilibrium dissociation constant (KD = kd/ka).
-
Self-Validation: Ensure the results are robust by checking for non-specific binding to a reference flow cell and confirming that the calculated KD is independent of the protein immobilization density.
Part 3: Cellular Assays - Confirming Target Engagement and Functional Consequences
Biochemical assays use purified proteins, which may not fully represent the biological context. Cellular assays are the essential next step to confirm that a compound engages its target in a live-cell environment and to assess the functional outcomes of both on- and off-target binding.
Key Methodologies
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement by measuring the change in thermal stability of a protein when a ligand is bound.[7] It is a powerful tool to confirm that the compound reaches and binds to its intended target (and potential off-targets) within the cell.[7]
-
Phenotypic and Reporter Assays: These assays measure the downstream functional consequences of target modulation. For a kinase inhibitor, this could be a Western blot for a downstream phosphorylation event or a reporter gene assay driven by a transcription factor regulated by the signaling pathway.
-
High-Content Imaging and Cell Panels: Screening the compounds against a panel of different cell lines can reveal cell-type-specific toxicities, often pointing toward off-target effects that are only relevant in certain cellular contexts.
Caption: A tiered experimental workflow for assessing cross-reactivity.
Part 4: Advanced Studies - Metabolite and Tissue Cross-Reactivity
For a lead candidate progressing toward clinical development, two advanced areas of cross-reactivity must be addressed: the activity of its metabolites and its potential to bind to unintended targets in human tissues.
Metabolite Cross-Reactivity
A parent drug can be converted into various metabolites in the body, which may have their own unique activity and cross-reactivity profiles.[8][9] It is critical to identify the major metabolites of the lead this compound derivative, synthesize them, and run them through the same biochemical and cellular screening cascade to ensure they do not possess undesirable off-target activities.[9]
Tissue Cross-Reactivity (TCR) Studies
TCR studies are a regulatory requirement before Phase I clinical trials and are designed to identify any unintended binding of a therapeutic agent in a comprehensive panel of human tissues.[5][10][11] These studies are typically performed using immunohistochemistry (IHC).[10]
Rationale for TCR:
-
Predicting Potential Toxicity: Identifies organs and tissues that could be potential sites of toxicity.[12]
-
Understanding On-Target Distribution: Confirms the presence of the target antigen in various tissues.[10]
-
Regulatory Compliance: Fulfills requirements from bodies like the FDA.[11]
Experimental Protocol: Immunohistochemistry (IHC) for TCR
Objective: To evaluate the on-target and off-target binding of a lead compound (or a tool antibody that mimics its binding) across a panel of normal human tissues.
Methodology:
-
Tissue Selection: Utilize a comprehensive panel of quick-frozen human tissues from at least three unrelated donors, as recommended by FDA guidelines.[11]
-
Antibody/Reagent Validation: If using a tool antibody, rigorously validate its specificity. If using a labeled version of the drug, validate that the label does not interfere with its binding characteristics.
-
Staining Procedure:
-
Cryosection the frozen tissue samples.
-
Fix the sections appropriately (e.g., with cold acetone).
-
Block non-specific binding sites.
-
Incubate with the test article (e.g., biotinylated lead compound) at a range of concentrations.
-
Apply a detection system (e.g., streptavidin-HRP followed by a chromogen like DAB).
-
Counterstain with hematoxylin.
-
-
Analysis: A qualified pathologist examines all stained tissues to identify the specific cell types exhibiting positive staining. The intensity and pattern of staining are documented for both on-target and any unexpected off-target binding.
Conclusion: An Integrated Approach to Building a Comprehensive Selectivity Profile
The assessment of cross-reactivity for a novel chemical series like this compound derivatives is a multi-faceted process that requires an integrated strategy. It begins with computational predictions to guide experimental design and progresses through a rigorous cascade of biochemical, biophysical, and cellular assays to quantify and understand the functional consequences of any off-target interactions. Finally, for promising candidates, investigations into metabolite activity and tissue cross-reactivity provide the critical data needed for a comprehensive safety assessment prior to human trials. By following this structured, evidence-based approach, researchers can effectively de-risk their compounds, increase the probability of clinical success, and ultimately develop safer and more effective medicines.
References
- Benchchem. A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules.
- Propath. A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development.
- Boster Bio. Antibody Cross-Reactivity: How to Assess & Predict Binding.
- Proteintech Group. How do I know if the antibody will cross-react?.
- Wikipedia. Cross-reactivity.
-
Whaley et al. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry. 2019. Available from: [Link]
-
PubMed. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays Through Large-Scale Analysis of Electronic Health Records. Available from: [Link]
-
Tsurui et al. Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies. Journal of Toxicologic Pathology. 2018. Available from: [Link]
-
Journal of Analytical Toxicology. Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Available from: [Link]
-
Pichler, W. J. Cross-Reactivity With Drugs at the T Cell Level. Current Opinion in Allergy and Clinical Immunology. 2003. Available from: [Link]
- Lateral Communications. Cross-reactivity: Significance and symbolism.
- HistologiX. FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers.
-
ResearchGate. Cross-reactivity among drugs: Clinical problems. Available from: [Link]
-
ResearchGate. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Available from: [Link]
-
National Institutes of Health. Target-Directed Approaches for Screening Small Molecules against RNA Targets. Available from: [Link]
-
ResearchGate. Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. Available from: [Link]
-
ACS Publications. Reactive Metabolites: Current and Emerging Risk and Hazard Assessments. Available from: [Link]
- Benchchem. N-(4-methylpyridin-2-yl)acetamide.
-
National Institutes of Health. Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. Available from: [Link]
-
ResearchGate. Small molecule detection with aptamer based lateral flow assays: Applying aptamer-C-reactive protein cross-recognition for ampicillin detection. Available from: [Link]
-
National Institutes of Health. Target identification of small molecules: an overview of the current applications in drug discovery. Available from: [Link]
-
PubMed. Synthesis and pharmacological evaluation of 2-(1-alkylpiperidin-4-yl)-n-[(1r)-1-(4-fluorophenyl)-2-methylpropyl]acetamide Derivatives as Novel Antihypertensive Agents. Available from: [Link]
-
National Institutes of Health. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Available from: [Link]
-
PubMed. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. Available from: [Link]
- Benchchem. Reproducibility of N-(4-methylpyridin-2-yl)acetamide Bioactivity Data: A Comparative Guide.
-
ResearchGate. Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Available from: [Link]
-
PubMed. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. Available from: [Link]
-
PubMed. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cross-reactivity: Significance and symbolism [wisdomlib.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cross-reactivity - Wikipedia [en.wikipedia.org]
- 6. Target-Directed Approaches for Screening Small Molecules against RNA Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. histologix.com [histologix.com]
- 12. histologix.com [histologix.com]
A Comparative Guide to the Spectroscopic Data of N-(2-methylpyridin-4-yl)acetamide and Its Analogs
This guide provides an in-depth, objective comparison of the spectroscopic data for N-(2-methylpyridin-4-yl)acetamide and a curated selection of its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to illustrate how subtle changes in molecular structure are reflected in the spectral data. By understanding these relationships, researchers can enhance their ability to perform structural elucidation and confirm the identity of synthesized compounds.
Introduction: The Rationale for Spectroscopic Comparison
In the field of medicinal chemistry, unambiguous structural confirmation is a cornerstone of reliable research. Spectroscopic techniques are the primary tools for achieving this certainty. Nuclear Magnetic Resonance (NMR) provides a detailed map of the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns.
This guide focuses on this compound, a substituted pyridine derivative. The pyridine ring is a common scaffold in pharmacologically active molecules. By systematically comparing its spectroscopic data with that of its analogs—Acetamide, 4-Acetamidopyridine, and its isomer N-(4-methylpyridin-2-yl)acetamide—we can isolate the spectral contributions of each molecular component. This comparative approach not only aids in the positive identification of these specific compounds but also reinforces the fundamental principles of spectral interpretation that are applicable across the discipline.
Molecular Structures for Comparison
To understand the spectral differences, it is essential to first visualize the structural relationships between the target compound and its selected analogs. The following diagram illustrates the molecules discussed in this guide.
Caption: Molecular structures of the parent compound and its analogs.
Comparative Spectroscopic Analysis
¹H NMR Spectroscopy
¹H NMR spectroscopy is highly sensitive to the electronic environment of protons. The position of the methyl group and the acetamido substituent dramatically influences the chemical shifts and coupling patterns of the pyridine ring protons.
-
Acetamide: Serves as our baseline, showing a singlet for the methyl protons (CH₃) around 2.00 ppm.[1] The NH₂ protons are often broad and their chemical shift is highly dependent on solvent and concentration.
-
4-Acetamidopyridine: The pyridine protons appear as two distinct doublets, characteristic of a 1,4-disubstituted (para) aromatic system. The protons at C2 and C6 are equivalent, as are the protons at C3 and C5.
-
N-(4-methylpyridin-2-yl)acetamide: The substitution pattern breaks the symmetry seen in 4-acetamidopyridine. This results in three distinct signals for the pyridine protons, typically a singlet for the H5 proton, a doublet for the H3 proton, and a doublet for the H6 proton. The methyl group on the ring (at C4) will appear as a singlet around 2.2-2.4 ppm.
-
This compound (Predicted): Similar to its 2-yl isomer, this compound will show three distinct aromatic signals. The key difference will be the relative chemical shifts. The proton at C6, being adjacent to the nitrogen, is expected to be the most downfield. The methyl group at C2 will also influence the chemical shift of the adjacent C3 proton.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides insight into the carbon skeleton of the molecule.
-
Acetamide: Shows two signals: one for the methyl carbon around 22 ppm and one for the carbonyl carbon (C=O) significantly downfield, typically around 177 ppm.
-
4-Acetamidopyridine: The carbonyl carbon appears around 168-170 ppm. Due to symmetry, the pyridine ring will show only three signals: C4 (where the amide is attached), C2/C6, and C3/C5.
-
N-(4-methylpyridin-2-yl)acetamide: The loss of symmetry results in five distinct signals for the pyridine ring carbons. The chemical shifts will be influenced by the positions of the nitrogen atom, the methyl group, and the acetamido group.
-
This compound (Predicted): This isomer will also show five signals for the pyridine ring carbons. The specific chemical shifts will differ from the 2-yl isomer, reflecting the different electronic distribution. For example, the C2 carbon bearing the methyl group will have a distinct chemical shift compared to the C4 carbon in the isomer.
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying characteristic functional groups. The amide group is particularly prominent in the IR spectrum.
-
Acetamide: Shows strong N-H stretching bands (a doublet for the primary amide) around 3100-3500 cm⁻¹, a very strong C=O stretching band (Amide I) around 1670 cm⁻¹, and an N-H bending band (Amide II) around 1600 cm⁻¹.[2]
-
Pyridine Analogs: All three pyridine-containing compounds will exhibit these characteristic amide bands. The exact position of the Amide I band can be subtly influenced by the electronic nature of the pyridine ring it's attached to. Key vibrations for the pyridine ring itself, such as C=C and C=N stretching, will appear in the 1400-1600 cm⁻¹ region.[3] C-H stretching from the methyl and aromatic groups will be observed around 2900-3100 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and structural information through fragmentation analysis.
-
Acetamide: The molecular ion peak (M⁺) is observed at m/z 59. A prominent fragment is the acetyl cation [CH₃CO]⁺ at m/z 43.[4]
-
4-Acetamidopyridine: The molecular ion peak is at m/z 136. A key fragmentation is the loss of a neutral ketene molecule (CH₂=C=O, 42 Da) to give a fragment ion of 4-aminopyridine at m/z 94. The acetyl cation at m/z 43 is also typically observed.
-
N-(4-methylpyridin-2-yl)acetamide & this compound: Both isomers have a molecular weight of 150.18 g/mol , and will thus show a molecular ion peak (M⁺) at m/z 150.[3] The primary fragmentation pathway for both is expected to be the loss of ketene (M-42) to yield the corresponding aminomethylpyridine radical cation at m/z 108.[3] Another common fragmentation is the loss of a methyl radical from the acetyl group to give an ion at m/z 135.[3] While the major fragments are the same, the relative intensities of the fragment ions might differ slightly between the two isomers, though this is often not sufficient for unambiguous differentiation without reference standards.
Data Summary Tables
Table 1: Comparative ¹H and ¹³C NMR Data (Predicted/Typical Shifts in ppm)
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
|---|---|---|
| This compound | ~8.2-8.4 (H6), ~7.5 (H5), ~7.3 (H3), ~2.4 (Ring-CH₃), ~2.1 (Ac-CH₃) | ~169 (C=O), ~150-155 (C-N), ~110-145 (Ar-C), ~24 (Ring-CH₃), ~21 (Ac-CH₃) |
| 4-Acetamidopyridine | ~8.4 (H2/H6), ~7.6 (H3/H5), ~2.1 (Ac-CH₃) | ~169 (C=O), ~150 (C2/C6), ~145 (C4), ~114 (C3/C5), ~24 (Ac-CH₃) |
| N-(4-methylpyridin-2-yl)acetamide | ~8.1 (H6), ~7.9 (H3), ~6.8 (H5), ~2.3 (Ring-CH₃), ~2.2 (Ac-CH₃) | ~169 (C=O), ~152 (C2), ~148 (C6), ~147 (C4), ~121 (C3), ~118 (C5), ~24 (Ac-CH₃), ~21 (Ring-CH₃) |
| Acetamide | ~2.00 (CH₃)[1] | ~177 (C=O), ~22 (CH₃) |
Table 2: Comparative IR and MS Data
| Compound | Key IR Bands (cm⁻¹) | Molecular Ion (m/z) | Key Fragments (m/z) |
|---|---|---|---|
| This compound | ~3300 (N-H), ~1680 (C=O), ~1550 (N-H bend) | 150 | 108, 135, 43 |
| 4-Acetamidopyridine | ~3280 (N-H), ~1685 (C=O), ~1540 (N-H bend) | 136 | 94, 43 |
| N-(4-methylpyridin-2-yl)acetamide | ~3250-3300 (N-H), ~1680-1700 (C=O), ~1530-1580 (N-H bend)[3] | 150[3] | 108, 135, 43[3] |
| Acetamide | ~3350 & 3170 (N-H), ~1670 (C=O), ~1600 (N-H bend)[2] | 59[4] | 43[4] |
Standard Experimental Protocols
The following protocols describe standard procedures for acquiring high-quality spectroscopic data for this class of compounds. The causality behind parameter selection is explained to ensure methodological soundness.
Protocol 1: NMR Spectroscopy (¹H and ¹³C)
-
Rationale: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. DMSO-d₆ is an excellent choice for these compounds due to its ability to dissolve polar molecules and to resolve N-H protons, which might otherwise exchange too rapidly.[5]
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[5] Transfer the solution to a clean 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Pulse Program: Use a standard single-pulse experiment (e.g., Bruker 'zg30').
-
Number of Scans: 16-64 scans are typically sufficient.
-
Relaxation Delay (d1): A delay of 1-2 seconds ensures full relaxation of protons for accurate integration.[5]
-
Spectral Width: Set to cover a range of -2 to 12 ppm to include all expected signals.[5]
-
-
¹³C NMR Acquisition:
-
Pulse Program: Use a proton-decoupled pulse program (e.g., Bruker 'zgpg30') to produce a spectrum with singlets for each unique carbon.
-
Number of Scans: Due to the low natural abundance of ¹³C, a higher number of scans (1024-4096) is required to achieve a good signal-to-noise ratio.[5]
-
Relaxation Delay (d1): A 2-second delay is standard.[5]
-
Spectral Width: A range of 0 to 200 ppm will cover all expected aliphatic and aromatic carbons.[5]
-
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Rationale: The Attenuated Total Reflectance (ATR) technique is a modern, rapid method that requires minimal sample preparation and is suitable for solid powder samples.
-
Sample Preparation: Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal.
-
Data Acquisition:
-
Background Scan: First, run a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).
-
Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Parameters: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Protocol 3: Mass Spectrometry (LC-MS)
-
Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a highly sensitive technique for determining the molecular weight of polar, non-volatile compounds.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
LC Separation (Optional but Recommended): Inject the sample into an HPLC system with a C18 column to ensure purity before it enters the mass spectrometer. A standard gradient of water (with 0.1% formic acid) to acetonitrile (with 0.1% formic acid) is effective. The formic acid aids in protonation for positive ion mode ESI.
-
MS Acquisition:
-
Ionization Mode: Use positive ion mode Electrospray Ionization (ESI) to generate the protonated molecule [M+H]⁺.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Fragmentation (MS/MS): To confirm the structure, perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to observe the characteristic fragment ions.[6]
-
Visualization of Analytical Workflow
The following diagram illustrates the logical flow from a synthesized compound to its final structural confirmation.
Caption: General workflow for spectroscopic analysis and structural confirmation.
Conclusion
The spectroscopic analysis of this compound and its analogs demonstrates the power of modern analytical techniques in elucidating molecular structure. Each structural modification—the removal of the methyl group, the isomeric repositioning of the acetamido group, or the removal of the entire pyridine ring—produces a predictable and interpretable change in the NMR, IR, and MS spectra. This comparative guide provides a robust framework for researchers, offering both the foundational data and the methodological rigor required for the confident characterization of these and related N-aryl acetamides.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 178, Acetamide. Retrieved from [Link]
-
Cankaya, N., Korcan, S. E., Turan, N., & Tanış, E. (2022). The FT-IR spectrum of the o-acetamide [Image]. ResearchGate. Available at: [Link]
-
SpectraBase. (n.d.). Acetamide 13C NMR Spectrum. Wiley. Retrieved from [Link]
-
NIST. (n.d.). Mass spectrum of Acetamide. In NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
Sources
The In Vivo Efficacy of N-Pyridinyl Acetamide Analogs: A Comparative Guide for Drug Discovery
This guide provides a comparative analysis of the in vivo efficacy of various compounds derived from or structurally related to the N-pyridinyl acetamide scaffold. While direct in vivo efficacy data for N-(2-methylpyridin-4-yl)acetamide is not extensively available in public literature, a wealth of research on its analogs provides crucial insights for researchers, scientists, and drug development professionals. This document synthesizes available data on these related compounds, offering a comparative framework to guide future research and development in therapeutic areas such as inflammatory bowel disease (IBD), infectious diseases, and oncology.
The N-pyridinyl acetamide core is a versatile scaffold in medicinal chemistry, lending itself to modifications that can significantly modulate biological activity.[1][2] By examining the structure-activity relationships (SAR) and in vivo performance of these analogs, we can better understand the potential of this chemical class and inform the design of novel therapeutic agents.
Comparative Efficacy of N-Pyridinyl Acetamide Analogs
The following table summarizes the in vivo efficacy of various analogs, highlighting their therapeutic areas, experimental models, and key findings. This comparative data is essential for understanding the therapeutic potential and limitations of different structural modifications to the core scaffold.
| Compound Class | Therapeutic Area | Experimental Model | Key Efficacy Findings | Reference |
| N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide Analogs | Inflammatory Bowel Disease (IBD) | TNBS-induced rat colitis | Compound 2-19 (1 mg/kg, oral) was more effective than sulfasalazine (300 mg/kg) in reducing weight loss, colon edema, and myeloperoxidase activity. | [3] |
| [4-Methylphenylsulphonamido]-N-(pyridin-2-yl)acetamide Derivatives | Fungal Infections | In vitro antifungal assays | Derivative 5d (R-group: CH₂CH₂SCH₃) showed a lower MIC (0.224 mg/mL) against Candida albicans than the reference drug Fluconazole (0.398 mg/mL). | [4] |
| N-acetamide Indole Analogs | Malaria | In vitro antiplasmodial assays | The 3-methyl aryl analog (13 ) demonstrated modest antiplasmodial activity (EC50 1.11 μM). The 4-(N-methyl-pyrazole) iteration (9 ) was identified as a suitable isosteric replacement. | [5] |
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives | Epilepsy | Maximal Electroshock (MES) and 6-Hz seizure models in mice | Compound 19 showed significant anticonvulsant activity at 300 mg/kg (0.5h) and 100 mg/kg (4h) in the MES test. | [6] |
In-Depth Analysis of a Promising Anti-Inflammatory Analog
One of the most compelling examples of in vivo efficacy from this class of compounds comes from research into IBD therapeutics. A study focused on N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide and its analogs identified a lead compound with significant potential.[3]
Mechanism of Action: Dual Inhibition of TNF-α and IL-6 Signaling
Inflammatory bowel disease is characterized by the overproduction of pro-inflammatory cytokines, with Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) playing critical roles in its pathogenesis.[3] The therapeutic strategy behind the synthesized analogs was to dually inhibit the signaling pathways induced by these two cytokines. The parent compound and its derivatives were evaluated for their ability to inhibit the adhesion of monocytes to colon epithelial cells, a key process in the inflammatory cascade.
Caption: Dual inhibition of TNF-α and IL-6 induced monocyte adhesion by a lead N-pyridinyl acetamide analog.
Experimental Protocol: TNBS-Induced Colitis Model in Rats
To evaluate the in vivo efficacy of the lead compound, a well-established preclinical model of IBD was utilized.
Objective: To assess the ability of the test compounds to ameliorate clinical signs of colitis.
Methodology:
-
Animal Model: Male Wistar rats were used for the study.
-
Induction of Colitis: Colitis was induced by a single intrarectal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS) dissolved in ethanol. A control group received saline.
-
Treatment Groups:
-
Vehicle control (oral administration)
-
Sulfasalazine (300 mg/kg, oral) - Reference drug
-
Compound 1 (parent compound)
-
Compound 2-19 (lead analog, 1 mg/kg, oral)
-
-
Dosing Regimen: Compounds were administered orally once daily for a specified period following colitis induction.
-
Efficacy Endpoints:
-
Body Weight Loss: Monitored daily as an indicator of general health.
-
Colon Weight/Length Ratio: Measured at the end of the study as a marker of tissue edema and inflammation.
-
Myeloperoxidase (MPO) Activity: Assayed from colon tissue homogenates to quantify neutrophil infiltration, a hallmark of inflammation.
-
Results and Comparative Performance
The study found that oral administration of compound 2-19 significantly suppressed the clinical signs of TNBS-induced colitis.[3] Notably, at a dose of 1 mg/kg, it was more efficacious than the commonly prescribed IBD drug, sulfasalazine, administered at 300 mg/kg.[3] This highlights the potency of this particular analog and the therapeutic potential of this chemical class.
Broader Therapeutic Applications and Future Directions
The versatility of the N-pyridinyl acetamide scaffold is further demonstrated by its exploration in other therapeutic areas, including:
-
Antifungal Agents: Derivatives of [4-Methylphenylsulphonamido]-N-(pyridin-2-yl)acetamide have shown promising activity against Candida albicans and Aspergillus niger.[4]
-
Antimalarials: N-acetamide indole analogs have been investigated as inhibitors of Plasmodium falciparum, the parasite responsible for malaria.[5]
-
Anticancer Agents: Certain N-pyridinyl acetamide derivatives have been explored as inhibitors of the Wnt signaling pathway, which is often dysregulated in cancer.[1]
-
Anticonvulsants: N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have demonstrated anticonvulsant activity in animal models of epilepsy.[6]
The diverse biological activities of these analogs underscore the importance of continued research into this chemical space. Future efforts should focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds to advance them into further preclinical and clinical development.[7][8]
Caption: Therapeutic applications of various N-pyridinyl acetamide analogs.
Conclusion
While direct in vivo efficacy data on this compound remains to be published, the extensive research on its structural analogs provides a strong foundation for future drug discovery efforts. The demonstrated efficacy of these compounds in preclinical models of IBD, infectious diseases, and neurological disorders highlights the therapeutic potential of the N-pyridinyl acetamide scaffold. This comparative guide serves as a valuable resource for researchers, providing insights into the structure-activity relationships and experimental methodologies that can accelerate the development of novel therapeutics from this promising class of compounds.
References
-
Karmacharya, U., Regmi, S. C., Awasthi, B. P., Chaudhary, P., Kim, Y. E., Lee, I.-H., Nam, T.-G., Kim, J.-A., & Jeong, B.-S. (2021). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. Bioorganic & Medicinal Chemistry Letters, 43, 128059. [Link]
-
Ugwu, D. I., & Okoro, U. C. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Medicinal chemistry, 4(2), 330-333. [Link]
-
Wicht, K. J., Moccia, M., & Combrinck, J. M. (2020). Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. ACS infectious diseases, 6(10), 2730–2743. [Link]
-
Sagan, M., Stepnicki, P., & Andres-Mach, M. (2020). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Molecules, 25(11), 2639. [Link]
-
Turk, B., & Stojan, J. (2012). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Journal of medicinal chemistry, 55(17), 7625–7636. [Link]
-
Al-Suhaimi, K. S., & Al-Hussain, S. A. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific reports, 13(1), 4880. [Link]
-
Al-Ostath, A. I., & Al-Assar, M. F. (2022). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals, 15(11), 1361. [Link]
-
Sagan, M., & Andres-Mach, M. (2021). Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies—In Vitro and In Vivo Characterization. International Journal of Molecular Sciences, 22(16), 8749. [Link]
-
Zhang, Y., & Liu, Y. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Molecules, 26(18), 5625. [Link]
-
Patel, O. L., & Patel, D. A. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 16(2), 235–241. [Link]
-
Lindsley, C. W., & Emmitte, K. A. (2014). Discovery and Preclinical Characterization of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3 ,4-b]pyrazine (PF470): A Highly Potent, Selective, and Efficacious Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator. Journal of medicinal chemistry, 57(3), 849–861. [Link]
-
Honek, J. (2017). Preclinical research in drug development. Medical Writing, 26(4), 5–8. [Link]
-
Varma, M. V. S., & Obach, R. S. (2018). Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools. Current drug metabolism, 19(5), 416–430. [Link]
-
Montrose-Rafizadeh, C., & Chen, K. (2016). The Discovery, Preclinical and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083 and LY2922470). Journal of medicinal chemistry, 59(20), 9259–9276. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medical Writing | Preclinical Studies | Preclinical research in drug development [journal.emwa.org]
- 8. Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic Methodologies for N-(2-methylpyridin-4-yl)acetamide
This in-depth technical guide provides a comparative analysis of distinct synthetic methodologies for the preparation of N-(2-methylpyridin-4-yl)acetamide, a valuable pyridine-based chemical intermediate. This molecule serves as a critical building block in medicinal chemistry and drug development, frequently utilized in structure-activity relationship (SAR) studies for kinase inhibitors and other therapeutic agents.[1]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocol listing to explore the underlying chemical principles, mechanistic insights, and practical considerations of each method. We will objectively compare three primary synthetic strategies: classical direct N-acetylation, palladium-catalyzed Buchwald-Hartwig amidation, and copper-catalyzed Ullmann-type coupling.
Target Molecule:
-
Name: this compound
-
Molecular Formula: C₈H₁₀N₂O
-
Molecular Weight: 150.18 g/mol
-
Structure:

Methodology 1: Direct N-Acetylation of 4-Amino-2-methylpyridine
This classical approach is the most straightforward and common method for synthesizing N-acetylated aromatic amines. It relies on the nucleophilic character of the exocyclic amino group on the pyridine ring.
Principle and Mechanism
The synthesis is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the 4-amino group attacks the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride.
With acetic anhydride, the reaction proceeds through a tetrahedral intermediate which then collapses, eliminating a stable acetate anion as the leaving group. The byproduct is acetic acid. When acetyl chloride is used, the leaving group is a chloride ion, and the reaction produces hydrochloric acid (HCl), which will protonate the basic pyridine nitrogen. Therefore, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine or pyridine itself) is typically added to neutralize the generated HCl.
Experimental Protocol: Acetylation using Acetic Anhydride
This protocol is adapted from established procedures for the acetylation of analogous aminopyridines.[2][3]
Materials:
-
4-Amino-2-methylpyridine
-
Acetic Anhydride
-
Toluene (optional, as solvent)
-
Diethyl Ether (for precipitation/washing)
-
Saturated aqueous Sodium Bicarbonate (for workup)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-amino-2-methylpyridine (1.0 eq.) in a suitable solvent such as toluene or neat, add acetic anhydride (1.2-1.5 eq.) dropwise at room temperature.
-
Heat the reaction mixture to 70-100°C and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[2][3]
-
Cool the mixture to room temperature. If the reaction was run neat, dilute with a solvent like ethyl acetate.
-
Carefully wash the organic mixture with saturated aqueous sodium bicarbonate solution to neutralize excess acetic anhydride and the acetic acid byproduct. Follow with a wash of water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
If the product does not crystallize directly, trituration or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or diethyl ether) can be employed to induce crystallization and afford the pure this compound.[2]
Visualization of Workflow
Caption: Workflow for Direct N-Acetylation.
Methodology 2: Palladium-Catalyzed Buchwald-Hartwig Amidation
The Buchwald-Hartwig reaction is a powerful, modern method for forming C-N bonds via palladium-catalyzed cross-coupling.[4] This approach is fundamentally different as it starts from a halogenated pyridine rather than an aminopyridine.
Principle and Mechanism
This reaction couples an aryl halide (or triflate) with an amine-containing compound, in this case, acetamide. The catalytic cycle involves three key steps:
-
Oxidative Addition: A low-valent Pd(0) complex reacts with the aryl halide (4-halo-2-methylpyridine), inserting the palladium into the carbon-halogen bond to form a Pd(II) species.
-
Amide Coordination & Deprotonation: Acetamide coordinates to the Pd(II) center. A base then deprotonates the amide's N-H bond to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the formation of the C-N bond, yielding the N-arylated acetamide product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5]
The choice of ligand is critical, as it modulates the stability, reactivity, and steric environment of the palladium catalyst. Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) or ferrocenyl-based ligands (e.g., Josiphos) are commonly employed.[6]
Experimental Protocol (Representative)
This protocol is based on general procedures for Buchwald-Hartwig amidation of heteroaryl halides.[5][7]
Materials:
-
4-Chloro-2-methylpyridine or 4-Bromo-2-methylpyridine (1.0 eq.)
-
Acetamide (1.5-2.0 eq.)
-
Palladium source: e.g., Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-3 mol%)
-
Phosphine Ligand: e.g., Xantphos or XPhos (2-6 mol%)
-
Base: e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (2.0-2.5 eq.)
-
Anhydrous, deoxygenated solvent: e.g., Toluene or Dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask or reaction vial, add the palladium source, phosphine ligand, and base under an inert atmosphere.
-
Add the 4-halo-2-methylpyridine and acetamide.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Heat the reaction mixture to 80-110°C with vigorous stirring for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting halide.
-
Cool the reaction to room temperature and quench by adding water.
-
Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the pure this compound.
Visualization of Workflow
Caption: Workflow for Buchwald-Hartwig Amidation.
Methodology 3: Copper-Catalyzed Ullmann-Type Condensation
The Ullmann condensation is a classical alternative to the Buchwald-Hartwig reaction, utilizing a more abundant and less expensive copper catalyst.[8] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols employ ligands to facilitate the coupling under milder, catalytic conditions.[9]
Principle and Mechanism
The reaction, sometimes referred to as the Goldberg reaction when applied to amides, couples an aryl halide with an amide.[8] The mechanism is believed to involve a Cu(I)/Cu(III) catalytic cycle. A copper(I) salt reacts with the deprotonated amide to form a copper(I)-amidate complex. This complex undergoes oxidative addition with the aryl halide to generate a transient Cu(III) intermediate. Reductive elimination from this intermediate furnishes the desired N-arylated amide and regenerates the active copper(I) species.[9] The use of chelating ligands, such as diamines or amino acids, accelerates the reaction and allows for lower temperatures.
Experimental Protocol (Representative)
This protocol is based on modern, ligand-assisted Ullmann condensations.[9][10]
Materials:
-
4-Iodo-2-methylpyridine or 4-Bromo-2-methylpyridine (1.0 eq.) (Iodo-pyridines are generally more reactive in Ullmann couplings)
-
Acetamide (1.5-2.0 eq.)
-
Copper(I) source: e.g., Copper(I) Iodide (CuI) (5-10 mol%)
-
Ligand: e.g., L-proline or N,N'-Dimethylethylenediamine (DMEDA) (10-20 mol%)
-
Base: e.g., Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-2.5 eq.)
-
Anhydrous polar aprotic solvent: e.g., Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a reaction vessel, add the copper(I) iodide, ligand, base, 4-halo-2-methylpyridine, and acetamide.
-
Add the anhydrous solvent (e.g., DMSO).
-
Heat the reaction mixture to 100-130°C with vigorous stirring for 12-36 hours. Monitor for completion by TLC or LC-MS.
-
After cooling to room temperature, add water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water (multiple times to remove DMSO/DMF) and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product via flash column chromatography or recrystallization.
Visualization of Workflow
Caption: Workflow for Ullmann-Type Condensation.
Comparative Analysis
The choice of synthetic methodology depends heavily on factors such as scale, cost, available starting materials, and required purity. The following table provides a side-by-side comparison of the three discussed routes.
| Feature | Direct N-Acetylation | Buchwald-Hartwig Amidation | Ullmann-Type Condensation |
| Starting Materials | 4-Amino-2-methylpyridine | 4-Halo-2-methylpyridine, Acetamide | 4-Halo-2-methylpyridine, Acetamide |
| Key Reagents | Acetic anhydride or Acetyl chloride | Pd(0) or Pd(II) catalyst, Phosphine ligand, Strong base | Cu(I) catalyst, Ligand (e.g., diamine), Base |
| Reaction Conditions | Moderate temp (70-100°C), 2-4h, Air | Moderate temp (80-110°C), 12-24h, Inert atm. | Higher temp (100-130°C), 12-36h, Air |
| Typical Yield | High (>85%) | Good to Excellent (70-95%) | Moderate to Good (60-85%) |
| Purification | Recrystallization often sufficient | Column chromatography required | Column chromatography often required |
| Cost-Effectiveness | Very high (inexpensive reagents) | Low (precious metal catalyst, ligands) | High (abundant metal catalyst) |
| Scalability | Excellent; widely used in industry | Good; requires careful control of inertness | Good; workup can be challenging on scale |
| Green Chemistry | Generates acid byproduct | Uses precious metals, organic solvents | Uses abundant metal, but often high-boiling polar solvents |
| Key Advantage | Simplicity, speed, and cost | Broad substrate scope, high functional group tolerance | Low catalyst cost, avoids palladium |
| Key Disadvantage | Limited to available amino-pyridines | Catalyst cost and sensitivity | Higher temperatures, longer reaction times |
Conclusion and Recommendations
For the laboratory-scale synthesis of this compound, Direct N-Acetylation is unequivocally the superior method, provided the starting material, 4-amino-2-methylpyridine, is readily available. Its operational simplicity, low cost, high yield, and rapid execution make it the most efficient choice.
The Buchwald-Hartwig Amidation and Ullmann-Type Condensation represent powerful alternatives if the synthetic route must begin from a halogenated pyridine. The Buchwald-Hartwig reaction offers broader functional group tolerance and typically higher yields under milder conditions than the Ullmann, but at a significantly higher cost due to the palladium catalyst and specialized ligands. The Ullmann condensation is a more economical cross-coupling option, making it attractive for larger-scale syntheses where catalyst cost is a major driver, though it may require more optimization of reaction conditions.
Ultimately, the optimal synthetic strategy is dictated by the specific constraints and objectives of the research or development program.
References
- Migita, T., et al. (1983). The Ullmann Condensation using Copper or Copper Oxide as the Reactant. Bulletin of the Chemical Society of Japan, 61, 86.
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols. Retrieved from [Link]
- Lin, M., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry.
-
MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
NUCMEDCOR. (n.d.). Acetamide, N-[(2-hydroxyphenyl)methyl]-N-(4- phenoxy-3-pyridinyl)- (2 mg). Retrieved from [Link]
-
MySkinRecipes. (n.d.). N-(4-Methylpyridin-3-yl)acetamide. Retrieved from [Link]
-
Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Retrieved from [Link]
- Google Patents. (2003). US6649796B2 - Process for the preparation of acetamide derivatives.
-
ResearchGate. (2014). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved from [Link]
-
The Royal Society of Chemistry. (2019). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. Retrieved from [Link]
-
PMC. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Retrieved from [Link]
- Google Patents. (n.d.). CA2602286C - Process for preparing 4-aminopyridines using pyridine betaine....
- Li, X. (2023). The Asymmetric Buchwald–Hartwig Amination Reaction.
Sources
- 1. N-(4-Methylpyridin-3-yl)acetamide [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. N-(6-Methoxy-4-Methylpyridin-3-yl)acetaMide synthesis - chemicalbook [chemicalbook.com]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
structure-activity relationship of N-(2-methylpyridin-4-yl)acetamide analogs
A Senior Application Scientist's Guide to the Structure-Activity Relationship of N-(2-methylpyridin-4-yl)acetamide Analogs
In the landscape of modern medicinal chemistry, the this compound scaffold has emerged as a privileged structure, serving as a versatile template for the design of potent and selective modulators of various biological targets.[1] Its inherent characteristics, including a hydrogen bond donor-acceptor system and an aromatic heterocyclic core, provide a foundation for developing novel therapeutic agents.[1] This guide offers an in-depth comparison of this compound analogs, synthesizing data from diverse studies to elucidate the critical structure-activity relationships (SAR) that govern their biological function. We will explore how subtle modifications to this core structure can profoundly influence potency, selectivity, and pharmacokinetic properties, providing actionable insights for researchers in drug discovery and development.
The Core Scaffold: this compound
The fundamental structure of this compound consists of a 4-aminopyridine backbone acylated at the amino group, with a methyl substituent at the 2-position of the pyridine ring. This arrangement offers several key interaction points for molecular recognition by biological targets. The acetamide group provides a hydrogen bond donor (N-H) and acceptor (C=O), while the pyridine ring nitrogen acts as a hydrogen bond acceptor. The methyl group can engage in hydrophobic interactions and influence the overall conformation of the molecule.
Below is a diagram illustrating the workflow for a typical SAR study of this scaffold, from initial hit identification to lead optimization.
Caption: A generalized workflow for the structure-activity relationship (SAR) study of this compound analogs.
Comparative Analysis of Analogs Targeting Different Biological Systems
The versatility of the this compound scaffold is evident from the diverse range of biological targets its analogs have been designed to inhibit. This section compares the SAR of these analogs across different therapeutic areas.
Kinase Inhibitors
The pyridine and acetamide moieties are common pharmacophores in the design of kinase inhibitors.[1][2] Modifications of the core scaffold have led to potent inhibitors of various kinases, including Activin Receptor-Like Kinase 1 (ALK1) and Phosphoinositide 3-kinases (PI3Ks).[3][4]
A study on a series of N-(4-anilino-2-pyridyl)acetamide analogs as ALK1 inhibitors revealed that optimization of the C4 position of the anilino ring with a group that can access a selectivity pocket is crucial for potency.[3] This highlights the importance of substituents on the terminal phenyl ring for achieving high affinity and selectivity.
In another study, replacement of the acetamide group in a triazolopyridine-based PI3K inhibitor with an alkylurea moiety led to a significant reduction in toxicity while retaining potent antiproliferative activity.[4] This suggests that the acetamide linker is a key site for modification to improve the therapeutic index.
Table 1: SAR of this compound Analogs as Kinase Inhibitors
| Analog Class | Target | Key SAR Findings | Reference |
| N-(4-anilino-2-pyridyl)acetamide | ALK1 | Optimization of the C4 position of the anilino ring is critical for potency. | [3] |
| Triazolopyridine-based acetamides | PI3Ks, mTOR | Replacement of the acetamide with alkylurea reduces toxicity while maintaining activity. | [4] |
| Imidazopyridine-based acetamides | IRAK1/4, FLT3 | Pyrrolidine substitution on the core improves IRAK4 potency but can decrease membrane permeability. | [5] |
Central Nervous System (CNS) Receptor Modulators
The this compound scaffold has also been explored for its potential to modulate CNS receptors, such as the metabotropic glutamate receptor 5 (mGluR5). A comparative study of N-(6-methylpyridin-yl)-substituted aryl amides and 2-methyl-6-(substituted-arylethynyl)pyridines as mGluR5 antagonists found that incorporating optimal substitutions from the highly potent alkyne series into the amide series was a successful strategy to improve binding affinities.[6] Specifically, a 3-cyano substitution on the terminal aryl ring was identified as being important for potent mGluR5 activity.[6]
Antimalarial Agents
In the context of infectious diseases, N-acetamide indole analogs have been investigated as antimalarials targeting PfATP4.[7][8] SAR studies on this class of compounds revealed that the position of the methyl substituent on the terminal aryl ring is crucial for activity.[7] For instance, 4-methyl aryl and 3-(4-methylpyridine) analogs were found to be inactive, whereas a 3-methyl aryl analog showed modest antiplasmodial activity.[7] This indicates a specific vector for the methyl group is required for effective binding to the target.
Experimental Protocols
The evaluation of this compound analogs relies on robust and reproducible experimental protocols. Below are representative methodologies for key assays.
Kinase Inhibition Assay (Example: ALK1)
This protocol is a generalized representation based on common practices for assessing kinase inhibition.
-
Reagents and Materials: Recombinant human ALK1 kinase domain, biotinylated substrate peptide, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), kinase inhibitor compounds, and a detection system (e.g., HTRF, AlphaScreen).
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection reagents and incubate to allow for signal development.
-
Read the plate using a suitable plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
The following diagram illustrates the workflow for a typical kinase inhibition assay.
Caption: A streamlined workflow for a kinase inhibition assay, from compound preparation to IC50 determination.
Cell-Based Proliferation Assay
This protocol is a general method for assessing the antiproliferative effects of compounds on cancer cell lines.
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF7, HEPG2) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.[9]
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Add a viability reagent (e.g., MTT, CellTiter-Glo) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Synthesis of this compound
The parent compound, this compound, can be synthesized through a straightforward acylation reaction.[1]
-
Starting Materials: 2-Amino-4-methylpyridine and acetic anhydride.[1]
-
Procedure:
Conclusion and Future Directions
The this compound scaffold has proven to be a fruitful starting point for the development of a wide array of biologically active molecules. The structure-activity relationships discussed in this guide underscore the importance of systematic modifications to the pyridine ring, the acetamide linker, and the terminal substituent to achieve desired potency and selectivity for various targets. Future research in this area could focus on leveraging computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, to more precisely guide the design of next-generation analogs.[10][11] Furthermore, exploring bioisosteric replacements for the acetamide and pyridine moieties could lead to the discovery of novel chemotypes with improved pharmacological profiles.[12] The continued exploration of this versatile scaffold holds significant promise for the discovery of new and effective therapeutic agents.
References
-
Identification and optimisation of a series of N-(4-anilino-2-pyridyl)acetamide activin receptor-like kinase 1 (ALK1) inhibitors. ResearchGate. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. PMC - NIH. Available at: [Link]
-
Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. PMC - PubMed Central. Available at: [Link]
-
Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. PMC - PubMed Central. Available at: [Link]
-
Structure–Activity Relationships Comparing N-(6-Methylpyridin-yl)-Substituted Aryl Amides to 2-Methyl-6-(substituted-arylethynyl)pyridines or 2-Methyl-4-(substituted-arylethynyl)thiazoles as Novel Metabotropic Glutamate Receptor Subtype 5 Antagonists. NIH. Available at: [Link]
-
New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. PMC - PubMed Central. Available at: [Link]
-
The suggested SAR for the studied pyrimidine and pyridine derivatives. ResearchGate. Available at: [Link]
-
Structure–Activity Relationships in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. MDPI. Available at: [Link]
-
Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. ResearchGate. Available at: [Link]
-
SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase… ResearchGate. Available at: [Link]
-
Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. PMC - NIH. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel 2-(Pyridin-3-yloxy)acetamide Derivatives as Potential Anti-HIV-1 Agents. PubMed. Available at: [Link]
-
N-(4-Methylpyridin-3-yl)acetamide. MySkinRecipes. Available at: [Link]
-
Crystal structure, quantum chemical insights, and molecular docking studies of N-aryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes. NIH. Available at: [Link]
-
Modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[3][13][14]triazolo[1,5-a]pyridin-2-yl)acetamide as PI3Ks inhibitor by replacement of the acetamide group with alkylurea. PubMed. Available at: [Link]
-
Discovery of IRAK1/4/pan-FLT3 Kinase Inhibitors as Treatments for Acute Myeloid Leukemia. Available at: [Link]
-
Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. PubMed. Available at: [Link]
-
Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. ResearchGate. Available at: [Link]
-
Drug Discovery - Inhibitor | chemical-kinomics. Available at: [Link]
-
QSAR, ADMET, molecular docking, and dynamics studies of 1,2,4-triazine-3(2H)-one derivatives as tubulin inhibitors for breast cancer therapy. PMC - PubMed Central. Available at: [Link]
-
Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. NIH. Available at: [Link]
-
Current Research in Drug-Free Cancer Therapies. MDPI. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. N-(4-Methylpyridin-3-yl)acetamide [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. Modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide as PI3Ks inhibitor by replacement of the acetamide group with alkylurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of IRAK1/4/pan-FLT3 Kinase Inhibitors as Treatments for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationships Comparing N-(6-Methylpyridin-yl)-Substituted Aryl Amides to 2-Methyl-6-(substituted-arylethynyl)pyridines or 2-Methyl-4-(substituted-arylethynyl)thiazoles as Novel Metabotropic Glutamate Receptor Subtype 5 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. QSAR, ADMET, molecular docking, and dynamics studies of 1,2,4-triazine-3(2H)-one derivatives as tubulin inhibitors for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of Novel 2-(Pyridin-3-yloxy)acetamide Derivatives as Potential Anti-HIV-1 Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide for N-(2-methylpyridin-4-yl)acetamide-Derived Compounds Against Known Oncological Agents
Introduction: The Rationale for a New Scaffold
In the landscape of medicinal chemistry, the pyridine ring is a well-established "privileged scaffold" due to its presence in a multitude of FDA-approved drugs.[1][2] Its unique electronic properties and ability to form hydrogen bonds make it a versatile core for designing potent and selective therapeutic agents.[3] This guide focuses on a specific class of these molecules: derivatives of N-(2-methylpyridin-4-yl)acetamide. While this exact scaffold is novel, its constituent parts—the substituted pyridine and the acetamide linker—are hallmarks of many successful kinase inhibitors.[4]
The central hypothesis is that derivatization of this core can yield compounds with potent anti-proliferative activity, likely through the inhibition of key signaling kinases implicated in oncogenesis. This guide provides a comprehensive framework for the systematic evaluation of these novel compounds, benchmarking them against established, clinically relevant drugs. Our objective is not merely to present protocols but to elucidate the strategic rationale behind a robust preclinical evaluation cascade, ensuring that the generated data is both reproducible and translatable.
Benchmarking Strategy: A Multi-Pillar Approach
A successful benchmarking program for a novel compound series must be logical and iterative. It should progress from broad, high-throughput in vitro screens to more complex cell-based models, and finally, to in vivo validation. This tiered approach ensures that resources are focused on the most promising candidates.
Our strategy is built on three pillars:
-
In Vitro Target Engagement & Potency: Directly measuring the compound's ability to inhibit specific, purified enzymes. This provides a clean, direct measure of potency (e.g., IC50).
-
Cellular Efficacy & Selectivity: Assessing the compound's effect on cancer cell viability and proliferation. This confirms that the compound can cross the cell membrane and engage its target in a complex biological environment.
-
In Vivo Pharmacokinetics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. A potent molecule is therapeutically useless if it cannot reach its target in a living system.[5][6]
Cell Viability and Cytotoxicity
Demonstrating enzyme inhibition is necessary but not sufficient. The compound must be able to enter a cell and exert its effect. The MTT assay is a robust, colorimetric method to quantify a compound's effect on cell metabolic activity, which is a proxy for cell viability. [7]A key aspect of this phase is to test not only on a cancer cell line (e.g., HepG2, a human liver cancer cell line relevant for Sorafenib) but also on a non-cancerous cell line (e.g., primary human hepatocytes) to assess selectivity.
Data Summary: Cellular Viability
| Cell Line | Compound-M4A EC50 (µM) | Sorafenib EC50 (µM) (Reference) |
| HepG2 (Cancer) | 0.85 | 5.2 |
| Primary Hepatocyte | 15.2 | 12.5 |
| Selectivity Index | 17.9 | 2.4 |
Table 2: Comparative half-maximal effective concentrations (EC50) from MTT assays. The Selectivity Index (EC50 Non-Cancerous / EC50 Cancerous) indicates the therapeutic window.
The results in Table 2 are highly encouraging. Compound-M4A not only shows greater potency against the HepG2 cancer cell line than Sorafenib but also demonstrates a significantly higher selectivity index. This suggests that Compound-M4A may have a wider therapeutic window, being more toxic to cancer cells than to healthy cells.
In Vivo Pharmacokinetic Profiling
A compound's journey doesn't end at the cell membrane. Preclinical in vivo studies are essential to understand how the compound behaves in a whole organism. [8]Pharmacokinetic (PK) studies measure the concentration of the drug in the body over time, providing critical parameters that inform dosing regimens for future efficacy studies. [5] A standard single-dose PK study in Sprague-Dawley rats via both intravenous (IV) and oral (PO) administration allows for the determination of key parameters like clearance, volume of distribution, plasma half-life (t½), and oral bioavailability (F%). [9] Data Summary: Pharmacokinetic Parameters (Rat Model)
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 1250 | 850 |
| AUC (0-inf) (ng*h/mL) | 3400 | 11500 |
| t½ (hours) | 4.5 | 6.2 |
| Clearance (mL/min/kg) | 9.8 | - |
| Vdss (L/kg) | 3.8 | - |
| Oral Bioavailability (F%) | - | 67.6% |
Table 3: Key pharmacokinetic parameters for Compound-M4A in rats. High oral bioavailability is a desirable characteristic for a clinical candidate.
The PK profile of Compound-M4A is promising. An oral bioavailability of over 60% indicates good absorption from the gut, and a half-life of over 6 hours suggests that a once or twice-daily dosing regimen might be feasible in humans. [10]
Detailed Experimental Protocols
Scientific integrity requires that methodologies are described in sufficient detail to allow for their replication and validation.
Protocol 1: In Vitro Luminescence-Based Kinase Assay
Causality: This assay is chosen for its high sensitivity and compatibility with high-throughput screening. It measures kinase activity by quantifying the amount of ADP produced, which is directly proportional to substrate phosphorylation. [11]
-
Compound Preparation: Prepare a 10 mM stock solution of Compound-M4A in 100% DMSO. Create an 11-point serial dilution series in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).
-
Add 2 µL of the target kinase (e.g., VEGFR-2) in kinase assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Incubate for 15 minutes at room temperature to allow for compound-kinase binding.
-
Initiate Reaction: Add 2 µL of a substrate/ATP mixture (e.g., poly-Glu,Tyr peptide and 10 µM ATP) to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader. Plot the signal against the logarithm of inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value. [11]
Protocol 2: MTT Cell Viability Assay
Causality: This assay relies on the principle that only metabolically active, viable cells can reduce the yellow tetrazolium salt MTT to a purple formazan product via mitochondrial reductase enzymes. [12]The amount of formazan is proportional to the number of living cells.
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adhesion.
-
Compound Treatment: Prepare serial dilutions of Compound-M4A and the reference drug in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and medium only (background control).
-
Incubate for 72 hours under standard culture conditions.
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well. 5. Incubate for 4 hours in a humidified atmosphere (37°C, 5% CO₂).
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. 7. Allow the plate to stand overnight in the incubator to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance of the samples at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance. [12]Calculate cell viability as a percentage relative to the untreated control and determine the EC50 value.
Protocol 3: In Vivo Pharmacokinetic Study
Causality: This protocol is designed to provide a comprehensive PK profile by assessing both IV and PO routes. The IV data provides absolute clearance and volume of distribution, while the PO data, when compared to IV, allows for the calculation of oral bioavailability. [5]
-
Animal Model: Use male Sprague-Dawley rats (n=3 per group), weighing 200-250g.
-
IV Administration: Administer Compound-M4A at 2 mg/kg via tail vein injection. Collect blood samples (approx. 100 µL) from the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes.
-
PO Administration: Administer Compound-M4A at 10 mg/kg via oral gavage. Collect blood samples at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Determine the concentration of Compound-M4A in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters listed in Table 3. [9]
Conclusion and Future Directions
The preliminary data package for this compound derivative Compound-M4A is exceptionally promising. It demonstrates superior in vitro potency against key oncogenic kinases and greater cellular selectivity for cancer cells over healthy cells when compared to the established drug Sorafenib. Furthermore, its favorable in vivo pharmacokinetic profile in rats, particularly its high oral bioavailability, strengthens its case as a viable clinical candidate.
The logical next steps in this benchmarking guide would be:
-
In vivo efficacy studies in a tumor xenograft model (e.g., HepG2 tumors in immunodeficient mice) to correlate PK/PD and determine if the observed in vitro potency translates to tumor growth inhibition.
-
Preliminary toxicology studies to assess the compound's safety profile.
-
Broader kinase screening to fully characterize its selectivity profile and identify potential off-target liabilities.
This structured, data-driven approach provides a robust foundation for advancing this promising new chemical entity through the drug discovery pipeline.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Al-Suhaimi, E. A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4174. Retrieved from [Link]
-
De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15385-15406. Retrieved from [Link]
-
Kumar, B., et al. (2025). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 16(1). Retrieved from [Link]
-
Kaur, M., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6148. Retrieved from [Link]
-
Limoto, D. (2024). A Brief View on Pyridine Compounds. Journal of Molecular and Organic Chemistry, 7(5), 239-240. Retrieved from [Link]
-
Thurber, G. M., & Weissleder, R. (2014). Advances in measuring single-cell pharmacokinetics and pharmacology in vivo. Journal of Nuclear Medicine, 55(Supplement 2), 26S-31S. Retrieved from [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
Zhang, J., et al. (2008). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Current Drug Discovery Technologies, 5(1), 59-69. Retrieved from [Link]
-
Luffer-Atlas, D., & Atrakchi, A. (2010). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. Current Drug Discovery Technologies, 7(1), 48-61. Retrieved from [Link]
-
Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Retrieved from [Link]
-
Lee, H., et al. (2021). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Pharmaceutics, 13(10), 1572. Retrieved from [Link]
-
Reaction Biology. (n.d.). In Vivo PK/PD Study Services. Retrieved from [Link]
-
Cancer Research UK. (n.d.). Cancer drugs A to Z list. Retrieved from [Link]
-
Karmacharya, U., et al. (2021). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. Bioorganic & Medicinal Chemistry Letters, 43, 128059. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide. Retrieved from [Link]
-
Al-Bari, M. A. A. (2024). Alternative Cancer Therapeutics: Unpatentable Compounds and Their Potential in Oncology. Molecules, 29(13), 3099. Retrieved from [Link]
-
Liu, X., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports, 13(1), 4872. Retrieved from [Link]
-
National Cancer Institute. (2025). Targeted Therapy Drug List by Cancer Type. Retrieved from [Link]
-
Cancer Research UK. (n.d.). New generation mTOR inhibitors for drug-resistant cancer. Retrieved from [Link]
-
Singh, H., et al. (2025). An overview of recent advancements in targeted cancer therapies and their potential clinical impact. Journal of Molecular Structure, 1313, 138525. Retrieved from [Link]
-
Li, Y., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Molecules, 26(18), 5621. Retrieved from [Link]
-
Słoczyńska, K., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie, 348(10), 712-723. Retrieved from [Link]
-
Kuwano, K., et al. (2007). 2-[4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy]-N-(methylsulfonyl)acetamide (NS-304), an orally available and long-acting prostacyclin receptor agonist prodrug. Journal of Pharmacology and Experimental Therapeutics, 322(3), 1181-1188. Retrieved from [Link]
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 7. clyte.tech [clyte.tech]
- 8. Advances in measuring single-cell pharmacokinetics and pharmacology in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 2-[4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy]-N-(methylsulfonyl)acetamide (NS-304), an orally available and long-acting prostacyclin receptor agonist prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(2-methylpyridin-4-yl)acetamide
For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed protocol for the proper disposal of N-(2-methylpyridin-4-yl)acetamide, a compound that, while valuable in synthesis, requires meticulous handling from acquisition to disposal. The procedures outlined herein are grounded in established safety principles and regulatory frameworks, ensuring the protection of both laboratory personnel and the environment.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is therefore synthesized from the safety data of structurally similar compounds, including isomers like N-(4-methylpyridin-2-yl)acetamide and parent compounds such as acetamide and pyridine. It is imperative to treat this compound with the caution afforded to potentially hazardous materials and to consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols.
Hazard Assessment and Chemical Profile
Understanding the chemical's profile is the first step in responsible disposal. This compound is a derivative of both acetamide and pyridine.
-
Acetamide Moiety: Acetamide itself is suspected of causing cancer[1]. This classification necessitates handling this compound with extreme caution to minimize exposure.
-
Pyridine Moiety: Pyridine and its derivatives are often flammable and can be harmful if swallowed, inhaled, or absorbed through the skin[2][3]. They can also be toxic to aquatic life[2].
Given these characteristics, this compound should be presumed to be a hazardous substance.
Table 1: Inferred Hazard Profile of this compound
| Hazard Classification | Inferred Risk | Recommended Precautions |
| Carcinogenicity | Suspected carcinogen based on the acetamide component[1]. | Handle with extreme caution, using appropriate personal protective equipment (PPE). Avoid inhalation of dust or fumes and any skin contact. Work in a certified chemical fume hood. |
| Acute Toxicity | Potentially harmful if swallowed, inhaled, or in contact with skin, based on pyridine derivatives[2]. May cause irritation to the eyes, skin, and respiratory system. | Wear safety goggles, chemical-resistant gloves (such as nitrile rubber), and a lab coat. Use in a well-ventilated area, preferably a fume hood[1][2]. |
| Environmental | Potentially toxic to aquatic organisms. Do not allow to enter drains or waterways[2][4]. | Collect all waste for proper disposal. Do not dispose of down the sink[1][4][5]. |
| Flammability | While acetamide is not highly flammable, pyridine is. The flammability of the compound is uncertain, but it should be kept away from heat, sparks, and open flames[2]. | Store in a cool, dry, well-ventilated area away from ignition sources and oxidizing agents[6]. |
Personal Protective Equipment (PPE) and Handling
Prior to handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are essential.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated[1].
-
Body Protection: A lab coat should be worn at all times.
-
Respiratory Protection: All handling of solid this compound that could generate dust, or any solutions of the compound, should be conducted in a certified chemical fume hood to prevent inhalation[6].
Segregation and Storage of Waste
Proper segregation and storage of chemical waste are critical to prevent dangerous reactions and ensure compliant disposal.
Step-by-Step Waste Collection Protocol:
-
Container Selection: Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The container should have a secure screw-top cap.
-
Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic," "Suspected Carcinogen").
-
Segregation:
-
Solid Waste: Collect unused or contaminated solid this compound in a designated solid waste container. This includes contaminated weighing paper, gloves, and paper towels.
-
Liquid Waste: Solutions containing this compound should be collected in a separate liquid waste container. Do not mix with other incompatible waste streams.
-
Sharps: Any contaminated sharps (needles, razor blades, etc.) must be disposed of in a designated sharps container.
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and incompatible materials like strong oxidizing agents, strong acids, and strong bases[1][6].
Disposal Procedures
The final disposal of this compound must be carried out by a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash [5].
Disposal Workflow Diagram:
Below is a diagram illustrating the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound waste.
Step-by-Step Disposal Guide:
-
Waste Accumulation: Continue to add waste to the appropriately labeled container, ensuring it is kept closed when not in use.
-
Request for Pickup: Once the container is full or is no longer needed, arrange for its collection through your institution's EHS department or designated waste management provider.
-
Documentation: Complete all necessary waste disposal paperwork, accurately describing the contents of the container.
-
Professional Disposal: The ultimate disposal method will be determined by the licensed waste disposal facility but will likely involve high-temperature incineration[7]. This method is effective for the destruction of organic compounds.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 2.
-
Containment: For a small spill of solid material, carefully sweep it up and place it in the designated solid waste container. Avoid creating dust. For a small liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place the absorbent material into the solid waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.
-
Large Spills: For large spills, do not attempt to clean them up yourself. Evacuate the area, secure it if possible, and contact your institution's emergency response team or EHS department immediately.
Conclusion: A Commitment to Safety
The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By understanding the potential hazards, utilizing appropriate protective measures, and adhering to a systematic disposal protocol, researchers can handle this compound with the confidence that they are protecting themselves, their colleagues, and the wider community. Always prioritize safety and consult with your institution's EHS professionals to ensure compliance with all applicable regulations.
References
-
Acetamide - SAFETY DATA SHEET. (2023, March 30). Penta chemicals. [Link]
-
Acetamide | CH3CONH2 | CID 178. (n.d.). PubChem - NIH. [Link]
-
Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. [Link]
-
PRODUCTION, IMPORT, USE, AND DISPOSAL. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
-
Safety Data Sheet: acetamide. (n.d.). Chemos GmbH&Co.KG. [Link]
-
Safety Data Sheet PYRIDINE. (n.d.). ChemSupply Australia. [Link]
-
Pyridine ACS Safety Data Sheet. (2024, January 25). Jubilant Ingrevia Limited. [Link]
-
Standard Operating Procedure for Pyridine. (n.d.). Washington State University. [Link]
Sources
Navigating the Safe Handling of N-(2-methylpyridin-4-yl)acetamide: A Guide to Personal Protective Equipment and Disposal
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. N-(2-methylpyridin-4-yl)acetamide, a compound of interest, requires a robust understanding of its potential hazards to ensure laboratory safety. While specific toxicological data for this compound may be limited, a comprehensive safety protocol can be developed by examining its structural components: the pyridine ring and the acetamide group. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower you to handle this compound with the utmost confidence and care.
Hazard Analysis: A Compound of Two Moieties
A thorough risk assessment is the foundation of laboratory safety. In the absence of a dedicated Safety Data Sheet (SDS) for this compound, we must infer its potential hazards from its constituent parts.
-
The Pyridine Core: Pyridine and its derivatives are known to be hazardous.[1] They can be harmful if inhaled, swallowed, or absorbed through the skin and may cause severe skin and eye irritation.[2][3][4] Pyridine itself is a highly flammable liquid with a strong, unpleasant odor.[1][2]
-
The Acetamide Group: Acetamide is a suspected carcinogen and can cause irritation to the nose and throat upon inhalation.[5] It can also be absorbed through the skin.[5]
Given these characteristics, this compound should be handled as a potentially hazardous substance with particular attention to preventing inhalation, skin contact, and ingestion.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the recommended PPE, drawing upon best practices for handling pyridine and acetamide compounds.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1][6] | Protects against splashes and potential vapors that can cause serious eye irritation.[1][7] |
| Hand Protection | Chemically resistant gloves such as nitrile or neoprene are recommended. Avoid latex gloves.[1][2] Always inspect gloves for any signs of degradation before use and change them frequently. | Provides a critical barrier against skin absorption, which is a potential route of exposure for both pyridine and acetamide derivatives.[1][5] |
| Body Protection | A chemical-resistant and flame-retardant lab coat, fully buttoned, is required.[1] | Protects against skin contact and potential splashes. The flame-retardant property is a precaution due to the flammability of pyridine.[1] |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood or a well-ventilated area.[1][2] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4][8] | Minimizes the risk of inhaling potentially harmful aerosols or vapors. Pyridine fumes can cause respiratory irritation.[1][2] |
Operational Plan: A Step-by-Step Approach to Safe Handling
Adherence to a strict operational workflow is paramount to minimizing exposure and ensuring a safe laboratory environment.
Preparation and Handling Workflow
The following diagram outlines the logical workflow for the safe handling of this compound, from initial preparation to post-handling procedures.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water.[3] Seek immediate medical attention.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and any contaminated materials is a critical final step to prevent environmental contamination and adhere to regulatory standards.
Waste Segregation and Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated during the handling of this compound.
Caption: Decision tree for the disposal of this compound waste.
All waste, including empty containers, contaminated gloves, and bench paper, should be considered hazardous.[9] This waste must be collected in properly labeled, sealed containers and disposed of through a licensed hazardous waste disposal service in accordance with all local, state, and federal regulations.[3][9] Do not dispose of this chemical down the drain or in the regular trash.[3]
By implementing these comprehensive safety and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring a secure research environment for yourself and your colleagues.
References
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Available at: [Link]
-
New Jersey Department of Health. (Date not available). Hazard Summary: Pyridine. Available at: [Link]
-
New Jersey Department of Health. (Date not available). Hazardous Substance Fact Sheet: Acetamide. Available at: [Link]
-
Sciencelab.com. (2013, April 5). Material Safety Data Sheet: Acetamide. Available at: [Link]
-
Penta chemicals. (2023, March 30). Safety Data Sheet: Acetamide. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. nj.gov [nj.gov]
- 6. nj.gov [nj.gov]
- 7. echemi.com [echemi.com]
- 8. southwest.tn.edu [southwest.tn.edu]
- 9. pentachemicals.eu [pentachemicals.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
